7-Hydrazinylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
quinolin-7-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGSIFNFGXGLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)NN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Hydrazinylquinoline
This guide provides a comprehensive overview of the synthesis of 7-hydrazinylquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. We will delve into the primary synthetic pathway, elucidate the underlying reaction mechanism, and present a detailed experimental protocol. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound's preparation.
Introduction and Strategic Overview
This compound (C₉H₉N₃, Molar Mass: 159.19 g/mol ) is a key intermediate used in the synthesis of more complex molecules, including various bioactive agents.[1] Its structure, featuring a reactive hydrazine group appended to the quinoline scaffold, makes it a versatile precursor for creating hydrazones, pyrazoles, and other nitrogen-containing heterocycles. These derivatives have shown promise in diverse therapeutic areas, including cancer and infectious diseases.[2]
The most direct and industrially relevant method for synthesizing this compound is through the nucleophilic aromatic substitution (SNA or SNAr) of a 7-haloquinoline, typically 7-chloroquinoline, with hydrazine. This approach is favored for its reliability and the accessibility of the starting materials.
The Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The fundamental transformation involves the displacement of a halide at the C7 position of the quinoline ring by a hydrazine nucleophile.
Overall Reaction:
This reaction is a classic example of nucleophilic aromatic substitution, a process that, unlike its electrophilic counterpart, involves the attack of an electron-rich nucleophile on an electron-deficient aromatic ring.[3] The quinoline system is inherently primed for such a reaction due to the electron-withdrawing nature of the ring nitrogen. This nitrogen atom reduces the electron density of the carbocyclic ring, thereby activating it towards nucleophilic attack.[4][5]
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
The Reaction Mechanism: An Addition-Elimination Pathway
The substitution does not occur via a direct displacement (like an Sₙ2 reaction), which is sterically impossible on an aromatic ring. Instead, it proceeds through a well-established two-step addition-elimination mechanism .[6][7]
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction initiates with the attack of the lone pair of electrons from the terminal nitrogen of hydrazine onto the C7 carbon of 7-chloroquinoline. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring.[5] This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6]
Step 2: Resonance Stabilization The negative charge of the Meisenheimer complex is not localized but is delocalized across the ring system through resonance. Crucially, the charge can be delocalized onto the electronegative quinoline nitrogen atom, which provides significant stabilization for this intermediate. This stabilization is key to lowering the activation energy of the initial attack.
Step 3: Elimination and Restoration of Aromaticity The aromatic system is regenerated in the final, rapid step. The delocalized electrons collapse back to reform the π-system, simultaneously ejecting the chloride ion as the leaving group. This yields the final this compound product.[7]
Diagram of the Addition-Elimination Mechanism
Caption: The addition-elimination mechanism for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure synthesized from common laboratory practices for this class of reaction.[8][9]
Materials and Reagents:
-
7-Chloroquinoline
-
Hydrazine hydrate (80% solution or higher)
-
Ethanol (reagent grade)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Vacuum filtration apparatus
-
TLC plates (silica gel) and developing chamber
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-chloroquinoline (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: While stirring, add hydrazine hydrate (5.0-10.0 eq) to the solution dropwise at room temperature. A significant excess of hydrazine is used to ensure complete reaction and act as a scavenger for the HCl byproduct.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain this temperature with stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 5-10% Methanol in Dichloromethane). The disappearance of the 7-chloroquinoline spot indicates the reaction is nearing completion. The typical reaction time is 6-12 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the filter cake sequentially with cold deionized water and then cold ethanol to remove excess hydrazine and other impurities.
-
-
Drying and Purification:
-
Dry the collected solid under vacuum at 40-50 °C until a constant weight is achieved.
-
If necessary, the crude product can be further purified by recrystallization from ethanol to yield pure this compound as a solid.[2]
-
Safety Precautions:
-
Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction should be conducted with appropriate caution, especially during heating.
Summary of Synthesis Parameters
| Parameter | Description | Rationale & Causality |
| Starting Material | 7-Chloroquinoline | A common and commercially available precursor. The chloro-substituent is a good leaving group for SNA reactions. |
| Nucleophile | Hydrazine Hydrate | The source of the hydrazinyl group. Used in excess to drive the reaction to completion. |
| Solvent | Ethanol | A polar protic solvent that effectively dissolves the reactants and is suitable for reflux temperatures. |
| Temperature | Reflux (~80-85 °C) | Provides the necessary activation energy to overcome the initial disruption of aromaticity in the quinoline ring.[4] |
| Reaction Type | Nucleophilic Aromatic Substitution (SNA) | The core mechanism enabled by the electron-deficient nature of the haloquinoline ring.[3] |
Conclusion
The synthesis of this compound is robustly achieved through the nucleophilic aromatic substitution of 7-chloroquinoline with hydrazine. The reaction proceeds via a well-understood addition-elimination mechanism, which is facilitated by the inherent electronic properties of the quinoline scaffold. By following a carefully controlled experimental protocol, this valuable chemical intermediate can be prepared in high yield and purity, paving the way for its application in advanced chemical and pharmaceutical research.
References
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Mostafa, S. M., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. Available at: [Link]
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Physicochemical properties of 7-Hydrazinylquinoline
An In-depth Technical Guide to the Physicochemical Properties of 7-Hydrazinylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, and reactivity of this compound. Positioned as a critical heterocyclic building block, this compound serves as a pivotal precursor in the synthesis of novel therapeutic agents. This document synthesizes data from established chemical databases and peer-reviewed literature to offer field-proven insights for its application in research and drug development. Key experimental considerations for its characterization via IR, NMR, UV-Vis, and Mass Spectrometry are detailed, alongside a standard synthesis protocol. Furthermore, its utility as a scaffold in developing molecules with significant biological activity, including anticancer and antimicrobial properties, is explored.
Introduction
This compound is a heterocyclic aromatic organic compound featuring a quinoline core substituted with a hydrazine group at the 7th position. The quinoline ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of the highly reactive hydrazine moiety (-NHNH₂) makes this compound a versatile and valuable intermediate for synthesizing a diverse array of derivatives, most notably hydrazones, which have demonstrated a wide spectrum of biological activities.[1][2][3] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective handling, characterization, and strategic deployment in synthetic chemistry and drug discovery pipelines. This guide aims to provide an in-depth, practical, and authoritative resource for professionals working with this compound.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundational step for any laboratory work. The following identifiers and structural representations define this compound.
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Molecular Formula: C₉H₉N₃[4]
-
Molecular Weight: 159.191 g/mol [4]
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Canonical SMILES: NNC1=CC=C2C=CC=NC2=C1[4]
-
InChIKey: HQGSIFNFGXGLCW-UHFFFAOYAV[4]
-
Synonyms: 7-hydrazinoquinoline
The planarity and aromaticity of the quinoline ring system, combined with the nucleophilicity of the terminal amine in the hydrazine group, are the primary determinants of the molecule's chemical behavior.
Core Physicochemical Properties
The physical state and solubility of a compound dictate the experimental conditions for its storage, handling, and use in reactions. The known properties of this compound are summarized below.
| Property | Value | Source |
| Physical Form | Solid | [5] |
| Melting Point | 162-163 °C | [4] |
| Boiling Point | Not Available (n/a) | [4] |
| Density | Not Available (n/a) | [4] |
| Solubility | Data on solubility in common organic solvents is limited in readily available literature, but related hydrazones are often dissolved in solvents like ethanol or DMSO for biological assays and reactions.[1][6] |
The high melting point is characteristic of a rigid, planar aromatic structure with the potential for intermolecular hydrogen bonding via the hydrazine group.
Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected spectral characteristics of this compound are outlined below, providing a baseline for experimental verification.
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis of this compound's IR spectrum is based on the vibrational modes of its constituent bonds.
-
N-H Stretching: The hydrazine group will exhibit characteristic stretches in the 3200-3400 cm⁻¹ region. The presence of two bands is typical for a primary amine (-NH₂) functionality.
-
C-H Aromatic Stretching: Vibrations for the C-H bonds on the quinoline ring are expected just above 3000 cm⁻¹.[7]
-
C=N and C=C Stretching: The aromatic ring system contains both C=C and C=N bonds, which will produce a series of sharp absorption bands in the 1450-1650 cm⁻¹ fingerprint region.[7]
-
N-H Bending: A scissoring vibration for the -NH₂ group is typically observed around 1590-1650 cm⁻¹.[7]
The IR spectrum serves as a rapid and effective method to confirm the presence of the key hydrazine and quinoline functional groups.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.[10][11]
-
¹H NMR: The spectrum will be characterized by distinct regions. Protons on the aromatic quinoline ring will appear as a series of multiplets in the downfield region (typically 7.0-8.5 ppm). The chemical shifts will be influenced by the electron-donating nature of the hydrazine group. The protons of the hydrazine group (-NHNH₂) will likely appear as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.
-
¹³C NMR: The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. Carbons directly attached to nitrogen atoms will be shifted accordingly. Full spectral assignment requires advanced techniques like 2D NMR, but the number of signals confirms the molecular symmetry.[11]
UV-Vis Spectroscopy
The extended π-conjugated system of the quinoline ring makes this compound UV-active. UV-Vis spectroscopy is useful for quantitative analysis and for studying electronic transitions within the molecule. The spectrum is expected to show strong absorptions in the UV region (200-400 nm), characteristic of π→π* and n→π* transitions in aromatic heterocyclic systems.[12][13] The exact position and intensity of absorption maxima (λ_max) can be sensitive to solvent polarity.[14]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound (C₉H₉N₃), the high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to an exact mass of approximately 159.080.[4][15]
Synthesis and Chemical Reactivity
Representative Synthesis Protocol
This compound is typically synthesized via nucleophilic aromatic substitution, where a suitable leaving group on the quinoline ring is displaced by hydrazine. A common and effective precursor is a halo-substituted quinoline, such as 7-chloroquinoline.
Workflow: Synthesis of this compound
Caption: General synthesis scheme for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 7-chloroquinoline in a suitable solvent such as ethanol, add an excess of hydrazine hydrate. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct.
-
Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]
-
Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.[6]
Causality: The choice of 7-chloroquinoline is strategic; the chlorine atom at the 7-position is a good leaving group, susceptible to nucleophilic attack by the highly reactive hydrazine molecule. Ethanol is a common solvent as it effectively dissolves the reactants and is suitable for reflux conditions.
Core Reactivity: Formation of Hydrazones
The primary and most valuable reaction of this compound is its condensation with aldehydes and ketones to form 7-quinolinylhydrazones. This reaction is the cornerstone of its utility in drug discovery.[16] The lone pair of electrons on the terminal nitrogen of the hydrazine group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is typically followed by dehydration to yield the stable C=N double bond of the hydrazone.
Applications in Research and Drug Development
This compound itself is primarily a synthetic intermediate. Its true value lies in the biological activities of its derivatives. By reacting it with various (hetero)aromatic aldehydes, researchers can generate large libraries of hydrazone compounds for biological screening.[1]
Logical Workflow: From Building Block to Bioactive Compound
Caption: Role of this compound in drug discovery.
-
Anticancer Activity: Derivatives, particularly 7-chloroquinoline hydrazones, have shown potent cytotoxic activity against a wide panel of human cancer cell lines, including those for leukemia, lung cancer, colon cancer, and breast cancer.[1]
-
Antimicrobial and Anti-HIV Activity: Aromatic hydrazones based on a 7-hydrazino-8-hydroxyquinoline scaffold have demonstrated activity against both bacterial and fungal targets.[2][17] Furthermore, these compounds have been identified as a new class of inhibitors for potential anti-HIV treatment, displaying activity in infected cells at submicromolar concentrations.[2][17]
-
Other Biological Activities: The broader class of quinoline hydrazones has been explored for a vast range of therapeutic applications, including antimalarial, anti-tubercular, anti-inflammatory, and anticonvulsant activities.[1][3]
Safety and Handling
Based on available data for the closely related 7-chloro-4-hydrazinylquinoline, appropriate safety precautions are necessary.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8]
-
Recommended Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask or respirator are recommended when handling the solid compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an ideal scaffold for the development of novel molecular entities. The straightforward synthesis from readily available precursors and its facile conversion to a diverse range of biologically active hydrazones underscore its value to drug development professionals. The comprehensive data presented in this guide, from spectroscopic characterization to demonstrated applications, provides a solid foundation for researchers to leverage the full potential of this versatile chemical building block.
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The Diverse Biological Activities of 7-Hydrazinylquinoline Compounds: A Technical Guide for Drug Discovery Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Among its many derivatives, 7-hydrazinylquinoline and its subsequent hydrazone analogs have emerged as a particularly promising class of compounds. The inherent reactivity of the hydrazine group allows for facile synthetic modification, leading to the generation of large and diverse chemical libraries. This structural flexibility, coupled with the inherent biological properties of the quinoline ring, has resulted in the discovery of this compound derivatives with potent anticancer, antimicrobial, and antiviral activities.[3][4] This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.
I. Anticancer Activity: Targeting Proliferation and Survival
This compound derivatives, particularly 7-chloroquinolinehydrazones, have demonstrated significant cytotoxic potential against a broad spectrum of cancer cell lines, including those from leukemia, lung, colon, melanoma, and breast cancers.[1] Their anticancer effects are often attributed to a multi-targeted approach, interfering with key cellular processes that drive tumorigenesis.
A. Mechanisms of Anticancer Action
The anticancer activity of this compound compounds is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis, as well as the inhibition of critical signaling pathways.[5][6]
-
Cell Cycle Arrest: Several quinoline-based hydrazide derivatives have been shown to induce cell cycle arrest, particularly at the G1 phase.[5] One notable mechanism involves the upregulation of the p27kip1 protein, a cyclin-dependent kinase inhibitor that plays a crucial role in regulating the transition from the G0 to the S phase of the cell cycle.[5]
-
Induction of Apoptosis: A common mechanism of action for these compounds is the induction of programmed cell death, or apoptosis.[7] This can be triggered through various intrinsic and extrinsic pathways. For instance, some derivatives cause an increase in reactive oxygen species (ROS) levels within cancer cells, leading to oxidative stress and subsequent apoptosis.[7] Other compounds have been observed to induce the release of cytochrome C from the mitochondria, a key event in the intrinsic apoptotic cascade.[6] Morphological changes associated with apoptosis, such as membrane blebbing and nuclear condensation, have also been documented in cancer cells treated with these derivatives.[6][7]
-
Inhibition of Signaling Pathways: this compound derivatives have been found to inhibit key signaling pathways that are often dysregulated in cancer.
-
EGFR Inhibition: Some quinoline hydrazones act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Certain compounds have shown significant inhibitory action against mutant forms of EGFR, such as EGFRT790M and EGFRL858M.[6]
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Thiazole-clubbed quinoline hydrazone derivatives have been reported to inhibit Protein Kinase B (Akt), a key component of this pathway, leading to decreased cancer cell viability.[6]
-
Below is a simplified representation of a signaling pathway that can be targeted by this compound derivatives.
B. Structure-Activity Relationships (SAR) for Anticancer Activity
The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on both the quinoline ring and the hydrazone moiety.
-
Substituents on the Quinoline Ring: The presence of a chlorine atom at the 7-position of the quinoline ring is a common feature in many active anticancer hydrazones.[1] Methoxy groups on the quinoline moiety have also been shown to enhance anticancer activity against various cancer cell lines.[5]
-
Substituents on the Hydrazone Moiety:
-
Aromatic and Heterocyclic Groups: The nature of the aldehyde or ketone used to form the hydrazone plays a critical role. The presence of electron-withdrawing groups, such as a p-nitro group on a benzylidene substituent, has been shown to increase anticancer activity.[6] Halogenation, for instance, a fluoro group on an isatin moiety, can also enhance the antiproliferative effect.[6]
-
Replacement of the Quinoline Moiety: Studies have shown that replacing the quinoline ring with other aromatic systems, such as naphthalene, indole, or a simple phenyl ring, generally leads to a decrease in cytotoxic activity, highlighting the importance of the quinoline scaffold.[5]
-
C. Experimental Protocols for Evaluating Anticancer Activity
A crucial aspect of developing novel anticancer agents is the rigorous in vitro evaluation of their cytotoxic effects. Standardized assays are employed to determine a compound's potency and to elucidate its mechanism of action.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated cells as controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.[5]
To determine if a compound induces apoptosis, several assays can be employed.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the compound for the desired time.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature.
-
Analyze by flow cytometry.
-
-
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic pathway.
-
Protocol:
-
Treat and lyse the cells.
-
Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.
-
Incubate to allow for substrate cleavage.
-
Measure the resulting signal, which is proportional to caspase activity.
-
-
-
Hoechst 33258 Staining: This fluorescent stain binds to DNA and can be used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, using fluorescence microscopy.[8]
II. Antimicrobial Activity: A Renewed Fight Against Resistance
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[3] this compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[4]
A. Mechanisms of Antimicrobial Action
The antibacterial effects of quinoline hydrazone derivatives are often linked to the inhibition of essential bacterial enzymes.
-
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, repair, and transcription. It is a well-established target for quinolone antibiotics. The synthetic flexibility of the quinoline ring in this compound derivatives allows for the development of compounds that can effectively inhibit this enzyme.[3]
-
Other Enzyme Targets: Other bacterial enzymes that have been identified as potential targets for quinoline hydrazide/hydrazone derivatives include glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase, all of which are involved in critical metabolic pathways.[3]
B. Structure-Activity Relationships (SAR) for Antimicrobial Activity
The antimicrobial efficacy of these compounds is influenced by the substituents on the molecular scaffold.
-
Substituents on the Hydrazone Moiety: The introduction of different aromatic moieties with varying electronic properties (electron-donating and electron-withdrawing) can significantly impact the antibacterial and antifungal activity.[4] For example, a nitro-derivative of a 7-hydrazo-8-hydroxyquinoline showed potent antifungal and antibacterial effects.[4] The presence of halogen atoms, which can participate in halogen bonding, may also affect the binding of the compound to its protein target.[4]
-
Gram-Positive vs. Gram-Negative Activity: Some 7-hydrazo-8-hydroxyquinoline derivatives have shown selective activity, being more effective against Gram-positive bacteria (e.g., S. aureus) than Gram-negative bacteria (e.g., P. aeruginosa).[4]
C. Experimental Protocols for Evaluating Antimicrobial Activity
Standardized methods are used to determine the in vitro susceptibility of microorganisms to new compounds.
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
This method provides a qualitative assessment of antimicrobial activity.
Step-by-Step Methodology:
-
Plate Preparation: Prepare an agar plate uniformly inoculated with the test microorganism.
-
Well Creation: Create wells in the agar using a sterile borer.
-
Compound Addition: Add a known concentration of the this compound derivative solution to each well.
-
Incubation: Incubate the plate under suitable conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
III. Anti-HIV Activity: A Novel Avenue for Antiviral Therapy
Recent studies have highlighted the potential of this compound derivatives as anti-HIV agents. Aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline have shown activity against HIV in infected cells at submicromolar concentrations.[4]
A. Mechanism of Anti-HIV Action
A novel mechanism of action identified for this class of compounds is the inhibition of the cellular protein Ku70.[4] Ku70 is a component of the non-homologous end joining (NHEJ) DNA repair pathway and has also been implicated in various stages of the HIV life cycle. By inhibiting Ku70, these compounds may interfere with viral replication and integration.
IV. Synthesis of this compound Derivatives
The synthesis of this compound derivatives, particularly hydrazones, is typically a straightforward process.
A. General Synthetic Scheme
A common synthetic route involves a two-step process:
-
Hydrazo Coupling: An efficient method for the functionalization of 8-hydroxyquinoline is through a hydrazo coupling reaction to introduce the hydrazine group at the 7-position.[4]
-
Condensation Reaction: The resulting this compound is then reacted with a suitable aldehyde or ketone in a "one-pot" click reaction to form the corresponding hydrazone.[4] This condensation reaction is often carried out in a solvent like ethanol and may be catalyzed by a small amount of acid.
V. Quantitative Data Summary
The following tables provide a standardized format for presenting the biological activity data of this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Example 1 | MCF-7 (Breast) | Data | Citation |
| Example 2 | A549 (Lung) | Data | Citation |
| Example 3 | HT-29 (Colon) | Data | Citation |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Example 4 | Staphylococcus aureus | Data | Citation |
| Example 5 | Escherichia coli | Data | Citation |
| Example 6 | Candida albicans | Data | Citation |
VI. Conclusion and Future Perspectives
This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against cancer, microbial pathogens, and HIV, coupled with their synthetic tractability, makes them an attractive area for further research. Future efforts should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will also be crucial for their clinical development. The systematic application of the experimental protocols outlined in this guide will be instrumental in advancing these promising compounds from the laboratory to potential clinical applications.
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Béni, S., et al. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 23(11), 2949. [Link]
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Fakhri, F., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Pharmacology, 13, 1029367. [Link]
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El-Sayed, M. A. A., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 23(1), 125. [Link]
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Kumar, A., et al. (2022). Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study. RSC Advances, 12(18), 11235-11248. [Link]
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Khalifa, M. M., et al. (2016). Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. Journal of Pure and Applied Microbiology, 10(2), 1235-1244. [Link]
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Singh, P., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(14), 5364. [Link]
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7-Hydrazinylquinoline: A Technical Guide for Advanced Research
This guide provides an in-depth exploration of 7-Hydrazinylquinoline, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of its synthesis, chemical behavior, and strategic applications. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not just instructions, but self-validating systems for reproducible success.
Core Compound Identification and Structure
This compound is a derivative of quinoline where a hydrazine group is substituted at the 7th position of the quinoline ring. This seemingly simple modification imbues the molecule with a rich chemical reactivity, making it a valuable precursor for the synthesis of more complex heterocyclic systems.
The foundational identity of this compound is established by its CAS number and molecular structure.
CAS Number : 131052-78-3[1]
Chemical Structure :
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
Precise characterization is the bedrock of reproducible research. The following table summarizes the key physicochemical properties of this compound and its characteristic spectroscopic data. Note that while a melting point is documented, comprehensive spectral data for the 7-positional isomer is not widely available in public databases. Therefore, representative data from its isomer, 2-Hydrazinylquinoline, is provided for illustrative purposes, as the core functional groups will exhibit similar characteristic spectral features.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | ChemSynthesis[2] |
| Molecular Weight | 159.19 g/mol | ChemSynthesis[2] |
| Melting Point | 162-163 °C | ChemSynthesis[2] |
| Appearance | Expected to be a solid at room temperature | N/A |
| Solubility | Soluble in methanol | Thermo Fisher Scientific[3] (for 2-Hydrazinoquinoline isomer) |
| ¹H NMR Spectrum | Data not available for this compound. | N/A |
| ¹³C NMR Spectrum | Data not available for this compound. | N/A |
| IR Spectrum (cm⁻¹) | Characteristic peaks for N-H stretching (hydrazine), C=N and C=C stretching (quinoline ring), and aromatic C-H bending are expected. The IR spectrum for the 2-hydrazino isomer shows bands corresponding to these functional groups. | NIST[4][5] (for 2-Hydrazinoquinoline isomer) |
| Mass Spectrum | The mass spectrum for the 2-hydrazino isomer shows a molecular ion peak (M+) at m/z 159, with major fragments at 144 and 129. | PubChem[6] (for 2-Hydrazinoquinoline isomer) |
Synthesis Protocol: From 7-Aminoquinoline to this compound
The most logical and established synthetic route to this compound proceeds via the diazotization of the corresponding amine, 7-aminoquinoline, followed by reduction of the resulting diazonium salt. This two-step process is a cornerstone of aromatic chemistry, allowing for the introduction of the hydrazine moiety.
The causality for this pathway is clear: the amino group provides a reactive handle for diazotization, a reaction that converts it into an excellent leaving group (N₂). The intermediate diazonium salt is then susceptible to reduction, which installs the hydrazine group.
Experimental Protocol
This protocol is a representative procedure based on established chemical principles for the synthesis of arylhydrazines from arylamines.
Step 1: Diazotization of 7-Aminoquinoline
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 7-aminoquinoline (1 equivalent) in dilute hydrochloric acid (e.g., 3 M HCl). Cool the solution to 0-5 °C in an ice-salt bath. The use of a low temperature is critical to ensure the stability of the diazonium salt intermediate.
-
Formation of Diazonium Salt: While maintaining the temperature below 5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution of 7-aminoquinoline hydrochloride. The slow, controlled addition is necessary to manage the exothermic nature of the reaction and prevent the premature decomposition of the diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper).
Step 2: Reduction to this compound
-
Preparation of Reducing Agent: In a separate flask, prepare a solution of stannous chloride (SnCl₂) (e.g., 3-4 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Reduction: Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. The temperature should be maintained below 10 °C throughout the addition. A precipitate of the this compound-tin chloride complex should form.
-
Isolation and Purification: After the addition is complete, allow the mixture to stir for a period (e.g., 1-2 hours) to ensure complete reaction. Collect the precipitate by filtration. Decompose the tin complex by treating it with a strong base, such as a concentrated sodium hydroxide solution, until the solution is strongly alkaline. This will precipitate the free base, this compound. The crude product can then be isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound is rooted in the reactivity of the hydrazine functional group. This group is a potent nucleophile and can readily react with various electrophiles, most notably carbonyl compounds, to form stable hydrazones. This reactivity is the cornerstone of its application as a molecular scaffold.
Key Reactions:
-
Hydrazone Formation: this compound reacts with aldehydes and ketones to form 7-quinolinylhydrazones. This reaction is highly efficient and serves as a common method for linking the quinoline core to other pharmacophores.
-
Cyclization Reactions: The resulting hydrazones can serve as intermediates for the synthesis of a wide variety of heterocyclic rings, such as pyrazoles and triazoles.
-
Cross-Coupling Reactions: The C-N bond of arylhydrazines can be cleaved under certain conditions, allowing them to act as electrophilic partners in cross-coupling reactions, providing a route to C-C and C-heteroatom bond formation[7].
Application as a Scaffold in Medicinal Chemistry
While this compound itself is not typically the final active pharmaceutical ingredient, it is a "privileged scaffold" – a molecular framework that is recurrent in biologically active compounds. The quinoline ring system is present in numerous natural products and synthetic drugs. By using this compound as a starting material, medicinal chemists can rapidly generate libraries of diverse molecules for biological screening.
Research has shown that derivatives of hydrazinylquinolines, particularly 7-chloroquinoline hydrazones, exhibit a broad spectrum of biological activities, including:
-
Anticancer Activity: 7-Chloroquinolinehydrazones have demonstrated significant cytotoxic activity against a wide range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer[8][9].
-
Antifungal Activity: Certain 7-chloroquinolin-4-yl arylhydrazone derivatives have shown promising antifungal activity against various Candida species[10].
-
Antimicrobial and Antimalarial Activity: The 7-chloroquinoline core is famously a key component of the antimalarial drug chloroquine. Derivatives incorporating a hydrazine or hydrazone linkage have been explored for their potential as new antimalarial and antibacterial agents.
Logical Pathway for Drug Discovery
Caption: Drug discovery pathway utilizing this compound.
Safety, Handling, and Storage
As a hydrazine derivative, this compound must be handled with appropriate caution. The safety protocols outlined below are based on the known hazards of hydrazine and its organic derivatives.
Hazard Identification
-
Toxicity: Hydrazine derivatives are generally considered toxic if swallowed, in contact with skin, or if inhaled. They can be corrosive and cause severe skin and eye damage[1].
-
Carcinogenicity: Hydrazine itself is a suspected human carcinogen. Therefore, all derivatives should be handled as potential carcinogens[6].
-
Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents[11].
Recommended Handling Procedures
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves before use and use proper removal technique.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
-
-
Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[1].
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids[1][11].
-
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not discharge into drains[1].
Conclusion
This compound is a molecule of significant strategic importance in the field of drug discovery and development. While its direct applications are limited, its value as a versatile chemical intermediate is immense. Its readily reactive hydrazine moiety allows for the facile construction of diverse molecular libraries, particularly through the formation of hydrazones. These derivatives have shown considerable promise as anticancer, antifungal, and antimicrobial agents. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to leverage the synthetic potential of this powerful quinoline-based scaffold.
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Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances, Royal Society of Chemistry. Available at: [Link]
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Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, The University of New Mexico. Available at: [Link]
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7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, MDPI. Available at: [Link]
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7-hydrazinoquinoline - C9H9N3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]
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7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Revista Brasileira de Farmacognosia, ResearchGate. Available at: [Link]
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The Emerging Therapeutic Potential of 7-Hydrazinylquinoline Derivatives in Medicinal Chemistry: A Technical Guide
Introduction: The Quinoline Scaffold and the Promise of the Hydrazinyl Moiety
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Its rigid, bicyclic aromatic structure provides an excellent scaffold for molecular recognition by biological targets. The introduction of a hydrazinyl group at the 7-position of the quinoline nucleus unlocks a versatile synthetic handle, enabling the creation of a vast library of derivatives, most notably hydrazones. These 7-hydrazinylquinoline derivatives have garnered significant attention for their potent and diverse biological activities, emerging as promising candidates for the development of novel therapeutics.[3][4]
This technical guide provides an in-depth exploration of the medicinal chemistry of this compound, focusing on the synthesis, mechanisms of action, and potential therapeutic applications of its derivatives. We will delve into the causality behind experimental designs and present validated protocols for the synthesis and evaluation of these compelling compounds.
Core Chemistry and Synthetic Strategies
The primary synthetic utility of this compound lies in its reaction with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. This condensation reaction is typically straightforward and efficient, allowing for the introduction of a wide variety of substituents, which is crucial for tuning the pharmacological properties of the final compounds.
General Synthesis of this compound Hydrazones: A Step-by-Step Protocol
This protocol outlines the general procedure for the synthesis of this compound-based hydrazones.
Materials:
-
This compound hydrochloride
-
Substituted aldehyde or ketone (1.0 equivalent)
-
Ethanol (or other suitable solvent like methanol)
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate (for neutralization, if starting with the hydrochloride salt)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Filtration apparatus
-
TLC plates and developing chamber
Procedure:
-
Preparation of this compound Free Base (if starting from hydrochloride):
-
Dissolve this compound hydrochloride in water.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the pH is neutral to slightly basic.
-
The free base will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Hydrazone Formation:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.
-
Reflux the mixture for a period ranging from 2 to 8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature.
-
The hydrazone product will often precipitate out of the solution upon cooling.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
-
Characterization:
-
The structure and purity of the synthesized hydrazones should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
Anticancer Applications: A Multi-pronged Attack on Malignancy
Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][6]
Mechanism of Action: Kinase Inhibition and Beyond
A prominent mechanism of action for these compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain quinoline hydrazones have shown potent inhibitory activity against mutant EGFR, a key driver in non-small cell lung cancer.[6]
-
c-Abl Kinase Inhibition: Quinoline amidrazone derivatives have been evaluated as inhibitors of c-Abl kinase, a target in chronic myeloid leukemia.[6]
-
PI3K Inhibition: Chalcone derivatives of quinoline hydrazone have been identified as inhibitors of the PI3K (phosphoinositide 3-kinase) enzyme, a central node in cell growth and survival signaling.[4]
-
MET Kinase Inhibition: Quinazolinone hydrazide derivatives have been designed as inhibitors of the c-MET receptor tyrosine kinase, which is implicated in tumor invasion and metastasis.[2]
Beyond kinase inhibition, these compounds can also induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4][6]
Workflow for Anticancer Activity Screening
The following diagram illustrates a typical workflow for the evaluation of newly synthesized this compound derivatives for their anticancer potential.
Caption: A typical workflow for the synthesis and anticancer evaluation of this compound derivatives.
Quantitative Anticancer Activity Data
The following table summarizes the reported in vitro anticancer activity of selected this compound derivatives.
| Compound Type | Target Cell Line | Activity Metric | Value | Reference |
| Quinoline Hydrazone | MCF-7 (Breast) | IC50 | 0.98 µM | [6] |
| Quinoline Hydrazone | HepG2 (Liver) | IC50 | 1.06 µM | [6] |
| Quinoline Hydrazone | A549 (Lung) | IC50 | 0.69 µM | [6] |
| Quinoline Hydrazone | MCF-7 (Breast) | IC50 | 7.016 µM | [4][7] |
| Quinoline Hydrazide | SH-SY5Y (Neuroblastoma) | IC50 | 2.9 µM | [3] |
| Quinoline Hydrazide | Kelly (Neuroblastoma) | IC50 | 1.3 µM | [3] |
| Quinoline Amidrazone | A549 (Lung) | IC50 | 43.1 µM | [6] |
| Quinoline Amidrazone | MCF-7 (Breast) | IC50 | 59.1 µM | [6] |
| 7-Chloroquinoline Hydrazone | SR (Leukemia) | GI50 | 0.12 µM | [8] |
| Quinazolinone Hydrazide | EBC-1 (Lung) | IC50 | 8.6 µM | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 1.5 x 10⁴ to 4 x 10⁴ cells per well in 100 µL of complete medium.[2]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial and Antiviral Potential
The versatile scaffold of this compound has also given rise to derivatives with significant activity against a range of pathogens, including bacteria, fungi, and viruses.
Antibacterial and Antifungal Activity
Aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline have been shown to possess antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, and pronounced antifungal activity against Candida albicans.[9] The nitro-substituted derivative, in particular, has shown promising efficacy.[9]
Quantitative Antimicrobial Data
| Compound | Target Organism | MIC (µM) | Reference |
| Nitro-derivative of 7-hydrazino-8-hydroxyquinoline hydrazone | C. albicans | 13 µM | [9] |
| Nitro-derivative of 7-hydrazino-8-hydroxyquinoline hydrazone | S. aureus | 45.4 µM | [9] |
Anti-HIV Activity
Derivatives of 7-hydrazino-8-hydroxyquinoline have emerged as a new class of potential anti-HIV agents.[10][11] These compounds have been shown to inhibit HIV integrase, a crucial enzyme for the integration of the viral genome into the host cell's DNA.[9] One proposed mechanism is the chelation of magnesium ions in the active site of the integrase.[9] Furthermore, these derivatives have been found to inhibit the cellular protein Ku70, which is involved in DNA repair and is exploited by HIV for post-integration DNA repair.[9][10]
Quantitative Anti-HIV Activity Data
| Compound | Target | Activity Metric | Value | Reference |
| Fluorophenyl derivative of 7-hydrazino-8-hydroxyquinoline hydrazone | HIV Integrase Strand Transfer | IC50 | 0.5 µM | [9] |
Future Directions and Conclusion
The exploration of this compound derivatives in medicinal chemistry is a rapidly advancing field. The synthetic accessibility of this scaffold, combined with the diverse and potent biological activities of its derivatives, positions it as a highly promising platform for the discovery of new drugs. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the hydrazone moiety to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological activities, including the identification of novel cellular targets.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising lead compounds in animal models to assess their therapeutic potential and drug-like properties.
-
Development of Drug Delivery Systems: Overcoming challenges such as poor solubility of some derivatives through formulation strategies, for instance, by incorporation into microgels.[9]
References
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Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (2025). MDPI. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016). MDPI. [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). PMC - NIH. [Link]
-
Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (n.d.). OUCI. [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2025). RSC Publishing. [Link]
-
Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (2025). PubMed. [Link]
-
Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (n.d.). Semantic Scholar. [Link]
-
Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). PMC - NIH. [Link]
-
(PDF) Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (2025). ResearchGate. [Link]
-
(PDF) Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. (2025). ResearchGate. [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). ResearchGate. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (n.d.). PMC. [Link]
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). MDPI. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). Sci-Hub. [Link]
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers. [Link]
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2025). ResearchGate. [Link]
-
Scheme 1. The protocol for the synthesis of pyrazoline derivatives.... (n.d.). ResearchGate. [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. [Link]
-
Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. (n.d.). PMC - NIH. [Link]
-
Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). PubMed. [Link]
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Spectroscopic Data of Hydrazinylquinolines: A Technical Guide for Researchers
Introduction: The Analytical Imperative for Hydrazinylquinolines
Hydrazinylquinolines represent a critical scaffold in medicinal chemistry and materials science. Their utility as precursors for synthesizing a diverse range of heterocyclic compounds, including potential therapeutic agents, necessitates a profound understanding of their structural and electronic properties. Spectroscopic analysis provides the foundational data for molecular characterization, enabling researchers to confirm identity, assess purity, and elucidate structural details crucial for drug development and molecular engineering.
This guide offers an in-depth exploration of the spectroscopic data of hydrazinylquinolines. Due to a notable scarcity of comprehensive, publicly available spectroscopic data for 7-Hydrazinylquinoline, this document will focus on the well-characterized analogue, 2-Hydrazinylquinoline . The principles and techniques detailed herein are directly applicable to the analysis of this compound, with anticipated spectral differences discussed to provide a predictive framework for researchers working with this specific isomer. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout, reflecting a field-proven approach to spectroscopic analysis.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is paramount for unambiguous spectral assignments. The following diagram illustrates the structure of 2-Hydrazinylquinoline with the standard numbering convention that will be used throughout this guide.
Caption: Molecular structure of 2-Hydrazinylquinoline with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For hydrazinylquinolines, ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, respectively.
Experimental Protocol: NMR
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble (e.g., >5 mg/mL). Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for hydrazinylquinolines due to its high polarity. Chloroform-d (CDCl₃) can also be used.[1] The choice of solvent can influence chemical shifts, particularly for labile protons like those on the hydrazine moiety.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically adequate. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Filtration: Dissolve the sample in the deuterated solvent and filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the complex aromatic region of the quinoline ring system.
-
¹H NMR Parameters:
-
Pulse Angle: 30-45° to allow for a shorter relaxation delay.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Technique: Proton-decoupled for singlet carbon signals.
-
Pulse Angle: 45°.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.
-
¹H NMR Spectral Analysis of 2-Hydrazinylquinoline
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration values.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 6.75 | d |
| H-4 | 7.82 | d |
| H-5 | 7.71 | d |
| H-6 | 7.23 | dd |
| H-7 | 7.54 | dd |
| H-8 | 7.60 | d |
| NH/NH₂ | 4.0 | br s |
Source: Najib, et al. (2012). Solvent: CDCl₃.[1]
Interpretation:
-
Aromatic Region (6.5-8.0 ppm): The protons on the quinoline ring system appear in this region. The electron-withdrawing nature of the heterocyclic nitrogen atom and the electronic effects of the hydrazine group dictate their specific chemical shifts.
-
H-3 and H-4: These protons on the pyridine ring of the quinoline system show a characteristic doublet splitting pattern due to coupling with each other. H-4 is significantly downfield compared to H-3, a common feature in 2-substituted quinolines.
-
H-5, H-6, H-7, H-8: These protons on the benzene ring of the quinoline system exhibit coupling patterns consistent with their positions. The doublet of doublets for H-6 and H-7 arises from coupling to two different neighboring protons.
-
Hydrazine Protons (NH/NH₂): The protons of the hydrazine moiety typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atoms.[1] Their chemical shift is highly dependent on solvent, concentration, and temperature. The integration of this signal would correspond to three protons.
Expected ¹H NMR Spectrum for this compound: For the 7-isomer, the substitution pattern changes, which would significantly alter the appearance of the benzene ring protons. One would expect to see a singlet for H-8, and the remaining protons (H-2, H-3, H-4, H-5, H-6) would show a complex pattern of doublets and doublets of doublets, reflecting their new coupling relationships. The chemical shifts of H-6 and H-8 would be the most affected by the electron-donating hydrazine group.
¹³C NMR Spectral Analysis of 2-Hydrazinylquinoline
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 158.8 |
| C-3 | 110.6 |
| C-4 | 137.4 |
| C-4a | 122.8 |
| C-5 | 126.3 |
| C-6 | 124.2 |
| C-7 | 129.7 |
| C-8 | 127.5 |
| C-8a | 147.3 |
Source: Najib, et al. (2012). Solvent: CDCl₃.[1]
Interpretation:
-
C-2: This carbon, directly attached to two nitrogen atoms (the ring nitrogen and the hydrazine nitrogen), is the most deshielded and appears furthest downfield.[1]
-
Aromatic Carbons: The remaining carbon atoms of the quinoline ring appear in the typical aromatic region (110-150 ppm). Their precise chemical shifts are influenced by their position relative to the nitrogen atom and the hydrazine substituent.
-
Quaternary Carbons (C-4a, C-8a): These carbons, which do not have any attached protons, often show weaker signals in the ¹³C NMR spectrum.
Expected ¹³C NMR Spectrum for this compound: In the 7-isomer, the C-7 carbon would be significantly shielded due to the direct attachment of the electron-donating hydrazine group, causing a substantial upfield shift compared to its position in unsubstituted quinoline. Conversely, the carbons ortho and para to the hydrazine group (C-6, C-8, and C-5) would also experience some shielding. The chemical shifts of the carbons in the pyridine ring (C-2, C-3, C-4) would be less affected.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR
Sample Preparation:
-
Attenuated Total Reflectance (ATR): This is a common and convenient method for solid samples. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.
-
KBr Pellet: Alternatively, a small amount of the sample (1-2 mg) can be finely ground with dry potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet.
Data Acquisition:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is usually sufficient for routine characterization.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
IR Spectral Analysis of 2-Hydrazinylquinoline
The IR spectrum of 2-Hydrazinylquinoline displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3282, 3188 | N-H stretching | Hydrazine (-NH-NH₂) |
| 3042 | C-H stretching | Aromatic |
| 1621 | C=N stretching | Quinoline ring |
| 1529, 1462 | C=C stretching | Aromatic ring |
| 816, 746 | C-H bending (out-of-plane) | Aromatic |
Source: Najib, et al. (2012).[1]
Interpretation:
-
N-H Stretching Region (3500-3200 cm⁻¹): The presence of two bands in this region is characteristic of a primary amine (-NH₂) group, corresponding to the asymmetric and symmetric N-H stretches of the terminal NH₂.[1][2] The -NH- part of the hydrazine also contributes to absorption in this region. These bands are typically medium in intensity and broader than C-H stretching bands.
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The sharp bands just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic quinoline ring.
-
C=N and C=C Stretching (1650-1450 cm⁻¹): The quinoline ring system gives rise to a series of sharp absorption bands in this region due to the stretching vibrations of the C=N and C=C bonds. The band at 1621 cm⁻¹ is typical for the C=N stretch within the heterocyclic ring.[1]
-
Fingerprint Region (< 1400 cm⁻¹): This region contains a complex pattern of bands, including C-H in-plane and out-of-plane bending vibrations, as well as C-N stretching vibrations. The strong bands at 816 and 746 cm⁻¹ are characteristic of the out-of-plane C-H bending and are indicative of the substitution pattern on the aromatic rings.[1]
Expected IR Spectrum for this compound: The IR spectrum of this compound would be broadly similar, with the key diagnostic N-H, aromatic C-H, and ring C=C/C=N stretching vibrations appearing in the same regions. The most significant difference would be in the fingerprint region, particularly the pattern of C-H out-of-plane bending bands, which is highly sensitive to the substitution pattern on the benzene ring.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: MS
Instrumentation:
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like hydrazinylquinolines.[3][4] It is a "hard" ionization technique that causes significant fragmentation, which is useful for structural elucidation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.
Data Acquisition:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺•).[4]
-
Fragmentation: The molecular ion, being a high-energy radical cation, undergoes fragmentation to produce smaller, stable ions.
-
Detection: The ions are separated by the mass analyzer based on their m/z ratio and detected.
Mass Spectral Analysis of 2-Hydrazinylquinoline
The mass spectrum of 2-Hydrazinylquinoline provides its molecular weight and clues to its structure through fragmentation.
| m/z | Interpretation |
| 159 | Molecular Ion (M⁺•) |
| 144 | [M - NH]⁺• |
| 129 | [M - N₂H₂]⁺• or [M - NHNH]⁺• |
Source: NIST Mass Spectrometry Data Center.[5][6]
Interpretation:
-
Molecular Ion (M⁺•): The peak at m/z 159 corresponds to the molecular weight of 2-Hydrazinylquinoline (C₉H₉N₃), confirming its elemental composition.[6][7] This is typically the highest m/z value in the spectrum (excluding isotope peaks).
-
Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for hydrazines involve the cleavage of the N-N and C-N bonds.
-
Loss of NH (m/z 144): A fragment at m/z 144 suggests the loss of an NH radical from the molecular ion.
-
Loss of Diazene (m/z 129): The prominent peak at m/z 129 corresponds to the quinoline radical cation, formed by the loss of a neutral diazene (N₂H₂) molecule.[7] This is a very common and stable fragment for hydrazinyl-substituted aromatic compounds.
-
Caption: Proposed fragmentation pathway for 2-Hydrazinylquinoline in EI-MS.
Expected Mass Spectrum for this compound: The molecular ion for this compound would also appear at m/z 159. The fragmentation pattern is expected to be very similar, with the loss of diazene (N₂H₂) to form the stable quinoline radical cation (m/z 129) likely being a major fragmentation pathway. The relative intensities of the fragment ions might differ slightly due to the different positions of the hydrazine group, but the primary fragments are expected to be the same.
Conclusion
The spectroscopic characterization of hydrazinylquinolines is essential for their application in research and development. This guide has provided a detailed overview of the NMR, IR, and mass spectrometry data for 2-Hydrazinylquinoline, serving as a robust analogue for the less-documented this compound. By understanding the principles of these spectroscopic techniques and the characteristic spectral features of the quinoline and hydrazine moieties, researchers can confidently identify and characterize these important molecules. The provided protocols and interpretations offer a practical framework for obtaining and analyzing high-quality spectroscopic data, ensuring the scientific integrity of their work.
References
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PubChem (2024). 2-Hydrazinylquinolin-8-ol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem (2025). 2-Hydrazinyl-4-methylquinoline. National Center for Biotechnology Information. Available at: [Link]
-
PubChem (2025). Quinoline, 2-hydrazinyl-. National Center for Biotechnology Information. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2017). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 22(10), 1735. Available at: [Link]
-
Najib, A. A., Tiekink, E. R. T., & Kassim, M. B. (2012). 2-Hydrazinyl-quinoline. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2138. Available at: [Link]
-
Artyushin, O. I., et al. (2018). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Chemistry of Heterocyclic Compounds, 54(4), 392-401. Available at: [Link]
-
LibreTexts Chemistry (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
-
MDPI (2017). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Available at: [Link]
-
NIST (2021). 2(1H)-Quinolinone, hydrazone. NIST Chemistry WebBook. Available at: [Link]
-
ACS Publications (1995). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: [Link]
-
LibreTexts Chemistry (2023). 24.10 Spectroscopy of Amines. Available at: [Link]
-
NIST (2021). 2(1H)-Quinolinone, hydrazone. NIST Chemistry WebBook. Available at: [Link]
-
Wang, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(22), 10986-10994. Available at: [Link]
-
University of Calgary. IR: amines. Available at: [Link]
-
University of Wisconsin-Platteville. INFRARED SPECTROSCOPY (IR). Available at: [Link]
-
Wikipedia. Electron ionization. Available at: [Link]
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Liu, Y., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 24(18), 3326. Available at: [Link]
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PubChem (2025). 4-Hydrazinoquinoline. National Center for Biotechnology Information. Available at: [Link]
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TSI Journals (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]
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Ghorab, M. M., et al. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 6(5), 2030-2043. Available at: [Link]
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ResearchGate (2015). Synthesis of novel cyano quinoline derivatives suplemantary. Available at: [Link]
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Al-Ostoot, F. H., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2779. Available at: [Link]
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Scientific Research Publishing (2015). Synthesis and Spectral Characterization of Novel 2-Pyrazoline and Bis-2-Pyrazoline Containing Quinoline Moiety. International Journal of Organic Chemistry, 5, 17-25. Available at: [Link]
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Journal of the Serbian Chemical Society (2018). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Available at: [Link]
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NIST (2021). 2-Hydrazinopyridine. NIST Chemistry WebBook. Available at: [Link]
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An In-Depth Technical Guide to Early-Stage Research of 7-Hydrazinylquinoline as a Potential Anticancer Agent
Preamble: The Rationale for Investigating 7-Hydrazinylquinoline in Oncology
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. In the realm of oncology, quinoline derivatives have demonstrated significant potential by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1] The introduction of a hydrazinyl (-NHNH2) moiety at the 7-position of the quinoline ring system presents a compelling opportunity for the development of novel anticancer agents. The hydrazinyl group is a versatile functional group that can act as a hydrogen bond donor and acceptor, and its presence can significantly influence the molecule's electronic properties and three-dimensional structure, thereby modulating its interaction with biological targets. Furthermore, the hydrazinyl moiety serves as a synthetic handle for the creation of diverse hydrazone libraries, allowing for extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview for researchers embarking on the early-stage investigation of this compound and its derivatives as potential anticancer therapeutics.
Part 1: Synthesis and Characterization of the this compound Scaffold
The successful synthesis and rigorous characterization of the lead compound are the bedrock of any drug discovery program. This section outlines the synthetic route to the this compound core and the analytical techniques required to ensure its identity and purity.
Synthetic Pathway
The synthesis of this compound derivatives typically commences with a commercially available substituted dichloroquinoline. A common and efficient route involves the nucleophilic substitution of a chlorine atom with hydrazine hydrate. The following protocol describes the synthesis of 7-chloro-4-hydrazinylquinoline, a key precursor for many anticancer studies.[2][3]
Experimental Protocol: Synthesis of 7-Chloro-4-Hydrazinylquinoline
-
Reaction Setup: To a round-bottom flask, add 4,7-dichloroquinoline (1.0 eq) and absolute ethanol.
-
Addition of Reagent: While stirring, add hydrazine monohydrate (10.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for a duration monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice water.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired product.
Logical Causality: The use of a large excess of hydrazine monohydrate drives the reaction towards the monosubstituted product by increasing the probability of a hydrazine molecule reacting with the more reactive C4 position of 4,7-dichloroquinoline. Ethanol serves as a suitable solvent that allows for the necessary reflux temperature while being relatively easy to remove.
Structural Elucidation and Purity Assessment
The unambiguous confirmation of the chemical structure and the determination of purity are critical for the reliability of subsequent biological data.
Table 1: Analytical Characterization of Quinolone Hydrazone Derivatives
| Technique | Purpose | Exemplary Data for a Quinoline Hydrazone Derivative |
| ¹H NMR | Confirms the presence and connectivity of protons in the molecule. | δ 11.09 (br. s., NH), 8.56-8.40 (2H, m, C(5)H and C(2)H), 7.97 (1H, d, J 1.9, C(8)H), 7.70 (1H, dd, J 9.0, 1.9, C(6)H), 7.10 (1H, d, J 7.2, C(3)H), 5.31 (br. s., NH) |
| ¹³C NMR | Determines the carbon framework of the molecule. | δ 163.09, 162.88, 158.97, 151.37, 150.68, 145.54, 139.16, 137.24, 132.50, 130.87, 129.45, 128.70, 128.13, 127.60, 127.03, 125.35, 122.57, 81.15[1] |
| Mass Spectrometry (ESI-HRMS) | Confirms the molecular weight and elemental composition. | m/z calculated for [C₃₀H₂₂N₈+H]⁺: 495.20457, found: 495.20380[1] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. | 3178 (N-H), 1597 (C=N), 1589 (C=C aromatic) cm⁻¹[1] |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N). | Calcd for C₃₀H₂₂N₈: C 72.8, H 4.5, N 22.7; found: C 72.6, H 4.7, N 23.1[1] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | A single sharp peak with a retention time characteristic of the compound, indicating >95% purity. |
Part 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of a novel compound's anticancer potential is conducted through a battery of in vitro assays using a panel of human cancer cell lines.
Cytotoxicity Screening
The primary objective is to determine the concentration at which the compound inhibits cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).
Trustworthiness of the Protocol: This protocol includes a vehicle control to account for any effects of the solvent on cell viability. The use of a dilution series allows for the determination of a dose-dependent effect, a hallmark of a specific biological activity.
Table 2: In Vitro Anticancer Activity of 7-Chloroquinoline Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 18j | Leukemia (RPMI-8226) | 0.33 | [4] |
| 18j | Non-Small Cell Lung Cancer (NCI-H522) | 0.45 | [4] |
| 18j | Colon Cancer (COLO 205) | 0.40 | [4] |
| 18j | CNS Cancer (SF-295) | 0.39 | [4] |
| 18j | Melanoma (SK-MEL-5) | 0.42 | [4] |
| 18j | Ovarian Cancer (OVCAR-3) | 0.54 | [4] |
| 18j | Renal Cancer (A498) | 0.52 | [4] |
| 18j | Prostate Cancer (PC-3) | 0.56 | [4] |
| 18j | Breast Cancer (MCF7) | 0.61 | [4] |
| 3b | Breast Cancer (MCF-7) | 7.016 | [5] |
| 3c | Breast Cancer (MCF-7) | 7.05 | [5] |
Elucidating the Mechanism of Action
Understanding how a compound exerts its cytotoxic effects is crucial for its further development. Key areas of investigation include the induction of apoptosis and the perturbation of the cell cycle.
Diagram 1: General Workflow for In Vitro Anticancer Evaluation
Caption: Potential mechanisms of anticancer action for this compound.
Part 3: Preliminary In Vivo Efficacy Assessment
Promising results from in vitro studies warrant further investigation in a more physiologically relevant setting. Human tumor xenograft models in immunocompromised mice are a standard for the preclinical evaluation of anticancer agents.
Xenograft Model Development
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile phosphate-buffered saline (PBS), and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound derivative via a clinically relevant route (e.g., intraperitoneal, oral gavage) at various doses and schedules. The control group receives the vehicle.
-
Efficacy Evaluation: Measure tumor volume and body weight two to three times per week. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker assessment).
Expertise in Experimental Design: The choice of cancer cell line, mouse strain, and treatment schedule should be carefully considered to best model the human disease and to ask specific, answerable questions about the compound's efficacy and toxicity.
Part 4: Structure-Activity Relationship (SAR) and Future Directions
The initial biological data provides the foundation for a medicinal chemistry program aimed at optimizing the lead compound's potency, selectivity, and pharmacokinetic properties.
Authoritative Grounding in SAR: Studies on 7-chloroquinoline hydrazones have revealed that modifications to the aryl ring attached to the hydrazone moiety significantly impact anticancer activity. [2]For instance, the nature and position of substituents on this ring can influence the compound's electronic and steric properties, thereby altering its binding affinity for its molecular target(s).
Future Directions:
-
Library Synthesis: Synthesize a focused library of this compound derivatives with diverse substitutions to systematically explore the SAR.
-
Target Identification: Employ techniques such as affinity chromatography or proteomics to identify the specific molecular target(s) of the most potent compounds.
-
Pharmacokinetic Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
Combination Studies: Investigate the potential for synergistic effects when this compound derivatives are combined with standard-of-care chemotherapeutic agents.
This guide provides a comprehensive framework for the initial stages of research into this compound as a potential anticancer agent. By following these rigorous and logically sound experimental pathways, researchers can effectively evaluate the therapeutic potential of this promising class of compounds.
References
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Apostol, G. N., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 16(5), 691. [Link]
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Lu, J. X., Lan, H. R., Zeng, D., Song, J. Y., Hao, Y. T., Xing, A. P., Shen, A., & Yuan, J. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 15(1), 231-244. [Link]
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ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. [Link]
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ResearchGate. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. [Link]
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Lu, J. X., Lan, H. R., Zeng, D., Song, J. Y., Hao, Y. T., Xing, A. P., Shen, A., & Yuan, J. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 15(1), 231-244. [Link]
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ResearchGate. (n.d.). Anticancer agents (a–f) containing quinoline hydrazone moieties. [Link]
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Katariya, K., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406. [Link]
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Apostol, G. N., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals (Basel, Switzerland), 16(5), 691. [Link]
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ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. [Link]
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ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. [Link]
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ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-. [Link]
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ResearchGate. (n.d.). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [Link]
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El-Sayed, N. N. E., et al. (2019). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 13(1), 939-948. [Link]
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Szabó, Z., Osz, E., & Lóránd, T. (2004). MS and NMR investigation of bioactive quinazolones. Journal of biochemical and biophysical methods, 61(1-2), 77–93. [Link]
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Mendoza, L., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(2), M1629. [Link]
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Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78129. [Link]
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Methodological & Application
7-Hydrazinylquinoline derivatization protocol for LC-MS analysis
An Application Note and Protocol for the Derivatization of Carbonyl-Containing Compounds with 7-Hydrazinylquinoline for Enhanced LC-MS Analysis
Authored by: A Senior Application Scientist
Introduction: Overcoming the Analytical Challenges of Carbonyls
In the fields of metabolomics, clinical diagnostics, and pharmaceutical development, the accurate quantification of low-molecular-weight aldehydes and ketones is of paramount importance. These carbonyl-containing compounds are often key biomarkers for oxidative stress, metabolic disorders, and disease progression. However, their direct analysis by liquid chromatography-mass spectrometry (LC-MS), particularly using reversed-phase (RP) columns, is fraught with difficulty. Their high polarity leads to poor retention on common RPLC columns, often causing them to elute in the void volume with matrix interferences, while their lack of a readily ionizable functional group results in low sensitivity in the mass spectrometer.[1]
Chemical derivatization presents a robust solution to these analytical hurdles. By tagging the carbonyl group with a carefully selected reagent, we can significantly alter the physicochemical properties of the analyte. An ideal derivatization agent enhances chromatographic retention and dramatically improves ionization efficiency.[2] This guide details a comprehensive protocol for the use of this compound (7-HQ), a derivatizing agent designed to improve the LC-MS analysis of aldehydes and ketones. The quinoline moiety provides hydrophobicity to increase reversed-phase retention and a basic nitrogen atom that is readily protonated, ensuring strong signal generation in positive-ion electrospray ionization (ESI+). While this protocol is detailed for 7-HQ, the principles and methods are adapted from extensive studies on its structural isomer, 2-hydrazinoquinoline (HQ), which has been proven effective for the simultaneous analysis of aldehydes, ketones, and carboxylic acids in complex biological matrices.[1][3][4][5]
Principle and Mechanism of Derivatization
The core of this method lies in the specific and efficient reaction between the hydrazine functional group of this compound and the carbonyl carbon of an aldehyde or ketone. This condensation reaction, which proceeds under mild acidic conditions, forms a stable hydrazone covalent bond.[2]
The resulting 7-HQ-hydrazone derivative possesses significantly different chemical properties compared to the parent analyte:
-
Increased Hydrophobicity: The bulky, aromatic quinoline structure drastically increases the non-polar character of the derivative, promoting strong retention on reversed-phase columns like C18.
-
Enhanced Ionization: The quinoline ring contains a nitrogen atom that acts as a proton acceptor, allowing for highly efficient formation of [M+H]+ ions in the ESI source, leading to a substantial increase in MS signal intensity.
The general reaction is illustrated below:
Caption: Overall experimental workflow for 7-HQ derivatization.
Step-by-Step Procedure:
-
Sample Collection: Collect 50 µL of the sample (e.g., plasma, urine, or cell lysate) into a microcentrifuge tube. Place on ice.
-
Protein Precipitation & IS Spiking: Add 150 µL of ice-cold acetonitrile containing the internal standard at its working concentration. The 3:1 ratio of acetonitrile to aqueous sample ensures efficient protein precipitation.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing. Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new clean autosampler vial or microcentrifuge tube, being careful not to disturb the protein pellet.
-
Derivatization Reaction: Add 100 µL of the freshly prepared 1 mM 7-HQ Derivatization Working Solution to the supernatant.
-
Incubation: Cap the vial tightly and incubate the reaction mixture at 60°C for 60 minutes.
-
Cooling and Analysis: After incubation, allow the sample to cool to room temperature. The sample is now ready for LC-MS analysis. If high concentrations are expected, the sample may be diluted with a 50:50 mixture of acetonitrile/water.
Part 3: Recommended LC-MS Parameters
These parameters serve as a starting point for method development.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | The hydrophobicity of the 7-HQ derivatives allows for excellent retention and separation on standard C18 phases. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous mobile phase for RPLC. Formic acid aids in protonation for better peak shape and ESI+ efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic mobile phase. |
| Flow Rate | 0.3 - 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start at 5-10% B, ramp to 95% B over 8-10 min, hold, re-equilibrate | A generic gradient to elute derivatives of varying polarities. Must be optimized for specific analytes. |
| Injection Volume | 1 - 5 µL | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The quinoline nitrogen is readily protonated. |
| MS Analysis Mode | Full Scan (for discovery) or MRM (for quantification) | For targeted quantification, Multiple Reaction Monitoring (MRM) offers superior sensitivity and selectivity. [1] |
| MRM Transitions | Precursor Ion: [M+H]+ of the derivative. | The precursor is the mass of the protonated derivative. Product ions must be determined by infusing a derivatized standard. |
Calculating the Mass of the Derivative: The mass of the hydrazone derivative is calculated as: Mass(Derivative) = Mass(Analyte) + Mass(7-HQ) - Mass(H₂O) Mass(Derivative) = Mass(Analyte) + 159.19 - 18.01 = Mass(Analyte) + 141.18
The expected protonated precursor ion ([M+H]+) to monitor in the mass spectrometer would be Mass(Analyte) + 142.19 .
Trustworthiness and Self-Validation
To ensure the reliability and accuracy of results, the following steps are crucial:
-
Calibration Curve: A calibration curve must be prepared by derivatizing a series of known standard concentrations alongside the unknown samples. This is essential for accurate quantification.
-
Internal Standard: The consistent use of an internal standard corrects for variations in sample preparation, injection volume, and instrument response. The ratio of the analyte peak area to the IS peak area should be used for quantification.
-
Quality Control (QC) Samples: Include QC samples (at low, medium, and high concentrations) at regular intervals throughout the analytical run to monitor the method's performance and stability.
-
Blanks: A procedural blank (a sample containing no analyte but subjected to the entire derivatization and analysis workflow) should be run to check for contamination or interfering peaks from the reagents.
By integrating these elements, the protocol becomes a self-validating system, providing confidence in the final quantitative data.
Conclusion
The derivatization of aldehydes and ketones with this compound is a powerful strategy for overcoming inherent analytical challenges in LC-MS. This protocol, grounded in established principles of hydrazine-based derivatization, provides a detailed workflow to enhance chromatographic retention, dramatically increase mass spectrometric sensitivity, and enable robust and reliable quantification of critical carbonyl-containing analytes in complex biological matrices.
References
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Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1011. [Link]
-
National Center for Biotechnology Information (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed Central. [Link]
-
ResearchGate (2013). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. [Link]
-
Semantic Scholar (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Link]
-
ResearchGate (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Link]
-
Han, J., & Lin, K. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 698. [Link]
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- 5. researchgate.net [researchgate.net]
Application Note: 7-Hydrazinylquinoline for Novel Fluorescent Labeling of Glycoproteins
Introduction: Expanding the Fluorophore Toolkit for Protein Analysis
Fluorescent labeling of proteins is a cornerstone of modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in complex biological systems. The choice of fluorophore is critical and dictates the sensitivity, specificity, and feasibility of an experiment. While a plethora of fluorescent dyes are commercially available, the demand for novel probes with unique photophysical properties and specific targeting capabilities continues to grow.
This application note introduces 7-hydrazinylquinoline as a promising candidate for the fluorescent labeling of proteins, particularly glycoproteins. The quinoline moiety is a well-established fluorophore, often exhibiting sensitivity to its local environment, which can provide additional insights into protein conformation and interactions. The hydrazine functional group allows for specific covalent attachment to aldehyde or ketone groups, which can be selectively introduced into glycoproteins through mild periodate oxidation of their carbohydrate moieties. This strategy offers a site-specific labeling approach that is less likely to interfere with protein function compared to the often random labeling of amine or thiol groups.
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and potential applications of this compound in fluorescent protein labeling. We will delve into the underlying chemistry, provide detailed experimental procedures, and discuss the characterization of the resulting fluorescently-labeled proteins.
The Chemistry of this compound Labeling: A Tale of Two Reactive Groups
The utility of this compound as a protein labeling reagent is rooted in the distinct chemical properties of its two key components: the fluorescent quinoline core and the reactive hydrazine group.
1. The Quinoline Fluorophore:
The quinoline ring system is inherently fluorescent due to its extended π-conjugated system. Quinoline and its derivatives have been extensively studied for their photophysical properties and are known to be sensitive to solvent polarity and local microenvironment. This solvatochromic behavior can be advantageous, as changes in the fluorescence emission spectrum of a this compound-labeled protein may indicate conformational changes or binding events.
2. The Hydrazine Reactive Handle:
Hydrazine (H₂N-NH₂) and its derivatives, such as hydrazides, are nucleophilic reagents that readily react with electrophilic carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage. This reaction is highly specific and proceeds efficiently under mild acidic conditions (typically pH 5-6), which are generally well-tolerated by proteins.
The overall labeling strategy involves two key steps:
-
Generation of Carbonyl Groups on the Protein: For glycoproteins, the most common method for introducing aldehyde groups is the mild oxidation of cis-diol-containing sugar residues with sodium periodate (NaIO₄). This reaction cleaves the carbon-carbon bond of the diol and converts the two hydroxyl groups into aldehyde groups. This method is particularly useful for antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding sites.
-
Conjugation with this compound: The aldehyde-functionalized protein is then reacted with this compound. The nucleophilic hydrazine attacks the electrophilic aldehyde carbon, leading to the formation of a hydrazone bond and covalently linking the fluorophore to the protein.
Experimental Protocols
This section provides detailed, step-by-step protocols for the fluorescent labeling of a model glycoprotein with this compound.
I. Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Glycoprotein of interest | N/A | e.g., IgG antibody |
| This compound | N/A | Synthesize or source commercially |
| Sodium Periodate (NaIO₄) | Sigma-Aldrich | Store protected from light |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving this compound |
| Sodium Acetate Buffer (0.1 M, pH 5.5) | N/A | Prepare fresh |
| Phosphate-Buffered Saline (PBS), pH 7.4 | N/A | For dialysis and storage |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher Scientific | For purification |
| Glycerol | Sigma-Aldrich | For protein stabilization |
II. Protocol 1: Generation of Aldehyde Groups on the Glycoprotein
This protocol describes the periodate oxidation of a glycoprotein to generate reactive aldehyde groups.
Figure 1: Workflow for the generation of aldehyde groups on a glycoprotein.
Step-by-Step Methodology:
-
Prepare a fresh 20 mM solution of sodium periodate in 0.1 M sodium acetate buffer, pH 5.5.
-
Prepare a solution of your glycoprotein at a concentration of 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.
-
Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution.
-
Incubate the reaction mixture for 30 minutes at room temperature , protected from light.
-
Immediately purify the oxidized glycoprotein to remove excess periodate. This can be achieved using a desalting column (e.g., a spin column or gravity-flow column) equilibrated with 0.1 M sodium acetate buffer, pH 5.5.
-
Collect the protein-containing fractions. The oxidized protein is now ready for conjugation.
III. Protocol 2: Fluorescent Labeling with this compound
This protocol details the conjugation of the aldehyde-containing glycoprotein with this compound.
Synthesis of 7-Hydrazinylquinoline Hydrazones: A Detailed Guide for Researchers
This document provides a comprehensive, in-depth guide for the synthesis of 7-hydrazinylquinoline hydrazones, compounds of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful synthesis and validation.
Introduction: The Significance of Quinoline-Based Hydrazones
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[2][3] The hydrazone moiety (-NH-N=CH-), another important pharmacophore, is known to contribute to a diverse range of biological effects. The combination of these two moieties into a single molecular entity, the quinoline hydrazone, has led to the development of potent therapeutic agents. Specifically, 7-substituted quinoline derivatives have attracted considerable attention for their potential as anticancer agents.[2] This guide focuses on the synthesis of this compound hydrazones, a class of compounds with promising applications in drug discovery.
Overall Synthetic Workflow
The synthesis of this compound hydrazones is a two-step process. The first step involves the synthesis of the key intermediate, this compound, from a commercially available precursor. The second step is the condensation of this intermediate with a variety of aldehydes or ketones to yield the target hydrazone derivatives.
Caption: Nucleophilic aromatic substitution for this compound synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| 7-Chloroquinoline | C₉H₆ClN | 163.61 | 10.0 g | 0.061 mol |
| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 25 mL | ~0.4 mol |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-chloroquinoline (10.0 g, 0.061 mol) and ethanol (100 mL).
-
Addition of Hydrazine Hydrate: While stirring, carefully add hydrazine hydrate (25 mL) to the flask. Caution: Hydrazine hydrate is highly toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. [4][5]3. Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting material and impurities. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to obtain pure this compound.
Expected Yield: 75-85%
Characterization of this compound:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Literature values for similar hydrazinylquinolines are in the range of 150-170°C.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals include aromatic protons in the range of δ 7.0-8.5 ppm, and broad singlets for the -NH and -NH₂ protons.
-
IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching (around 3300-3100 cm⁻¹) and C=N/C=C stretching of the quinoline ring (around 1600-1400 cm⁻¹).
Part 2: Synthesis of this compound Hydrazones
The final step in the synthesis is the condensation of this compound with an appropriate aldehyde or ketone to form the corresponding hydrazone. This reaction is a classic example of Schiff base formation.
Reaction Mechanism
The reaction is typically acid-catalyzed. The acidic medium protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic. The nucleophilic amino group of this compound then attacks the carbonyl carbon, followed by dehydration to yield the stable hydrazone.
Caption: Acid-catalyzed formation of this compound Hydrazone.
General Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| This compound | C₉H₉N₃ | 159.19 | 1.0 g | 6.28 mmol |
| Aromatic Aldehyde | R-CHO | - | 1.1 eq. | 6.91 mmol |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.28 mmol) in ethanol (50 mL).
-
Addition of Aldehyde and Catalyst: To this solution, add the aromatic aldehyde (1.1 equivalents) and a few drops of glacial acetic acid as a catalyst.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation of Product: Upon completion of the reaction, cool the mixture in an ice bath. The hydrazone product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be recrystallized from a suitable solvent like ethanol or methanol to obtain the pure this compound hydrazone.
Characterization of this compound Hydrazones:
-
Appearance: Typically crystalline solids with colors ranging from yellow to orange.
-
¹H NMR (DMSO-d₆, 400 MHz): A characteristic singlet for the azomethine proton (-N=CH-) is expected in the range of δ 8.0-9.0 ppm. The aromatic protons of both the quinoline and the aldehyde/ketone moiety will also be present. A broad singlet for the -NH proton is also expected.
-
IR (KBr, cm⁻¹): A strong absorption band for the C=N (imine) stretch is typically observed around 1620-1580 cm⁻¹. The N-H stretching band is also present.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the hydrazone should be observed.
Safety Precautions
-
Hydrazine Hydrate: Hydrazine hydrate is a highly toxic, corrosive, and suspected carcinogen. [4][5][6]Always handle it in a chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. [4][5]* 7-Chloroquinoline: This compound is harmful if swallowed and can cause skin and eye irritation. Handle with care and appropriate PPE.
-
Solvents: Ethanol is flammable. Ensure that all heating is done using a heating mantle and in a well-ventilated area, away from open flames.
Conclusion
The synthetic protocols detailed in this guide provide a reliable and reproducible method for the preparation of this compound and its hydrazone derivatives. The versatility of the final condensation step allows for the creation of a diverse library of compounds for biological screening. By adhering to the outlined procedures and safety precautions, researchers can confidently synthesize these valuable compounds for their drug discovery and development programs.
References
-
Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (2021). Molecules. [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2020). Pharmaceuticals. [Link]
-
7-Chloro-4-hydrazinylquinoline. PubChem. [Link]
-
Hydrazine. University of California, Santa Barbara, Environmental Health & Safety. [Link]
-
7-Hydrazinoquinoline. ChemSynthesis. [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2020). Journal of Taibah University for Science. [Link]
-
A review exploring biological activities of hydrazones. (2014). Journal of Pharmacy & BioAllied Sciences. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016). Molecules. [Link]
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- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application of 7-Hydrazinylquinoline in Carbohydrate Analysis: A Technical Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Carbohydrates and the Role of Derivatization
Carbohydrates are fundamental to a vast array of biological processes, from cellular structure and energy storage to intercellular communication and host-pathogen interactions. Consequently, the precise qualitative and quantitative analysis of monosaccharides and oligosaccharides is of paramount importance in biomedical research and biopharmaceutical development. However, the inherent physicochemical properties of carbohydrates—high polarity, low volatility, lack of a strong chromophore, and the existence of numerous isomers—present significant analytical challenges.[1][2] Direct analysis often suffers from poor chromatographic retention, low sensitivity, and inadequate ionization efficiency in mass spectrometry (MS).[1][2]
To overcome these limitations, chemical derivatization of the reducing end of carbohydrates is a widely adopted strategy.[1] This process introduces a tag that enhances the analytical characteristics of the sugar molecules. A well-designed derivatizing agent can improve hydrophobicity for better separation in reversed-phase high-performance liquid chromatography (RP-HPLC), provide a fluorescent moiety for sensitive detection, and increase ionization efficiency for mass spectrometry.[1] Hydrazine derivatives have emerged as a valuable class of reagents for this purpose, reacting with the aldehyde or ketone group of reducing sugars to form stable hydrazones.[1]
This application note details the use of 7-hydrazinylquinoline as a promising derivatization agent for the sensitive analysis of carbohydrates by HPLC with fluorescence detection and by liquid chromatography-mass spectrometry (LC-MS). While the closely related isomer, 2-hydrazinoquinoline, has been documented for the derivatization of various metabolites, this guide extrapolates these principles to the 7-substituted counterpart, outlining the expected benefits and a comprehensive protocol for its application.[3][4][5][6][7][8]
The Chemistry and Advantages of this compound Derivatization
This compound reacts with the open-chain form of a reducing carbohydrate, where an aldehyde or ketone group is present. The hydrazine moiety of this compound undergoes a condensation reaction with the carbonyl group of the sugar, forming a stable hydrazone covalent bond. This reaction is typically carried out under mild acidic conditions.
The quinoline core of this compound is a key feature that imparts desirable analytical properties to the derivatized carbohydrates. The aromatic, nitrogen-containing heterocyclic structure offers several advantages:
-
Enhanced Mass Spectrometric Detection: The quinoline ring is readily protonated, making the derivatives highly responsive in positive-ion electrospray ionization mass spectrometry (ESI-MS).[1] This leads to a significant increase in signal intensity and, consequently, lower limits of detection.
-
Fluorescence Properties: The quinoline moiety is inherently fluorescent, allowing for highly sensitive detection using fluorescence detectors in HPLC.[9][10] This is particularly advantageous for the analysis of low-abundance carbohydrates in complex biological samples.
-
Improved Chromatographic Separation: The addition of the relatively nonpolar quinoline group increases the hydrophobicity of the polar carbohydrate molecules. This allows for excellent separation of different monosaccharides and oligosaccharides using widely available reversed-phase HPLC columns.
Experimental Workflow for Carbohydrate Analysis using this compound
The overall workflow for the analysis of carbohydrates using this compound derivatization involves several key steps, from sample preparation to data analysis.
Sources
- 1. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrazino-s-triazine based labelling reagents for highly sensitive glycan analysis via liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. [PDF] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Semantic Scholar [semanticscholar.org]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of blood sugars by high pressure liquid chromatography with fluorescent detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 7-Hydrazinylquinoline as a Fluorescent Chemical Probe for Enzyme Profiling
Introduction: Bridging Reactivity and Reporting for Enzyme Discovery
In the landscape of chemical biology and drug discovery, activity-based protein profiling (ABPP) has emerged as a powerful strategy for interrogating enzyme function directly within complex biological systems.[1] The core principle of ABPP relies on chemical probes that covalently modify the active site of an enzyme, providing a direct readout of its functional state.[2] Traditional probes often target nucleophilic amino acid residues. However, a vast and largely under-explored portion of the "druggable" proteome utilizes electrophilic cofactors (e.g., flavins, quinones, metal centers) for catalysis.[3][4]
This guide introduces 7-Hydrazinylquinoline , a versatile chemical probe designed to target this less-charted hemisphere of the proteome. This molecule uniquely combines two critical functions into a single scaffold:
-
A Hydrazine "Warhead": The electron-rich hydrazine moiety (–NHNH₂) acts as a potent reactive group. It is mechanistically suited to form covalent bonds with electron-poor enzyme cofactors, such as the flavin adenine dinucleotide (FAD) found in monoamine oxidases (MAOs).[5][6] This covalent interaction is often irreversible and dependent on the enzyme's catalytic competency, making it a true activity-based modifier.[1][7]
-
An Intrinsic Fluorophore: The 7-aminoquinoline core is an established fluorescent scaffold.[8] Its photophysical properties, particularly fluorescence intensity and emission wavelength, are highly sensitive to the local microenvironment.[9] This phenomenon, known as solvatochromism, provides a mechanism for reporting on the binding and covalent modification event within the confines of an enzyme's active site.
By uniting these features, this compound offers a streamlined "react-and-report" system for profiling the activity of cofactor-dependent enzymes, presenting a powerful tool for inhibitor screening and target discovery.
Principle of Detection: A Covalent Event Triggering a Fluorescent Response
The utility of this compound as a probe is predicated on a change in its fluorescence signature upon covalent modification of its target enzyme. The proposed mechanism involves:
-
Initial Binding: The probe reversibly binds to the active site of a target enzyme, such as Monoamine Oxidase A (MAO-A).
-
Covalent Modification: The enzyme's oxidative catalytic cycle is initiated. The hydrazine moiety is oxidized, leading to the formation of a reactive intermediate that covalently attaches to the enzyme's FAD cofactor.[5][6] This irreversible step effectively traps the probe within the active site.
-
Fluorescence Modulation: The transition of the quinoline fluorophore from the polar, aqueous solvent environment to the distinct hydrophobic and sterically constrained environment of the enzyme's active site alters its intramolecular charge-transfer (ICT) state.[8] This change is expected to cause a measurable shift in fluorescence emission wavelength and/or an enhancement of quantum yield, providing a direct, real-time signal of the inhibition event.
Below is a diagram illustrating the proposed mechanism for MAO-A inhibition.
Caption: Proposed mechanism of MAO-A inhibition by this compound.
Key Target Enzyme Class: Monoamine Oxidases (MAOs)
Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that are critical for the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[10] There are two main isoforms:
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a key strategy for treating depression.[11]
-
MAO-B: Primarily metabolizes dopamine. Its inhibitors are used in the treatment of Parkinson's disease.[11]
Hydrazine-based drugs (e.g., phenelzine, isocarboxazid) are classic, irreversible MAO inhibitors (MAOIs).[5][6] This well-established interaction makes MAOs an ideal enzyme class for validating and implementing this compound as a profiling probe.
Application Notes
Probe Characteristics
The chemical and photophysical properties of this compound are summarized below. Note that photophysical properties are based on related 7-aminoquinoline derivatives and should be determined empirically for the specific assay conditions.[8][9]
| Property | Value / Description | Reference |
| Chemical Formula | C₉H₉N₃ | [12] |
| Molecular Weight | 159.19 g/mol | [12] |
| Appearance | Expected to be a pale yellow to brown solid | - |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers | - |
| Purity | >95% recommended for assay use | - |
| λex (max) | ~370 - 400 nm | [8] |
| λem (max) | ~420 - 540 nm (highly solvent-dependent) | [8][9] |
| Mechanism | Irreversible, Covalent Inhibitor | [5][7] |
Required Materials & Reagents
-
This compound probe
-
Recombinant human MAO-A (or other target enzyme)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates (low-binding)
-
Fluorescence plate reader with wavelength selection for Ex/Em ~380/460 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Probe Preparation & Handling
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Storage: Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the probe from the stock solution into Assay Buffer. Note: To avoid precipitation, ensure the final concentration of DMSO in the assay well does not exceed 1-2%.
Experimental Protocols
Protocol 1: In Vitro MAO-A Inhibition Assay (IC₅₀ Determination)
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for MAO-A by directly monitoring the probe's fluorescence change.
-
Enzyme Preparation:
-
Thaw the recombinant human MAO-A enzyme on ice.
-
Dilute the enzyme to a working concentration of 2X the final desired concentration (e.g., 20 µg/mL for a final concentration of 10 µg/mL) in cold Assay Buffer. Keep the diluted enzyme on ice until use.
-
-
Probe Concentration Gradient:
-
Prepare a serial dilution of the this compound probe. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.
-
Add 50 µL of each probe dilution to the wells of the 96-well plate.
-
Include wells with Assay Buffer + DMSO (no probe) for positive control (100% activity) and wells with buffer only for a background blank.
-
-
Assay Initiation:
-
Pre-warm the plate containing the probe dilutions to 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 2X diluted MAO-A solution to each well.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light. This allows for the time-dependent covalent modification to occur.[7]
-
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity on a plate reader.
-
Set Excitation: ~380 nm
-
Set Emission: ~460 nm
-
Note: These wavelengths are estimates. It is critical to perform an excitation/emission scan on the probe-enzyme complex to determine the optimal wavelengths for the specific assay conditions.
-
The experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for MAO-A inhibition assay.
Data Analysis & Interpretation
-
Background Subtraction: Subtract the average fluorescence signal of the blank wells (buffer only) from all other wells.
-
Normalization: Normalize the data by setting the average signal from the positive control wells (enzyme + DMSO, no probe) as 100% activity and the signal from the highest probe concentration (assuming full inhibition) as 0% activity.
-
% Inhibition = 100 * (1 - (Signal_Sample - Signal_Min) / (Signal_Max - Signal_Min))
-
-
Dose-Response Curve: Plot the % Inhibition versus the logarithm of the this compound concentration.
-
IC₅₀ Calculation: Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
Expected Results
| Parameter | Description | Example Value |
| Fluorescence Change | Increase in fluorescence intensity upon covalent binding | 2 to 5-fold increase |
| IC₅₀ Value | Concentration of probe causing 50% inhibition of activity | 0.5 - 10 µM (Hypothetical) |
| Curve Shape | Sigmoidal dose-response curve | - |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise | - Suboptimal Ex/Em wavelengths.- Insufficient enzyme concentration.- Low fluorescence enhancement. | - Perform an Ex/Em scan to find optimal wavelengths.- Titrate enzyme concentration to find an optimal level.- Increase incubation time to allow for more complete reaction. |
| High Background | - Probe autofluorescence.- Buffer or plate fluorescence. | - Ensure background subtraction is performed correctly.- Test different black plates from various manufacturers.- Decrease probe concentration range if inhibition occurs at lower levels. |
| Probe Precipitation | - Exceeding solubility limit in aqueous buffer.- High final DMSO concentration. | - Ensure final DMSO concentration is ≤1%.- Prepare fresh dilutions for each experiment.- Visually inspect wells for precipitation before reading. |
| Inconsistent Results | - Pipetting errors.- Temperature fluctuations.- Probe degradation. | - Use calibrated pipettes and proper technique.- Ensure consistent incubation times and temperatures.- Use fresh aliquots of probe stock solution. |
Broader Applications & Future Directions
While this guide focuses on MAO-A, the principles can be extended to profile a wide range of cofactor-dependent enzymes.
-
Competitive Profiling: The probe can be used in a competitive ABPP format. A complex proteome is pre-incubated with a library of potential inhibitors before adding this compound. A decrease in the fluorescence signal for a specific target indicates successful competition, enabling the discovery of new, non-covalent inhibitors.
-
Target Deconvolution: By attaching a clickable handle (e.g., an alkyne) to the quinoline scaffold, the probe can be used in traditional ABPP workflows for pull-down and mass spectrometry-based identification of novel enzyme targets.
-
Profiling Other Enzyme Families: The probe's reactivity should be tested against other important enzyme classes known to be targeted by hydrazines, such as Lysyl Oxidases (LOX), Lysine Demethylase 1 (LSD1), and other flavoenzymes.[2][3]
The development of dual-function probes like this compound represents a significant step toward creating more efficient and direct tools for exploring enzyme activity and accelerating the pace of drug discovery.
References
-
Lin, Z., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(9), 1524–1534.
-
Wang, L., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(5), 8963–8972.
-
Collins, G. G. S., et al. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 126(4), 1081–1087.
-
Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) – Mechanism of Action.
-
Gong, Y., et al. (2022). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. RSC Advances, 12(35), 22935-22942.
-
Akdemir, A., et al. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 23(11), 2979.
-
Matthews, M. M., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Journal of the American Chemical Society.
-
Lin, Z., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science.
-
BenchChem. (2025). Mechanism of action of Pivalylbenzhydrazine as a monoamine oxidase inhibitor.
-
Penn Today. (2021). Versatile 'chemoproteomic probes' for activity-based protein profiling.
-
Piras, M., et al. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 26(16), 4999.
-
Elsevier. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science.
-
Rutgers University. (2025). Fluorescent Probes Based on 7‐(Diethylamino)quinolin-2(1H)‐one Cucurbit[3]uril Complexes for Indicator Displacement Assays.
-
Popa, M., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Molecules, 28(9), 3865.
-
Takagi, K., & Gomi, Y. (1962). [Studies on monoamine oxidase inhibitors. I. Mode of action of hydrazine derivatives and alpha-methyl-phenethylamine]. Yakugaku Zasshi, 82, 1431-4.
-
Sampedro, F., et al. (2023). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega.
-
Al-Warhi, T., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125.
-
Ghorab, M. M., et al. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science.
-
Kumar, D., et al. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(24), 5898.
-
ChemSynthesis. (2025). 7-hydrazinoquinoline.
-
Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs).
-
BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List.
-
Patsnap. (2025). What are the therapeutic applications for MAO inhibitors?
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor.
-
Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects.
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Application Notes and Protocols for 7-Hydrazinylquinoline in Live Cell Imaging of Carbonyl Stress
Introduction: Unveiling Cellular Carbonyl Stress with 7-Hydrazinylquinoline
Cellular homeostasis is a delicate balance, and disruptions often manifest as oxidative stress, a condition intimately linked to a host of pathologies including neurodegenerative diseases, diabetes, and cancer.[1] A key consequence of oxidative stress is the accumulation of reactive carbonyl species (RCS), such as aldehydes and ketones, which arise from the oxidation of lipids and proteins.[1] This phenomenon, termed "carbonyl stress," leads to the formation of carbonylated biomolecules, altering their function and contributing to cellular damage.[1] Therefore, the sensitive detection of carbonyl species in living cells is paramount for understanding disease progression and developing therapeutic interventions.
This compound emerges as a promising small-molecule fluorescent probe for this purpose. Its chemical architecture, featuring a quinoline fluorophore and a reactive hydrazine moiety, positions it as an effective tool for imaging cellular carbonylation. The quinoline core provides the intrinsic fluorescence properties, while the hydrazine group acts as a "warhead," selectively reacting with the carbonyl groups of aldehydes and ketones. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for the fluorescent labeling and imaging of carbonyl stress in live cells.
Principle of Detection: A Fluorogenic Hydrazone Formation
The utility of this compound as a probe for carbonyl stress lies in a classic chemical transformation: the formation of a hydrazone. Under physiological conditions, the hydrazine functional group of this compound undergoes a condensation reaction with the carbonyl group of an aldehyde or ketone. This reaction is highly specific and results in the formation of a stable C=N double bond, creating a quinoline-hydrazone conjugate.
This conjugation event is designed to be fluorogenic, meaning the fluorescence properties of the molecule change significantly upon reaction. Typically, the unconjugated this compound exhibits minimal fluorescence. However, the formation of the extended π-conjugated system in the hydrazone product leads to a notable increase in fluorescence intensity and a shift in the emission spectrum.[2] This "turn-on" fluorescence response allows for the specific visualization of sites of carbonyl accumulation within the cell, with the intensity of the signal correlating with the level of carbonyl stress.
Probe Characteristics and Handling
A thorough understanding of the probe's properties is essential for successful imaging experiments.
| Property | Value | Reference/Note |
| Molecular Formula | C₉H₉N₃ | [3] |
| Molecular Weight | 159.19 g/mol | [3] |
| Excitation Max (Est.) | ~350-380 nm | Estimated based on quinoline hydrazone derivatives.[4] Requires experimental validation. |
| Emission Max (Est.) | ~420-480 nm | Estimated based on quinoline hydrazone derivatives.[4][5] Requires experimental validation. |
| Solubility | Soluble in DMSO, DMF, and Ethanol. Poorly soluble in water. | [6] |
| Storage | Store at -20°C, protected from light and moisture. | General best practice for fluorescent probes. |
Note on Photophysical Properties: The exact excitation and emission maxima of the this compound-carbonyl adduct can vary depending on the specific carbonyl species and the local cellular environment. The provided values are estimates based on structurally related quinoline hydrazones. It is strongly recommended that users determine the optimal spectral settings experimentally using a spectrophotometer.
Experimental Protocols
Part 1: Live Cell Imaging of Carbonyl Stress
This protocol outlines the general steps for staining live cells with this compound to visualize endogenous or induced carbonyl stress.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell line of interest (e.g., HeLa, SH-SY5Y, etc.)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue fluorescent protein channel)
-
Optional: Carbonyl stress inducer (e.g., Paraquat, H₂O₂, Malondialdehyde)
Protocol Steps:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Cell Culture and Seeding:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Allow cells to adhere and reach a confluence of 60-70% before staining.
-
-
Induction of Carbonyl Stress (Optional):
-
To induce carbonyl stress, treat cells with an appropriate agent (e.g., 100-500 µM Paraquat for 12-24 hours).
-
Include an untreated control group for comparison.
-
After treatment, gently wash the cells twice with warm PBS.
-
-
Staining with this compound:
-
Prepare a fresh working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium.
-
The optimal final concentration should be determined empirically, but a starting range of 5-20 µM is recommended.[2]
-
Remove the culture medium from the cells and add the this compound working solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
After incubation, remove the staining solution and wash the cells twice with warm PBS or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Immediately proceed to imaging using a fluorescence microscope.
-
Capture images using the estimated excitation and emission wavelengths (e.g., Ex: ~360 nm, Em: ~450 nm). Adjust settings to minimize phototoxicity.
-
Part 2: Assessment of Probe Cytotoxicity
It is crucial to ensure that the observed fluorescence is due to the detection of carbonyls and not a result of probe-induced cytotoxicity. A standard MTT or similar cell viability assay should be performed.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol Steps:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Probe Treatment:
-
Prepare serial dilutions of this compound in complete culture medium, covering a concentration range from 0 µM (vehicle control) up to 100 µM.
-
Treat the cells with the different concentrations of the probe and incubate for a period relevant to the imaging experiment (e.g., 1-4 hours) and for a longer duration (e.g., 24 hours) to assess long-term effects.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot cell viability against the probe concentration to determine the cytotoxic profile. The ideal imaging concentration should exhibit minimal to no cytotoxicity. Studies on various quinoline derivatives have shown a wide range of cytotoxic effects, emphasizing the need for this validation.[7][8]
-
Trustworthiness and Self-Validation
To ensure the reliability of the results obtained with this compound, the following control experiments are essential:
-
Negative Control: Image unstained cells under the same microscope settings to assess autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the probe to rule out solvent-induced effects.
-
Positive Control: Pre-treat cells with a known inducer of carbonyl stress to confirm that the probe can detect an increase in carbonylation.
-
Competition Assay: Co-incubate the probe with an excess of a non-fluorescent hydrazine-containing compound. A reduction in the fluorescent signal would suggest that the probe is indeed reacting with carbonyls.
Conclusion and Future Perspectives
This compound represents a valuable tool for the investigation of carbonyl stress in live cells. Its straightforward mechanism of action, based on the formation of fluorescent hydrazones, provides a direct readout of cellular carbonylation levels. The protocols outlined in this application note provide a robust framework for its use in live cell imaging. Future work should focus on the synthesis of this compound derivatives with improved photophysical properties, such as longer emission wavelengths to minimize autofluorescence, and enhanced water solubility to improve biocompatibility.[6] Such developments will further enhance the utility of this chemical scaffold in the study of oxidative stress-related diseases.
References
-
Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. MDPI. Available at: [Link]
-
Hydrazine-based fluorescent probes for site-selective imaging of carbonylation in live cells. ResearchGate. Available at: [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. MDPI. Available at: [Link]
-
Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases. NIH. Available at: [Link]
-
Design of High-Performance Pyridine/Quinoline Hydrazone Photoswitches. ACS Publications. Available at: [Link]
-
Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines. PubMed Central. Available at: [Link]
-
Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. MDPI. Available at: [Link]
-
A Fluorescein-Based Colorimetric and Fluorescent Probe for Hydrazine and Its Bioimaging in Live Cells. PubMed. Available at: [Link]
-
A fluorescent sensor based on aggregation-induced emission: highly sensitive detection of hydrazine and its application in living cell imaging. RSC Publishing. Available at: [Link]
-
BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. ACS Omega. Available at: [Link]
-
Fluorescence emission spectra of compounds 7a-7f. ResearchGate. Available at: [Link]
-
"Novel Fluorescent Quinoline-Based Hydrazone Metal Complexes: Synthesis, Photophysical Applications in Latent Fingerprint Detection, Anti-counterfeiting, and Antitubercular Activity". ResearchGate. Available at: [Link]
-
Quinoline-based hydrazone for colorimetric detection of Co2+ and fluorescence turn-on response of Zn2. PubMed. Available at: [Link]
-
Previously reported quinoline hydrazones as anti-tuberculosis agents and synthesized compounds. ResearchGate. Available at: [Link]
-
Preparation of Cells and Reagents for Flow Cytometry. Wiley Online Library. Available at: [Link]
-
Histochemical Staining of Arabidopsis thaliana Secondary Cell Wall Elements. PMC. Available at: [Link]
-
Cytotoxic effects of synthesized quinoline derivatives on the viability... ResearchGate. Available at: [Link]
-
Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. MDPI. Available at: [Link]
-
Surface and Intracellular Cytokine Staining for Flow Cytometry. YouTube. Available at: [Link]
-
Fluorescence emission spectra of pyrazoline derivative 1c (A) and 2c... ResearchGate. Available at: [Link]
-
Quinoline, 2-hydrazinyl-. PubChem. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note & Protocols: Amine-Reactive Fluorescent Labeling with 7-Hydrazinylquinoline Derivatives
Introduction: The Power of Quinoline Dyes in Fluorescent Labeling
Fluorescent labeling is a cornerstone technique in modern biological and pharmaceutical research, enabling the detection and quantification of proteins and other biomolecules with high sensitivity and specificity.[1] The covalent attachment of a fluorescent dye (a fluorophore) to a target molecule allows researchers to visualize, track, and measure its presence and activity in complex systems. Amine-reactive labeling, which primarily targets the primary amines on lysine residues and the N-terminus of proteins, is one of the most robust and widely used conjugation strategies.[2][3][4]
This guide focuses on a specialized class of fluorophores: 7-Hydrazinylquinoline derivatives . Quinoline-based dyes are of significant interest due to their unique photophysical properties, which can be finely tuned through simple structural modifications.[5] These properties can include high fluorescence quantum yields, large Stokes shifts (the separation between excitation and emission maxima), and sensitivity to the local microenvironment, making them powerful tools for developing sophisticated biological assays.[6][7]
While the core quinoline structure provides the fluorescence, it must be functionalized with a reactive group to enable covalent labeling. This protocol will focus on this compound derivatives that have been modified to include a succinimidyl ester (SE or NHS-ester) group, a highly efficient amine-reactive moiety that forms stable amide bonds with proteins under mild conditions.[2][4]
The Chemistry of Amine-Reactive Labeling
The foundation of this technique is the reaction between an N-hydroxysuccinimidyl (NHS) ester of the this compound dye and a primary amine on the target protein.
Mechanism: The reaction proceeds via nucleophilic acyl substitution. The non-protonated primary amine of a lysine residue acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of the N-hydroxysuccinimide leaving group.
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. The primary amine on the lysine side chain (ε-amino group) must be in its non-protonated, nucleophilic state.[2][4] Since the pKa of this group is around 10.5, the reaction is performed in a slightly basic buffer, typically pH 8.0-9.0, to ensure a sufficient concentration of reactive amines.[2]
-
Amine-Free Buffers: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target protein for reaction with the dye, significantly reducing labeling efficiency.[2][4]
Caption: Amine-Reactive Labeling Mechanism.
Experimental Design & Key Considerations
Successful labeling requires careful planning. The efficiency of the conjugation is influenced by the molar ratio of dye to protein, the protein concentration, and reaction time.[8]
-
Protein Purity and Concentration: The protein solution should be free of other amine-containing contaminants. For optimal results, the protein concentration should be at least 2 mg/mL.[2][9] Lower concentrations can drastically decrease labeling efficiency.[9]
-
Dye-to-Protein Molar Ratio: This ratio is a critical parameter that must be optimized for each specific protein. A common starting point is a 10-20 fold molar excess of the dye.[10]
-
Dye Solvent: Amine-reactive dyes are hydrophobic and sensitive to moisture.[2] They should always be dissolved in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) immediately before use.[2][9]
-
Reaction Time and Temperature: A typical reaction is incubated for 1 hour at room temperature.[9] In some cases, extending the incubation time can increase the degree of labeling.
Detailed Protocols
The following protocols provide a comprehensive workflow for labeling, purifying, and characterizing a protein conjugate with a generic this compound-NHS ester.
Caption: Overall Experimental Workflow.
Materials and Reagents
| Reagent | Specifications |
| Target Protein (e.g., IgG Antibody) | >95% purity; dissolved in PBS or similar amine-free buffer. |
| This compound-NHS Ester | Stored desiccated at -20°C, protected from light. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 50 mM Sodium Borate, pH 8.3-8.5.[9] |
| Dye Solvent | Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).[2] |
| Quenching Solution (Optional) | 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0.[9] |
| Purification Column | Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[11][12] |
| Spectrophotometer | Capable of UV-Vis absorbance measurements (e.g., at 280 nm and dye λmax). |
Protocol 1: Protein Labeling
This protocol is optimized for labeling ~5-10 mg of an antibody but can be scaled.
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Immediately before use, bring the vial of this compound-NHS Ester to room temperature.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[9] Vortex briefly to ensure it is fully dissolved.
-
Rationale: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions. Using an anhydrous organic solvent and preparing the solution fresh minimizes inactivation of the dye.[2]
-
-
Perform the Conjugation:
-
Calculate the volume of dye solution needed for the desired molar excess (e.g., 15:1 dye:protein).
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the dye stock solution.[9]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[9]
-
Rationale: Slow addition of the dye prevents localized high concentrations that could lead to protein precipitation. Protecting from light prevents photobleaching of the fluorophore.
-
-
Stop the Reaction (Optional):
-
To quench any unreacted NHS-ester dye, you can add a small volume of an amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Rationale: This step ensures that no further labeling occurs during purification or storage. It is often unnecessary if the conjugate is immediately purified.
-
Protocol 2: Purification of the Labeled Conjugate
It is essential to remove all non-conjugated dye, as its presence will interfere with accurate characterization and downstream applications.[8][12]
-
Prepare the Chromatography Column:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with phosphate-buffered saline (PBS), pH 7.4. The column bed volume should be at least 10 times the volume of your reaction mixture.
-
-
Separate the Conjugate:
-
Carefully load the entire reaction mixture onto the top of the column.
-
Begin eluting with PBS. The labeled protein is larger and will elute first as a distinct, colored band.[11] The smaller, unbound dye molecules will be retained longer and elute later.
-
Collect the fractions corresponding to the first colored band. Pool the relevant fractions.
-
Protocol 3: Determining the Degree of Labeling (DOL)
The DOL (or F/P ratio) is the average number of dye molecules conjugated to each protein molecule.[8] It is calculated using absorbance measurements.
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate at two wavelengths:
-
A280: The absorbance maximum for most proteins.
-
Amax: The absorbance maximum for the specific this compound dye.
-
-
-
Calculate the Degree of Labeling:
-
Step A: Calculate the Protein Concentration. The dye also absorbs light at 280 nm, so a correction factor (CF) must be applied. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax (CF = A280 / Amax of the free dye).[12]
-
Corrected A280 = A280 - (Amax × CF)
-
Protein Concentration (M) = Corrected A280 / εprotein (where εprotein is the molar extinction coefficient of the protein in M-1cm-1)
-
-
Step B: Calculate the Dye Concentration.
-
Dye Concentration (M) = Amax / εdye (where εdye is the molar extinction coefficient of the dye at its λmax)
-
-
Step C: Calculate the DOL.
-
DOL = [Dye Concentration] / [Protein Concentration]
-
-
An optimal DOL for antibodies is typically between 3 and 7.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low DOL / No Labeling | 1. Protein buffer contains primary amines (e.g., Tris).2. Dye was hydrolyzed (old or improperly stored).3. Reaction pH was too low.4. Protein concentration was too low.[9] | 1. Buffer-exchange protein into an amine-free buffer like bicarbonate, borate, or PBS.2. Use a fresh vial of dye and prepare the stock solution immediately before use.3. Ensure reaction buffer is pH 8.3-8.5.4. Concentrate the protein to >2 mg/mL. |
| High DOL / Precipitation | 1. Dye-to-protein molar ratio was too high.2. Protein was not fully soluble in the reaction buffer. | 1. Reduce the molar excess of dye in the reaction. Perform a titration with several ratios (e.g., 5:1, 10:1, 20:1) to find the optimum.[8]2. Centrifuge the protein solution before labeling to remove any aggregates. |
| High Background Signal | 1. Incomplete removal of unbound dye. | 1. Increase the length of the size-exclusion column or perform a second purification step (e.g., extensive dialysis).[12] |
References
-
Lin, C. W., et al. (2012). An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry. Electrophoresis, 33(11), 1635-43. Retrieved from [Link]
-
Joseph, S. (2005). Amine-Reactive Probes. Retrieved from The Joseph Lab website: [Link]
-
Nath, N., et al. (2014). Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. Journal of Visualized Experiments, (87), 51422. Retrieved from [Link]
-
Bio-Rad Laboratories. (2005). Detection and Quantitation of Proteins Using a Novel Fluorescent Dye. Retrieved from [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Separation Science, now!. Retrieved from [Link]
-
Nesterova, I. V., et al. (2010). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Bioconjugate Chemistry, 21(10), 1849–1857. Retrieved from [Link]
-
de Sousa, J. S., et al. (2020). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[10]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 5(30), 18919–18927. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]
-
Yuan, Y., et al. (2022). Fluorophore Labeling of Proteins: a Versatile Trigger-Release-Conjugation Platform Based on the Quinone Methide Chemistry. Bioconjugate Chemistry, 33(8), 1543-1551. Retrieved from [Link]
-
Ross, S. T., et al. (2019). Fluorogenic Photoaffinity Labeling of Proteins in Living Cells. ACS Chemical Biology, 14(6), 1335-1341. Retrieved from [Link]
-
Havelcová, M., et al. (1999). Photophysical properties of thiazine dyes in aqueous solution and in micelles. Dyes and Pigments, 44(1), 49-54. Retrieved from [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]
-
Park, S., et al. (2024). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. RSC Advances, 14(1), 1-8. Retrieved from [Link]
-
Liu, X., et al. (2022). An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. Frontiers in Bioengineering and Biotechnology, 10, 937489. Retrieved from [Link]
Sources
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- 3. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 4. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 5. New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. Frontiers | An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms [frontiersin.org]
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- 11. lumiprobe.com [lumiprobe.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for High-Throughput Screening Assays Using 7-Hydrazinylquinoline
Introduction: The Emergence of 7-Hydrazinylquinoline in Fluorogenic Assays
In the landscape of drug discovery and chemical biology, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive compounds.[1] A critical component of a successful HTS campaign is the development of robust, sensitive, and cost-effective assay methodologies.[2] Fluorescence-based assays are particularly favored due to their high sensitivity and compatibility with automated screening platforms.[1] This document details the application of this compound as a versatile fluorogenic probe for the detection of carbonyl-containing molecules, a class of compounds frequently generated in enzymatic reactions and implicated in various physiological and pathological processes.
The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and inherent fluorescent properties.[3] The introduction of a hydrazinyl moiety at the 7-position creates a reactive center that can selectively target aldehydes and ketones.[4] The fundamental principle of this assay lies in the nucleophilic addition of the hydrazine group of this compound to a carbonyl group, forming a stable hydrazone.[5] This condensation reaction extends the conjugated π-system of the quinoline ring, leading to a significant enhancement in fluorescence emission—a phenomenon often referred to as a "turn-on" fluorescence response.[6] This fluorogenic derivatization provides a direct and quantitative measure of carbonyl concentration, making this compound an ideal tool for HTS applications.[7]
This guide provides a comprehensive overview of the mechanistic basis, practical considerations, and detailed protocols for implementing this compound-based HTS assays. We will explore its application in screening for inhibitors of carbonyl-producing enzymes, a crucial target class in modern drug development.
Assay Principle: Fluorogenic Detection of Carbonyls
The core of the assay is the chemical reaction between the weakly fluorescent this compound and a non-fluorescent carbonyl-containing analyte to produce a highly fluorescent hydrazone adduct.
The reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. This newly formed extended conjugation within the molecule results in a shift in the absorption and emission spectra, and a significant increase in the fluorescence quantum yield.
Caption: Reaction of this compound with a carbonyl to form a fluorescent hydrazone.
This "turn-on" fluorescence provides a direct and robust signal that is proportional to the amount of carbonyl product generated, making it highly suitable for HTS.
Application: Screening for Inhibitors of a Carbonyl-Producing Enzyme
A prime application for this technology is the screening of compound libraries for inhibitors of enzymes that generate aldehyde or ketone products. For the purpose of this protocol, we will consider a hypothetical histone demethylase, "KDM-X," which removes a methyl group from a methylated lysine residue on a histone tail peptide, producing formaldehyde as a byproduct.
The overall workflow for an HTS campaign targeting KDM-X using this compound is as follows:
Caption: A typical workflow for an HTS campaign in drug discovery.
Detailed Protocols
Materials and Reagents
-
This compound: (CAS 131052-78-3)[8]
-
KDM-X Enzyme (recombinant)
-
Histone H3 Peptide Substrate (methylated)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
Cofactors: Ascorbic acid, α-ketoglutarate, (NH₄)₂Fe(SO₄)₂·6H₂O
-
Positive Control Inhibitor: (A known inhibitor of the enzyme class)
-
DMSO (Anhydrous)
-
384-well, black, flat-bottom plates
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Enzyme Working Solution: Dilute recombinant KDM-X enzyme to the desired final concentration in assay buffer. Keep on ice.
-
Substrate/Cofactor Mix: Prepare a solution containing the histone peptide substrate and all necessary cofactors (ascorbic acid, α-ketoglutarate, iron sulfate) in assay buffer.
-
Detection Reagent: On the day of the assay, dilute the 10 mM this compound stock solution to the final working concentration (e.g., 200 µM) in assay buffer.
High-Throughput Screening Protocol
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor (positive control).
-
Enzyme Addition: Add 10 µL of the KDM-X enzyme working solution to all wells.
-
Initiation of Kinase Reaction: Add 10 µL of the substrate/cofactor mix to each well to start the reaction. The final reaction volume is 20 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the this compound detection reagent to each well.
-
Signal Development: Incubate the plate for an additional 30 minutes at room temperature, protected from light, to allow for the formation of the fluorescent hydrazone.
-
Fluorescence Reading: Measure the fluorescence intensity on a plate reader with appropriate excitation and emission wavelengths (to be determined empirically, but typically in the UV/blue and blue/green range for quinoline derivatives).
Data Analysis and Interpretation
The primary data from the HTS will be raw fluorescence intensity units (RFU). The following steps are recommended for data analysis:
-
Normalization: The data should be normalized to the controls on each plate. The percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (RFU_sample - RFU_pos_ctrl) / (RFU_neg_ctrl - RFU_pos_ctrl))
-
Hit Identification: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Z'-Factor Calculation: The quality and robustness of the assay should be monitored by calculating the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
| Parameter | Description | Typical Value |
| Z'-Factor | A statistical measure of assay quality. | > 0.5 |
| Signal-to-Background | Ratio of the mean signal of the negative control to the mean signal of the positive control. | > 5 |
| Hit Rate | The percentage of compounds in a library identified as "hits". | 0.1 - 1% |
Causality and Experimental Choices
-
Choice of this compound: The hydrazine moiety provides specific reactivity towards carbonyls, while the quinoline core offers favorable fluorescent properties.[3][4]
-
DMSO for Stock Solutions: this compound and most library compounds are soluble in DMSO, which is compatible with most automated liquid handling systems.
-
Black Assay Plates: Black plates are used to minimize background fluorescence and prevent light scattering between wells.
-
Acoustic Dispensing: This technology allows for the precise transfer of very small volumes of compound solutions, minimizing reagent consumption and improving accuracy.
-
Control Wells: The inclusion of positive and negative controls on every plate is essential for data normalization and quality control.[9]
Self-Validation and Trustworthiness
The protocol incorporates several self-validating systems:
-
Z'-Factor: This metric provides a continuous assessment of the assay's performance and its suitability for HTS.[9]
-
Dose-Response Confirmation: Primary hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀).
-
Orthogonal Assays: Confirmed hits should be evaluated in a secondary, independent assay (e.g., a mass spectrometry-based assay) to rule out artifacts and confirm the mechanism of action.
Conclusion
This compound is a powerful tool for the development of robust and sensitive high-throughput screening assays for the detection of carbonyl-containing molecules. The fluorogenic nature of its reaction with aldehydes and ketones provides a direct and reliable "turn-on" signal that is well-suited for HTS campaigns aimed at discovering inhibitors of carbonyl-producing enzymes. The protocols and guidelines presented here offer a solid foundation for researchers, scientists, and drug development professionals to successfully implement this technology in their discovery programs.
References
Sources
- 1. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accelerating enzyme discovery and engineering with high-throughput screening - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing 7-Hydrazinylquinoline reaction conditions for higher yield
Welcome to the technical support center for the synthesis of 7-hydrazinylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you achieve higher yields and purity in your reactions.
Reaction Overview: The Nucleophilic Aromatic Substitution Pathway
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. The typical starting material is 7-chloroquinoline, where the chlorine atom at the C7 position is displaced by the hydrazine moiety. The nucleophile in this reaction is hydrazine, typically used in its hydrated form (hydrazine hydrate, NH₂NH₂·H₂O).
The reaction is generally performed under reflux in a suitable solvent, such as ethanol, to provide the necessary thermal energy to overcome the activation barrier of the substitution on the quinoline ring.[1] The electron-withdrawing nature of the quinoline ring's nitrogen atom facilitates this substitution, particularly at positions that are activated through resonance.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the proposed solutions.
Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?
A1: Low yield is a frequent issue that can often be traced back to a few key parameters. A systematic approach to troubleshooting is essential.
-
Purity of Starting Materials: The purity of your 7-chloroquinoline is paramount. Impurities can interfere with the reaction or introduce competing side reactions. Ensure your starting material is of high purity, or consider purifying it by recrystallization or column chromatography before use.
-
Molar Ratio of Hydrazine Hydrate: Hydrazine hydrate is both a reactant and can act as a base. An excess is typically used to ensure the reaction goes to completion by Le Châtelier's principle.[2] A common molar ratio is 1.5 to 7 equivalents of hydrazine hydrate to 1 equivalent of 7-chloroquinoline.[1][2] Insufficient hydrazine can lead to incomplete conversion.
-
Reaction Temperature and Time: This SNAr reaction requires significant thermal energy. Most successful syntheses employ reflux conditions in a solvent like absolute ethanol for several hours (typically 8 hours or more).[1] If the temperature is too low or the reaction time too short, you will likely see a large amount of unreacted starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Absolute ethanol is a common and effective choice.[1] Using aqueous or protic solvents with lower boiling points may result in lower reaction temperatures and consequently, slower reaction rates.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A2: The presence of multiple spots on a TLC plate, aside from your starting material and product, indicates the formation of side products.
-
Unreacted Starting Material: The most common "extra spot" is simply unreacted 7-chloroquinoline. This can be addressed by increasing the reaction time or temperature as discussed in A1.
-
Autoxidation Products: Hydrazine derivatives can be susceptible to oxidation, especially when heated in the presence of air.[3][4] While the direct autoxidation of this compound is not extensively detailed in the provided literature, analogous structures like 4-hydrazinylquinolin-2(1H)-ones are known to undergo autoxidation to form complex dimeric structures.[3][4] To minimize this, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, although many procedures do not specify this requirement.[3]
-
Products from Impurities: If your starting material or solvent contains aldehyde or ketone impurities, these can react with the product to form hydrazones.[5][6] This underscores the importance of using pure, high-quality reagents and solvents.
Q3: The reaction seems to stall and never goes to completion. What could be the cause?
A3: A stalled reaction, where TLC analysis shows no change in the ratio of starting material to product over an extended period, can be frustrating.
-
Insufficient Temperature: The most likely culprit is a reaction temperature that is too low. Ensure your heating mantle and condenser setup are efficient and that the solvent is vigorously refluxing.
-
Reagent Degradation: Hydrazine hydrate can decompose over time. Use a relatively fresh bottle or one that has been stored properly.
-
Poor Solubility: While unlikely in ethanol, if you are using a different solvent system, poor solubility of the 7-chloroquinoline could limit its availability to react. Ensure the mixture is a well-stirred solution or a fine suspension at reflux.
Q4: My final product is difficult to purify. What are the best practices for isolating pure this compound?
A4: Effective purification is key to obtaining a high-quality final product.
-
Initial Isolation: Upon completion, the reaction is typically cooled, which often causes the product to precipitate out of the ethanol solution.[5] This solid can be collected by filtration. The filtrate can be concentrated to recover more product, but this fraction may be less pure.
-
Recrystallization: Recrystallization is the most common method for purifying the crude product.[5] Ethanol is frequently used as the recrystallization solvent. The key is to dissolve the crude solid in a minimum amount of hot solvent and then allow it to cool slowly to form well-defined crystals, leaving impurities behind in the mother liquor.
-
Washing: After filtration, wash the collected solid with a small amount of cold solvent (e.g., cold ethanol) to remove any residual soluble impurities clinging to the crystal surface.
Frequently Asked Questions (FAQs)
What is a typical, reliable protocol for this synthesis?
A general and reliable protocol can be synthesized from various literature procedures.[1][5]
Experimental Protocol: Synthesis of this compound
Caption: A standard workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Charge the Flask: In a round-bottom flask equipped with a reflux condenser, combine 7-chloroquinoline (1.0 eq), absolute ethanol, and hydrazine hydrate (1.5-3.0 eq).
-
Heat to Reflux: Heat the mixture to reflux with stirring. The reaction is typically monitored by TLC.
-
Reaction Time: Maintain reflux for approximately 8 hours or until TLC analysis indicates the consumption of the starting material.[1]
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The solid product that forms is collected by filtration.
-
Purification: The collected solid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[5]
How does the choice of solvent impact the reaction?
The solvent plays a crucial role. It must:
-
Dissolve Reactants: Ensure that the reactants are in the same phase to allow for an efficient reaction.
-
Have an Appropriate Boiling Point: The boiling point determines the maximum temperature of the reaction at atmospheric pressure. Ethanol (boiling point ~78 °C) is effective, providing enough energy for the reaction to proceed at a reasonable rate. Higher boiling point solvents could potentially speed up the reaction but may also increase the rate of side reactions.
-
Be Inert: The solvent should not react with the starting materials, reagents, or products.
Are there safety concerns I should be aware of when working with hydrazine hydrate?
Yes, absolutely. Hydrazine hydrate is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity and Carcinogenicity: Hydrazine is highly toxic and a suspected human carcinogen.[2] Always handle it in a well-ventilated chemical fume hood.
-
Corrosiveness: It is corrosive and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Explosive Potential: Anhydrous hydrazine is potentially explosive.[2] While hydrazine hydrate is more stable, it should still be kept away from heat, sparks, and oxidizing agents.
Data Summary: Reaction Condition Comparison
| Starting Material | Reagent (eq.) | Solvent | Temperature | Time (h) | Yield | Reference |
| 4,7-dichloroquinoline | Hydrazine Hydrate (1.5) | Absolute Ethanol | Reflux | 8 | Not specified | [1] |
| 7-chloro-4-hydrazinoquinoline* | Aldehydes (1.0) | Ethanol | Reflux | Varies | 54-84% | [5] |
| 4-chloroquinolines | Hydrazine Hydrate | Pyridine | Reflux | 6-12 | Good yields | [3] |
Note: This reference describes the synthesis of hydrazones from a hydrazinylquinoline, but the reaction conditions for the preceding step are relevant.
References
-
Fathalla, O. A., et al. (2012). Syntheses, reaction and characterization of quinoline derivatives. International Journal of Pharmacy, 2(2), 299-305. [Link]
-
Béni, S., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyrydine, Benzothiazole and Imidazolehydrazones. Molecules, 24(7), 1393. [Link]
-
Al-Warhi, T., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 23(10), 2678. [Link]
-
Duval, R. E., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]
-
El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society. [Link]
-
Anderson, K. W., et al. (2010). Synthesis of 2-Amino-5-chloropyridine. Organic Syntheses, 87, 225. [Link]
-
Al-Warhi, T., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. PMC - NIH. [Link]
Sources
- 1. pharmascholars.com [pharmascholars.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Storage Stability of 7-Hydrazinylquinoline Derivatives
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Hydrazinylquinoline derivatives. These compounds, while valuable, are notoriously susceptible to degradation. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain the integrity and stability of your compounds during storage and experimentation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of this compound derivatives in a practical question-and-answer format.
Q1: My freshly prepared solution of a this compound derivative has turned yellow or brown. What does this indicate and is it still usable?
A1: A color change, typically to yellow or brown, is a strong indicator of chemical degradation.[1] The hydrazine moiety (-NHNH₂) is highly susceptible to oxidation, which can produce colored byproducts.[1][2]
-
Causality: The hydrazine group can be easily oxidized to form diazene intermediates, which can undergo further reactions. This process is often accelerated by exposure to atmospheric oxygen, light, and trace metal ions.
-
Recommendation: Before proceeding with your experiment, it is critical to verify the purity of the discolored solution. Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining active compound and identify any degradation products.[1] If significant degradation has occurred (e.g., >5-10%), the solution should be discarded and a fresh batch prepared using the stabilization techniques outlined in this guide.
Q2: What are the primary causes of degradation for this compound derivatives?
A2: The instability of these compounds primarily stems from the reactivity of the hydrazine group. The main degradation pathways are:
-
Oxidation: This is the most common degradation route. The hydrazine group is readily oxidized by atmospheric oxygen, forming reactive free radicals and other species.[3][4] This process can be catalyzed by light and metal ions.[4]
-
Hydrolysis: The stability of hydrazine derivatives is often pH-dependent.[5][6] Under neutral or alkaline conditions, they can be more susceptible to hydrolysis, which may involve the cleavage of the carbon-nitrogen bond connecting the hydrazine group to the quinoline ring.[1][7] Generally, these compounds exhibit greater stability in acidic conditions.[5][6]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate and accelerate oxidative degradation pathways.[1][8]
Q3: What are the ideal storage conditions for solid (powder) this compound derivatives?
A3: To minimize degradation of the solid compound, you must rigorously control its environment. The goal is to create conditions that inhibit the primary degradation pathways.
| Parameter | Recommended Condition | Rationale | Citation |
| Temperature | 2-8°C or -20°C | Reduces the rate of chemical reactions and decomposition. | [1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen. | [8][9] |
| Light | Protected from Light (Amber Vial) | Prevents photodegradation. | [8] |
| Moisture | Tightly Sealed Container | Prevents hydrolysis and moisture-driven aggregation. | [8] |
Q4: I need to make a stock solution for my experiments. How can I ensure its stability?
A4: The stability of this compound derivatives decreases significantly once in solution.
-
Solvent Choice: Use high-purity, degassed solvents. To degas a solvent, you can use methods like the freeze-pump-thaw technique.[9] This removes dissolved oxygen, a key player in degradation.
-
pH Control: If compatible with your experimental design, buffering the solution to a slightly acidic pH (e.g., pH 4-6) can improve stability by protonating the hydrazine moiety, making it less susceptible to oxidation.[6][10]
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[9][11]
-
Storage: Store stock solutions frozen (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q5: Can I add an antioxidant to my solution to improve stability?
A5: While theoretically beneficial, the addition of antioxidants must be approached with caution. Hydrazine-based compounds can themselves act as antioxidants and participate in complex redox chemistry.[12][13] The addition of another antioxidant could lead to unpredictable reactions or interfere with your downstream application.
-
Recommendation: If you choose to explore this, it must be validated for your specific compound and application. Start with common antioxidants like butylated hydroxytoluene (BHT) or tocopherol at very low concentrations. A better-validated primary approach is the strict exclusion of oxygen.[8][9]
Visualized Degradation & Stability Workflow
The following diagrams illustrate the primary degradation pathways and a recommended workflow for troubleshooting stability issues.
Caption: Key factors leading to the degradation of this compound derivatives.
Caption: A systematic workflow for addressing stability issues with derivatives.
Experimental Protocols
These protocols provide detailed, self-validating methodologies for handling, storing, and analyzing your compounds.
Protocol 1: Secure Aliquoting and Storage of a Solid Compound
This protocol describes the best practice for handling a newly received solid this compound derivative to ensure long-term stability. This procedure should be performed in an inert atmosphere glovebox.[8][9]
Materials:
-
Primary container of this compound derivative
-
Spatula
-
Analytical balance
-
Multiple pre-labeled amber glass vials with PTFE-lined caps
-
Argon or Nitrogen gas source
-
Parafilm or vial sealer
Procedure:
-
Prepare the Environment: Ensure the glovebox has low oxygen (<10 ppm) and moisture (<1 ppm) levels.[9] Place all necessary materials inside the antechamber and cycle appropriately.
-
Pre-weigh Vials: On the analytical balance inside the glovebox, weigh each empty, labeled amber vial with its cap and record the weights.
-
Aliquot Compound: Carefully open the primary container. Using a clean spatula, transfer small, experiment-appropriate amounts (e.g., 1-5 mg) of the powder into each pre-weighed vial.
-
Backfill with Inert Gas: Before sealing, gently flush the headspace of each vial with Argon or Nitrogen.
-
Seal Tightly: Immediately and tightly screw on the PTFE-lined cap. For extra security, wrap the cap-vial interface with Parafilm.
-
Determine Exact Mass: Reweigh each sealed vial. The difference between this weight and the pre-weighed value is the exact mass of the compound in that aliquot.
-
Storage: Store the sealed, labeled vials at the recommended temperature (-20°C) and protected from light.[1]
-
Control Sample (Self-Validation): Prepare one aliquot that will be intentionally stored outside the freezer in ambient light and air. This sample serves as a positive control for degradation, allowing you to confirm the stability of your properly stored samples over time.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol helps identify potential degradation products and assess the compound's stability under various stress conditions. This is crucial for developing a stability-indicating analytical method.[14]
Materials:
-
This compound derivative stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
0.1 M HCl (acidic stress)
-
0.1 M NaOH (basic stress)
-
3% H₂O₂ (oxidative stress)
-
HPLC vials
-
Heating block or water bath
-
UV lamp
Procedure:
-
Prepare Samples: In separate, labeled HPLC vials, mix your stock solution with the stress agents as described in the table below. Include a control sample that is only diluted with the solvent.
| Condition | Procedure | Incubation |
| Control | 500 µL stock + 500 µL solvent | Room Temp, 24h, dark |
| Acid Hydrolysis | 500 µL stock + 500 µL 0.1 M HCl | 60°C, 24h |
| Base Hydrolysis | 500 µL stock + 500 µL 0.1 M NaOH | 60°C, 24h |
| Oxidation | 500 µL stock + 500 µL 3% H₂O₂ | Room Temp, 24h, dark |
| Thermal | 1 mL stock solution | 60°C, 24h, dark |
| Photolytic | 1 mL stock solution | UV Lamp, 24h |
-
Neutralization: After incubation, neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively, before analysis.
-
Analysis: Analyze all samples, including the control, by a suitable analytical method like HPLC-UV or LC-MS.
-
Interpretation (Self-Validation):
-
Compare the chromatograms of the stressed samples to the control.
-
A stable compound will show minimal change in the main peak area and no significant new peaks.
-
The appearance of new peaks indicates degradation products. The conditions under which they form reveal the compound's vulnerabilities (e.g., sensitivity to acid, base, or oxidation).[14] This data is essential for developing a robust storage strategy.
-
Protocol 3: Generic RP-HPLC Method for Purity Monitoring
This method can be used as a starting point to monitor the purity of your this compound derivative over time.
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector at a relevant wavelength (e.g., 254 nm or the compound's λmax)
-
Injection Volume: 5-10 µL
Procedure:
-
Sample Preparation: Dilute your stock solution to an appropriate concentration (e.g., 10-50 µg/mL) using the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Purity Calculation: Calculate the purity by the area normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Validation: To validate this as a stability-indicating method, analyze the samples from the forced degradation study (Protocol 2). The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.[14]
References
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. Retrieved from [Link]
-
Wakabayashi, T., et al. (1988). Role of free radicals in the mechanism of the hydrazine-induced formation of megamitochondria. PubMed. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. ATSDR. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Stack Exchange. Retrieved from [Link]
- Kovačević, S., et al. (2021). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
-
Stoyanov, S., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Bio-conferences.org. Retrieved from [Link]
- Shen, Y., et al. (2014). Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air.
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Quinoline-impurities. Pharmaffiliates. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible degradation pathway of quinoline. ResearchGate. Retrieved from [Link]
-
Ginsburg, H., & Krugliak, M. (1992). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed. Retrieved from [Link]
-
Vrolijk, M., et al. (2021). Antioxidants, Food Processing and Health. PMC - NIH. Retrieved from [Link]
- Anusandhanvallari. (2025).
- Dinov, V., et al. (2015). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties.
- ResearchGate. (2016). Chromatographic methods of determining hydrazine and its polar derivatives.
- Sharma, G. (2022). Effect of Residual Reactive Impurities in Excipients on the Stability of Pharmaceutical Products.
-
Wang, Z., et al. (2023). Exploring the Impact of Blend and Graft of Quinoline Derivative in Low-Temperature Curable Polyimides. PubMed. Retrieved from [Link]
- Google Patents. (2017). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. Google Patents.
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Retrieved from [Link]
- ResearchGate. (2015). An integrated method for degradation products detection and characterization.
-
Tsujikawa, K., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. PubMed. Retrieved from [Link]
-
Kalyanaraman, B., & Sinha, B. K. (1985). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. NIEHS. Retrieved from [Link]
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry. Retrieved from [Link]
-
Sahu, A., et al. (2016). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. Retrieved from [Link]
-
Oszczapowicz, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. Retrieved from [Link]
-
Al-Tohamy, R., et al. (2022). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Science Publications. Retrieved from [Link]
-
Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Retrieved from [Link]
- Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
-
ResearchGate. (n.d.). Degradation pathway of quinoline in aerobic conditions. ResearchGate. Retrieved from [Link]
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- 2. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of free radicals in the mechanism of the hydrazine-induced formation of megamitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. ossila.com [ossila.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in 7-Hydrazinylquinoline Fluorescent Assays
Welcome to the technical support center for 7-Hydrazinylquinoline (7-HQ) fluorescent assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low or no fluorescence signal in assays utilizing 7-HQ for the derivatization of carbonyl compounds such as aldehydes and ketones. By understanding the underlying chemical principles and potential pitfalls, you can optimize your experiments for robust and reproducible results.
Understanding the Chemistry: The Foundation of a Strong Signal
The this compound assay is based on a classic chemical reaction: the condensation of a hydrazine with a carbonyl group (an aldehyde or ketone) to form a fluorescent hydrazone. The quinoline moiety is the fluorophore, and its reaction with the target carbonyl-containing analyte leads to the formation of a stable, fluorescent product. The intensity of the fluorescence is directly proportional to the amount of the analyte present.
A low signal indicates an issue at one or more stages of this process. This guide will walk you through a systematic approach to identify and rectify the root cause.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
Q1: My fluorescence signal is extremely low or completely absent. Where do I start?
Start by verifying your instrument settings. Ensure you are using the correct excitation and emission wavelengths for the 7-HQ-hydrazone product. While the exact maxima can vary slightly based on the analyte and buffer conditions, a good starting point for quinoline hydrazones is an excitation wavelength around 310 nm and an emission wavelength around 445 nm at a neutral pH.[1] Always confirm these settings with a positive control.
Q2: I'm seeing a high signal in my blank (reagent-only control). What could be the cause?
A high blank signal can be due to contamination of your reagents or buffer with carbonyl compounds. Acetonitrile is a common solvent in these assays and can sometimes contain trace amounts of aldehydes. Use high-purity, HPLC-grade solvents. Additionally, ensure your glassware is scrupulously clean.
Q3: My signal is inconsistent between replicate wells. What's going on?
Inconsistent signals often point to pipetting errors, incomplete mixing, or temperature fluctuations across your plate. Ensure all reagents are completely thawed and mixed before use. Use calibrated pipettes and be meticulous with your dispensing technique. If using a plate reader, check for and minimize any temperature gradients.
Q4: My signal seems to decrease over time. Is this normal?
A decreasing signal over time could be due to photobleaching or instability of the fluorescent product. Quinoline compounds can be susceptible to photodegradation upon prolonged exposure to excitation light.[2][3] Minimize the exposure of your samples to light. If the issue persists, investigate the stability of the hydrazone product in your specific buffer system.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of potential issues.
Guide 1: Reagent and Sample-Related Issues
Low signal is often traced back to the quality and handling of the reagents and samples.
Problem: Ineffective Derivatization Reaction
| Potential Cause | Scientific Rationale | Recommended Solution |
| Degraded this compound Reagent | Hydrazine derivatives can be unstable and susceptible to oxidation over time, especially when in solution and exposed to air.[4][5] Degradation of the 7-HQ will lead to a lower effective concentration available to react with your analyte. | Prepare fresh 7-HQ solutions for each experiment. Store the solid reagent in a cool, dark, and dry place. If you suspect degradation, consider purchasing a new vial. |
| Suboptimal pH of the Reaction Buffer | The formation of the hydrazone is pH-dependent. The reaction requires a slightly acidic environment to catalyze the condensation, but a pH that is too low will protonate the hydrazine, reducing its nucleophilicity and hindering the reaction.[6] Conversely, a highly basic pH can also be detrimental. | Optimize the pH of your reaction buffer. A good starting point is a pH range of 4.5 to 6.5. Perform a pH titration experiment to determine the optimal pH for your specific analyte. |
| Insufficient Reaction Time or Temperature | The derivatization reaction is not instantaneous. Insufficient incubation time or a low reaction temperature can lead to an incomplete reaction and, consequently, a low signal.[7] | Increase the incubation time and/or temperature. A typical starting point is 60 minutes at 60°C.[7] You may need to optimize these parameters for your specific analyte. |
| Low Analyte Concentration | The fluorescence signal is directly proportional to the concentration of the analyte. If the analyte concentration in your sample is below the limit of detection (LOD) of the assay, you will not observe a significant signal. | If possible, concentrate your sample. Alternatively, you may need to consider a more sensitive detection method. |
Experimental Protocol: Verifying Reagent Activity with a Positive Control
-
Prepare a Positive Control: Use a simple, known carbonyl compound like acetone or formaldehyde. Prepare a stock solution of the positive control in the same solvent as your samples.
-
Create a Dilution Series: Prepare a serial dilution of the positive control to cover a range of concentrations.
-
Perform the Assay: Run the derivatization assay on the dilution series alongside a "no analyte" blank.
-
Analyze the Results: You should observe a dose-dependent increase in fluorescence with increasing concentrations of the positive control. If you do not see a signal even with the highest concentration of the positive control, it strongly suggests a problem with your 7-HQ reagent or the assay conditions.
Guide 2: Instrumentation and Data Acquisition Issues
Incorrect instrument settings are a common and easily correctable source of low signal.
Problem: Suboptimal Fluorescence Detection
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incorrect Excitation/Emission Wavelengths | The fluorophore will only be efficiently excited at its maximum excitation wavelength, and the detector will only capture the maximum signal at the peak emission wavelength. Using incorrect wavelengths will result in a significantly lower signal. | Confirm the optimal excitation and emission wavelengths for your 7-HQ-analyte adduct. If this information is not available, perform an excitation and emission scan using a sample with a high concentration of the analyte. |
| Incorrect Instrument Gain/Sensitivity Settings | The detector gain or sensitivity setting on the fluorometer determines the amplification of the signal. If the gain is set too low, even a decent signal may appear weak. | Increase the detector gain or voltage. Be aware that increasing the gain will also amplify any background noise. |
| Narrow Slit Widths | The excitation and emission slit widths control the amount of light that reaches the sample and the detector, respectively. Narrow slits can improve spectral resolution but reduce the signal intensity. | Widen the excitation and emission slit widths to increase the amount of light being detected. This is a trade-off, as wider slits may decrease resolution and increase background signal. |
| Fluorescence Quenching | Components in your sample matrix or buffer can absorb the excitation or emission light, a phenomenon known as the inner filter effect, or they can directly interact with the fluorophore to dissipate the energy non-radiatively (quenching).[1][8] | If you suspect quenching, dilute your sample. If the signal increases upon dilution (after correcting for the dilution factor), quenching is likely occurring. You may need to perform a sample cleanup step to remove the interfering substances. |
Diagram: Troubleshooting Workflow for Low Fluorescence Signal
Caption: A logical workflow for troubleshooting low fluorescence signals.
Part 3: Advanced Concepts and Best Practices
The Critical Role of pH in Quinoline Fluorescence
The fluorescence of quinoline and its derivatives is highly sensitive to the local environment, particularly pH. The nitrogen atom in the quinoline ring can be protonated in acidic conditions. This alters the electronic structure of the fluorophore and can lead to a significant decrease in fluorescence intensity.[6] Therefore, maintaining a stable and optimal pH throughout the experiment is crucial for reproducible results.
Diagram: pH Effect on Quinoline Fluorescence
Sources
- 1. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ionization Efficiency of 7-Hydrazinylquinoline Derivatives for Mass Spectrometry
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the mass spectrometric analysis of 7-hydrazinylquinoline derivatives. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance ionization efficiency and ensure data integrity.
Introduction: The Challenge of Ionizing this compound Derivatives
This compound and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potential anticancer properties.[1] Effective analysis and characterization of these molecules by mass spectrometry (MS), particularly electrospray ionization (ESI), is crucial for their development. However, achieving robust and efficient ionization can be challenging due to their structural properties. The basic nitrogen atoms within the quinoline ring and the hydrazinyl group provide sites for protonation, making them suitable for positive-ion ESI.[2] Despite this, factors such as proton affinity, matrix effects, and in-source fragmentation can lead to poor signal intensity and unreliable quantification.[3][4]
This guide provides a systematic approach to overcoming these challenges, enabling you to achieve optimal ionization efficiency and reproducible results.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the mass spectrometric analysis of this compound derivatives.
Q1: I am observing a very low signal for my this compound derivative. What are the primary causes?
A1: Low signal intensity is a frequent issue and can stem from several factors:
-
Suboptimal Ionization Source Parameters: The settings of your ESI source, such as capillary voltage, cone voltage, desolvation gas temperature, and flow rate, are critical for efficient ionization.[5][6] An unoptimized parameter can significantly reduce the number of gas-phase ions reaching the detector.
-
Poor Solubility or Aggregation: If the analyte is not fully dissolved in the mobile phase or forms aggregates, its transfer into the gas phase will be inefficient.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[4][7][8][9] This is a common problem in complex biological samples.
-
In-source Fragmentation: Excessive energy in the ion source (e.g., high cone voltage) can cause the parent ion to fragment before it is detected, leading to a diminished signal for the intended molecular ion.[10]
Q2: My mass spectrum shows multiple peaks for a single this compound derivative. What could be the reason for this?
A2: The presence of multiple peaks for a single compound is often due to the formation of adducts. In positive-ion ESI, in addition to the protonated molecule [M+H]+, you may observe adducts with sodium [M+Na]+, potassium [M+K]+, or ammonium [M+NH4]+.[11][12] These adducts arise from the presence of salts in your sample, mobile phase, or glassware. The formation of multiple adducts can split the total ion current among several species, reducing the intensity of the desired protonated molecule.
Q3: How can I minimize the formation of sodium and potassium adducts?
A3: To minimize alkali metal adducts, it is crucial to reduce the sources of sodium and potassium contamination:
-
Use High-Purity Solvents and Reagents: Employ LC-MS grade solvents and high-purity additives (e.g., formic acid, ammonium acetate).
-
Proper Glassware Cleaning: Thoroughly clean all glassware and use plastic containers when possible, as glass can be a source of sodium ions.
-
Mobile Phase Additives: The addition of a small amount of a proton source, such as formic acid or acetic acid, can promote the formation of the [M+H]+ ion over metal adducts. Ammonium acetate can also be used to favor the formation of [M+NH4]+ adducts, which are often more consistent and can be used for quantification.
Q4: What is the best starting point for optimizing the cone voltage for my this compound derivative?
A4: The optimal cone voltage (or fragmentor voltage) balances efficient ion transmission with minimal in-source fragmentation. A good starting point is to perform an infusion of your compound and ramp the cone voltage while monitoring the intensity of the parent ion and any fragment ions. Typically, a range of 20-60 V is a good starting point for small molecules.[13] The goal is to find a voltage that maximizes the signal of the [M+H]+ ion without inducing significant fragmentation.
Troubleshooting Guides
This section provides systematic approaches to resolving specific issues encountered during the analysis of this compound derivatives.
Issue 1: Poor or No Signal Intensity
If you are experiencing low or no signal for your analyte, follow this troubleshooting workflow.
Troubleshooting Workflow for Low Signal Intensity
Workflow for troubleshooting low signal intensity.
Step-by-Step Troubleshooting:
-
Verify Mass Spectrometer Performance: Before troubleshooting your analyte, ensure the instrument is performing correctly. Run a system suitability test or a standard calibration mixture to confirm sensitivity and mass accuracy.[14][15]
-
Direct Infusion of the Analyte: Prepare a solution of your this compound derivative in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a known concentration (e.g., 1 µg/mL). Infuse this solution directly into the mass spectrometer to bypass the LC system.
-
If no signal is observed: There may be an issue with the sample itself (degradation, incorrect concentration) or a fundamental problem with its ionization. Prepare a fresh sample and re-infuse.
-
If a signal is observed: The problem likely lies with the LC method or matrix effects.
-
-
Optimize Ion Source Parameters: While infusing the analyte, systematically optimize the key source parameters.[16][17] The table below provides typical starting ranges for ESI.
| Parameter | Typical Starting Range (Positive ESI) | Rationale for Optimization |
| Capillary Voltage | 2.5 - 4.0 kV | Drives the electrospray process; too low results in an unstable spray, too high can cause electrical discharge. |
| Cone/Fragmentor Voltage | 20 - 60 V | Affects ion transmission and in-source fragmentation. Optimize for maximum parent ion intensity.[13] |
| Desolvation Gas Temp. | 250 - 450 °C | Aids in solvent evaporation from droplets. Higher temperatures can improve desolvation but may cause thermal degradation of the analyte. |
| Desolvation Gas Flow | 600 - 1000 L/hr | Assists in desolvation. Flow rate should be optimized in conjunction with temperature. |
| Nebulizer Gas Pressure | 30 - 60 psi | Assists in forming a fine spray. |
-
Investigate Matrix Effects: If the signal is good during infusion but poor during LC-MS analysis of a real sample, matrix effects are a likely cause.[8] To confirm, perform a post-column infusion experiment.
-
Review and Optimize the LC Method: Poor chromatography can lead to broad peaks and poor sensitivity. Ensure your LC method provides good peak shape and retention.
Issue 2: High Background Noise and Interfering Peaks
High background can obscure the analyte signal and compromise quantification.
Troubleshooting Workflow for High Background Noise
Workflow for troubleshooting high background noise.
Step-by-Step Troubleshooting:
-
Analyze a Blank Injection: Inject a sample of your mobile phase (or a solvent blank) to determine if the background is coming from the system itself.[18]
-
Identify Contamination Source: If the blank shows high background, potential sources include contaminated solvents, tubing, or a dirty ion source.
-
System Cleaning: Clean the ion source according to the manufacturer's recommendations. Flush the LC system with high-purity solvents.
-
Optimize Chromatography: If the blank is clean, the interference is likely from the sample matrix. Improve chromatographic resolution to separate your analyte from co-eluting matrix components. Consider using a different stationary phase or modifying the mobile phase gradient.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters by Infusion
This protocol describes a systematic approach to optimizing key ESI source parameters for a this compound derivative.
Materials:
-
This compound derivative stock solution (1 mg/mL in DMSO or methanol)
-
LC-MS grade acetonitrile, water, and formic acid
-
Syringe pump and infusion syringe
-
Mass spectrometer with ESI source
Procedure:
-
Prepare a 1 µg/mL working solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up the syringe pump to infuse the working solution at a flow rate of 5-10 µL/min.
-
Set the mass spectrometer to acquire in positive-ion mode, scanning a mass range that includes the expected m/z of the [M+H]+ ion.
-
Begin the infusion and allow the signal to stabilize.
-
Systematically optimize each parameter while holding the others constant. Record the analyte signal intensity at each setting.
-
Capillary Voltage: Vary from 2.5 to 4.0 kV in 0.5 kV increments.
-
Cone Voltage: Vary from 10 to 80 V in 10 V increments.
-
Desolvation Temperature: Vary from 250 to 450 °C in 50 °C increments.
-
Desolvation Gas Flow: Vary from 600 to 1000 L/hr in 100 L/hr increments.
-
-
Review the data to identify the combination of parameters that provides the highest signal intensity for the [M+H]+ ion with minimal fragmentation.
Protocol 2: Derivatization to Enhance Ionization Efficiency
For this compound derivatives that exhibit poor ionization, derivatization can be a powerful strategy to improve sensitivity.[19][20][21] The hydrazinyl group can react with carbonyl-containing reagents to form a hydrazone, introducing a more easily ionizable moiety.
Example Derivatization Strategy:
This protocol uses a generic aldehyde-containing derivatizing agent that introduces a permanently charged quaternary amine group to significantly enhance ESI response.
Materials:
-
This compound derivative
-
Aldehyde-containing derivatization reagent with a quaternary amine (e.g., Girard's reagent T)
-
Reaction buffer (e.g., 50 mM ammonium acetate, pH 5)
-
LC-MS grade methanol and water
Procedure:
-
Dissolve the this compound derivative in a minimal amount of methanol.
-
In a reaction vial, combine the analyte solution with a 10-fold molar excess of the derivatization reagent in the reaction buffer.
-
Incubate the reaction mixture at 60°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with the initial mobile phase and inject it into the LC-MS system.
-
Monitor for the m/z of the derivatized product.
Rationale for Derivatization:
By introducing a pre-charged group, the analyte's dependence on in-source protonation is eliminated, leading to a more robust and often significantly enhanced signal.[22][23]
Derivatization Workflow Diagram
Workflow for enhancing ionization via derivatization.
References
-
National Center for Biotechnology Information (2024). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubChem Compound Summary for CID 32109. Retrieved from [Link]
-
Nikolopoulos, et al. (2025). Ionization efficiency prediction of electrospray ionization mass spectrometry analytes based on molecular fingerprints and cumulative neutral losses. Journal of Cheminformatics. Retrieved from [Link]
-
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
-
Springer. (n.d.). Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes. Retrieved from [Link]
-
Zhao, M. Z., et al. (2015). Hydrazino-s-triazine Based Labelling Reagents for Highly Sensitive Glycan Analysis via Liquid Chromatography-Electrospray Mass Spectrometry. Talanta, 144, 992-997. Retrieved from [Link]
-
ResearchGate. (n.d.). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]
-
ResearchGate. (n.d.). A new strategy for ionization enhancement by derivatization for mass spectrometry. Retrieved from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Switzar, L., et al. (2013). Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments. Journal of the American Society for Mass Spectrometry, 24(7), 965-976. Retrieved from [Link]
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Zhu, Y., Deng, P., & Zhong, D. (2015). Derivatization methods for LC-MS analysis of endogenous compounds. Bioanalysis, 7(19), 2557-2581. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
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Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Retrieved from [Link]
-
Cappiello, A., et al. (2002). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry, 74(18), 4741-4746. Retrieved from [Link]
-
MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazino-s-triazine based labelling reagents for highly sensitive glycan analysis via liquid chromatography-electrospray mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. Retrieved from [Link]
-
MDPI. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6123. Retrieved from [Link]
-
ACS Publications. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Journal of the American Society for Mass Spectrometry, 34(8), 1635-1644. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. Retrieved from [Link]
-
Wiley Analytical Science. (2015). Optimization of Ionization Efficiency. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Retrieved from [Link]
-
Scribd. (n.d.). LSMSMS troubleshooting. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Agilent. (2020). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]
-
Chromatography Online. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
-
LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from [Link]
-
SciSpace. (2002). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
ResearchGate. (n.d.). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Retrieved from [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Expanding Diversity of Fused Steroid-Quinoline Hybrids by Sequential Amination/Annulation/Aromatization Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization in LC-MS Bioanalysis. Retrieved from [Link]
-
MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Molecules, 28(8), 3535. Retrieved from [Link]
-
MDPI. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. Molecules, 29(2), 296. Retrieved from [Link]
-
LCGC Europe. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Retrieved from [Link]
-
Novatia, LLC. (n.d.). ESI Adduct Ions. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline-d7. Retrieved from [Link]
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Best practices for handling and disposal of 7-Hydrazinylquinoline
Technical Support Center: 7-Hydrazinylquinoline
A Senior Application Scientist's Guide to Safe Handling, Troubleshooting, and Disposal
Welcome to the technical support guide for this compound (CAS 131052-78-3). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this reactive intermediate. As a hydrazine derivative, this compound requires meticulous handling to ensure personnel safety and experimental integrity. This guide moves beyond standard safety data sheets to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a chemical intermediate belonging to the quinoline and hydrazine families.[1] Its structure incorporates the reactive hydrazinyl group (-NHNH2) attached to a quinoline core. While specific toxicological data for this compound is limited, the primary hazards are inferred from the well-documented risks associated with the hydrazine functional group.
The core risks are:
-
Toxicity: Hydrazine and its derivatives are classified as highly toxic.[2] They can be harmful if swallowed, inhaled, or absorbed through the skin.[3] Target organs include the liver, kidneys, blood, and central nervous system.[4]
-
Corrosivity: Like hydrazine, this compound is expected to be corrosive and can cause severe burns to the skin and eyes upon contact.[5]
-
Carcinogenicity: Hydrazine is a suspected human carcinogen.[5] Therefore, this compound should be handled as a potential carcinogen, and exposure must be minimized.
-
Flammability & Reactivity: Hydrazine compounds can be flammable and may ignite spontaneously when absorbed onto porous materials like cloth or wood.[5] They are powerful reducing agents and can react violently with oxidizing agents and some metals.[6][7]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE strategy is the most critical control measure after engineering controls (like a fume hood). The causality behind each piece of equipment is to create a complete barrier against all routes of exposure.
| PPE Category | Item | Specifications and Rationale |
| Engineering Control | Chemical Fume Hood | Primary Line of Defense: All manipulations of this compound (weighing, dissolution, reaction setup) MUST be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors.[5] |
| Hand Protection | Chemical-Resistant Gloves | Prevents Dermal Absorption: Use neoprene or nitrile gloves.[4] Double-gloving is recommended. Never use latex gloves, as they offer poor protection. Gloves must be inspected before use and changed immediately if contamination is suspected. |
| Eye/Face Protection | Safety Goggles & Face Shield | Protects Against Splashes & Burns: Tightly fitting, splash-proof safety goggles are mandatory.[8] A full-face shield must be worn over the goggles when handling solutions or performing any operation with a splash risk.[5] |
| Body Protection | Flame-Resistant Lab Coat | Protects Skin & Clothing: A flame-resistant (FR) lab coat is required due to the flammability risk associated with hydrazine compounds.[4] It should be fully buttoned with sleeves rolled down. |
| Respiratory Protection | NIOSH-Approved Respirator | For Emergencies/Spills: A full-face respirator with an appropriate cartridge (e.g., ABEK-type) should be available for emergency situations like a large spill clean-up where fume hood containment is breached.[4][9] Use requires prior training and fit-testing. |
Q3: How must this compound be stored?
A3: Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation from air.[4][10]
-
Container: Keep in a tightly sealed, clearly labeled container. Opened containers must be carefully resealed.[4]
-
Location: Store in a cool, dry, well-ventilated area designated for toxic and reactive chemicals.
-
Incompatibilities: Crucially, isolate it from oxidizing materials, strong acids, metal oxides, and porous materials.[4][6] Store in a secondary containment tray to manage potential leaks.
Troubleshooting Guides & Experimental Protocols
This section addresses specific "what-if" scenarios and provides validated, step-by-step protocols for common laboratory procedures.
Scenario 1: "I've spilled a small amount (<1 gram) of solid this compound inside the fume hood."
A: Do not panic. A small spill inside a contained space is manageable.
Protocol: Small-Scale Spill Cleanup (Solid)
-
Ensure Containment: Keep the fume hood sash at the lowest practical working height. Ensure ventilation is active.
-
Restrict Access: Alert others in the lab and ensure only trained personnel are involved in the cleanup.
-
Don PPE: If not already wearing it, don all required PPE, including double gloves, goggles, a face shield, and an FR lab coat.
-
Gentle Coverage: Do NOT use a dry brush or create dust. Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Collection: Carefully scoop the mixture into a designated, labeled hazardous waste container. Use non-sparking tools.
-
Decontamination: Wipe the spill area with a cloth dampened with a 5% aqueous solution of a weak acid like citric acid, followed by water. All cleaning materials must be disposed of as hazardous waste.
-
Waste Disposal: Seal the waste container, label it clearly (e.g., "Hazardous Waste: this compound Spill Debris"), and arrange for pickup by your institution's environmental health and safety (EHS) office.[4][11]
Scenario 2: "How do I properly decontaminate glassware after my experiment?"
A: Never place glassware potentially contaminated with this compound directly into a base bath or common washing area. Residual compound can react dangerously with other chemicals.
Protocol: Glassware Decontamination
-
Initial Rinse (in Fume Hood): While wearing full PPE, rinse the glassware three times with a solvent known to dissolve your reaction mixture (e.g., ethanol, methanol). Collect all rinsate as hazardous waste.
-
Neutralization Rinse: Prepare a 5% aqueous solution of sodium hypochlorite (household bleach) or calcium hypochlorite.[9][10] Rinse the glassware thoroughly with this solution to oxidize and neutralize any residual hydrazine compound. Caution: This reaction can be exothermic; perform it slowly.
-
Validation: After the neutralization rinse, you can test the final rinsate with a hydrazine test strip (if available) to ensure complete destruction. The absence of a positive result validates the decontamination.
-
Final Cleaning: Only after successful decontamination can the glassware be washed using standard laboratory procedures.
dot graph TD { // Node Definitions A[Start: Glassware Decontamination] B{Is Glassware Empty?} C[Empty contents into hazardous waste container] D[Step 1: Triple rinse with organic solvent in fume hood] E[Collect rinsate as hazardous waste] F[Step 2: Rinse with 5% hypochlorite solution to neutralize] G{Validation: Test final rinse for residual hydrazine} H[Step 3: Final wash with soap and water] I[End: Clean Glassware] J[Repeat Neutralization Rinse]
} enddot Caption: Workflow for Decontaminating Glassware.
Disposal of this compound Waste
Disposal must always comply with federal, state, and local regulations.[6] Never dispose of this compound down the drain. The primary method for disposal involves chemical neutralization to convert the toxic hydrazine moiety into less harmful byproducts, primarily nitrogen gas and water.[10][12]
Protocol: Chemical Neutralization of Aqueous Waste Containing this compound
This protocol is for dilute aqueous waste streams (<5% concentration).
-
Preparation (in Fume Hood): Place the waste container in a larger secondary container (ice bath) to manage heat generation. Ensure you have a stir bar and stir plate.
-
Dilution: If necessary, dilute the waste with water to ensure the concentration of this compound is below 5%.[9]
-
Neutralizing Agent: Slowly, and with constant stirring, add a 5% aqueous solution of sodium hypochlorite (NaOCl) or calcium hypochlorite (Ca(OCl)₂).[10] Add an equal volume of the hypochlorite solution to the waste solution.
-
Monitor Reaction: The reaction is exothermic. Control the addition rate to keep the temperature manageable. The reaction produces nitrogen gas, water, and salts.[9]
-
Ensure Complete Reaction: After the initial addition, continue stirring for at least 2 hours.
-
Validation: Test the treated solution for the presence of residual hydrazine. You can also test for residual chlorine to ensure an excess of the neutralizing agent was used, indicating the hydrazine has been consumed.[10]
-
Final Disposal: Once neutralization is confirmed, the resulting solution can typically be disposed of via your institution's aqueous hazardous waste stream. Clearly label the container as "Neutralized Hydrazine Waste."
dot graph TD { // Node Definitions A[Start: Waste Disposal] B{Is waste <5% aqueous solution?} C[Dilute with water to <5% in fume hood] D[Place waste in ice bath with stirring] E[Slowly add equal volume of 5% hypochlorite solution] F[Monitor for exotherm and gas evolution] G[Stir for 2 hours after addition is complete] H{Validation: Test for residual hydrazine} I[Dispose of as neutralized aqueous hazardous waste] J[Add more hypochlorite solution and return to Step G] K[Consult EHS for concentrated waste disposal]
} enddot Caption: Decision Workflow for Waste Neutralization.
Emergency Procedures
Q: What is the immediate response to a personnel exposure?
A: Act immediately. Speed is critical to minimizing harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Give large quantities of water or milk.[4] Seek immediate medical attention.
In all cases, ensure the Safety Data Sheet (SDS) for the compound is provided to the emergency medical personnel.
References
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
-
Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
-
Wright State University. (2016). Best Practices: Emergency Medical Management to Hydrazine Exposure. CORE Scholar. Retrieved from [Link]
-
Simpson, D. K. (1986). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]
-
Inchem.org. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]
-
Morris, J. E. (1987). Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. Office of Scientific and Technical Information. Retrieved from [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. National Institutes of Health. Retrieved from [Link]
-
NASA Spinoff. (n.d.). Organic Compound Turns Toxic Waste into Harmless Byproducts. Retrieved from [Link]
- Google Patents. (2017). US20170113086A1 - Methods and systems for neutralization of hydrazine.
-
GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
-
Air Force E-Publishing. (2023). 51ST FIGHTER WING INSTRUCTION 21-113. Retrieved from [Link]
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- 1. parchem.com [parchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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- 9. arxada.com [arxada.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
How to avoid degradation of 7-Hydrazinylquinoline during derivatization
Welcome to the technical support center for 7-Hydrazinylquinoline (7-HQ). This guide is designed for researchers, scientists, and drug development professionals who use 7-HQ as a derivatization agent, particularly for enhancing the detection of carbonyls and carboxylic acids in analytical methods like LC-MS. The primary challenge in working with 7-HQ is its inherent instability, which can lead to reagent degradation, inconsistent results, and the formation of artifacts.
This document provides in-depth, experience-driven guidance to help you understand the root causes of 7-HQ degradation and implement robust strategies to ensure the success and reproducibility of your derivatization experiments.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental chemical properties of 7-HQ that make it susceptible to degradation.
Q1: What makes this compound and similar hydrazine compounds prone to degradation?
The primary cause of degradation in this compound is the high reactivity of the hydrazinyl (-NHNH₂) group. This functional group is a strong reducing agent and is highly susceptible to oxidation.[1] The main factors that initiate and accelerate degradation are:
-
Oxidation: This is the most common degradation pathway.[2] Atmospheric oxygen can react with the hydrazinyl group, a process known as autoxidation, leading to the formation of various byproducts.[3] This process can be catalyzed by trace metal ions, light, and elevated temperatures.
-
pH Extremes: Both strongly acidic and basic conditions can promote hydrolytic degradation or catalyze oxidative pathways.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate oxidative reactions.[2]
The quinoline ring itself is relatively stable, but the exocyclic hydrazinyl group is the molecule's "Achilles' heel."
Caption: Instability hotspot in the this compound molecule.
Q2: What are the common observable signs of 7-HQ degradation?
You can identify potential degradation through both visual and analytical cues:
-
Visual Indication: A distinct color change of the solid reagent or its solution, typically from a pale off-white or yellow to a more intense yellow, orange, or brown, is a strong indicator of oxidation and degradation.[1]
-
Analytical Indication: When analyzing your reaction mixture via HPLC or LC-MS, the appearance of new, unexpected peaks in the chromatogram suggests the presence of impurities or degradation products.[4] Inconsistent derivatization efficiency or a decrease in the expected product peak over time are also classic symptoms of reagent instability.[1]
Section 2: Proactive Stabilization & Handling Protocols
To ensure reproducible results, a proactive approach to storing, handling, and using 7-HQ is critical.
Q3: What is the correct way to store and handle this compound reagent?
Proper storage is the first line of defense against degradation. The goal is to minimize exposure to oxygen, light, moisture, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen at -20°C. | Reduces the rate of chemical reactions, including oxidation.[1] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation by displacing atmospheric oxygen.[1][2] |
| Light | Store in an amber or opaque vial. | Protects the compound from light-induced photodegradation.[2] |
| Moisture | Keep the container tightly sealed with a high-quality cap. | Prevents hydrolysis and absorption of atmospheric moisture. |
| Handling | Prepare solutions fresh for each experiment. | Avoids using stock solutions that may have degraded over time, even when stored correctly.[1] |
Q4: What are the optimal reaction conditions to minimize degradation during derivatization?
Controlling the reaction environment is paramount. Simply mixing reagents is not enough; you must create an environment that favors the desired derivatization reaction while suppressing degradation pathways.
-
Inert Atmosphere: This is the most critical factor. Before adding solvents or reagents, thoroughly purge the reaction vial with a stream of dry nitrogen or argon. Seal the vial with a septum cap to maintain the inert atmosphere throughout the reaction.
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents like acetonitrile. Acetonitrile is often preferred as it effectively solubilizes the reagents without participating in side reactions.[5] Avoid protic solvents like methanol or water unless absolutely necessary, as water can lead to the degradation of some derivatization agents and products.[6]
-
pH Control: While many hydrazone formations are catalyzed by mild acid, avoid strong acids. If catalysis is needed, a small amount of a weak acid like acetic acid is often sufficient. The optimal pH must balance reaction rate with stability.
-
Temperature Management: Perform the reaction at a controlled and documented temperature. While gentle heating can increase reaction rates, it also accelerates degradation. Room temperature is often a good starting point.[7]
-
Minimize Headspace: Use a vial that is appropriately sized for your reaction volume to minimize the amount of trapped gas, even after purging.
Caption: Recommended workflow for setting up a derivatization reaction.
Section 3: Troubleshooting Guide
Even with careful preparation, issues can arise. This section provides a logical framework for diagnosing and solving common problems.
Problem 1: My derivatization reaction shows low or inconsistent yields.
-
Possible Cause: The most likely culprit is the degradation of your 7-HQ stock, either in solid form or in solution. This reduces the effective concentration of the active reagent.[1]
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Dissolve a small amount of your 7-HQ solid in the reaction solvent and analyze it by HPLC/UV. Compare the chromatogram to a reference or a previously known good batch. The presence of multiple peaks indicates degradation.
-
Prepare Fresh Solutions: Discard any old stock solutions. Always prepare 7-HQ solutions immediately before use.[1]
-
Strictly Enforce Inert Conditions: Re-evaluate your procedure for purging and sealing the reaction vial. Ensure there are no leaks.
-
Problem 2: My LC-MS chromatogram shows multiple unexpected peaks post-derivatization.
-
Possible Cause: This could be due to (a) using degraded 7-HQ, which introduces impurities from the start, or (b) degradation of the newly formed 7-HQ derivative, which can also be unstable.
-
Troubleshooting Steps:
-
Run a Reagent Blank: Perform the entire derivatization procedure without adding your analyte. Any peaks observed are from the reagent itself or its degradation products.
-
Conduct a Forced Degradation Study: To confirm if your derivative is unstable, take a small aliquot of a successful reaction mixture and expose it to harsh conditions (e.g., open to air, heat to 60°C for 1 hour). Re-analyze by LC-MS. If the peaks corresponding to your derivative decrease and other peaks increase, it confirms the derivative's instability.[4] This information is crucial for optimizing sample handling post-derivatization.
-
Caption: Logical flow for troubleshooting common derivatization issues.
Section 4: Step-by-Step Experimental Protocols
These protocols integrate the stability principles discussed above.
Protocol 1: Derivatization of Carbonyls (Aldehydes & Ketones)
This protocol outlines the formation of a hydrazone derivative.
-
Preparation: Place a stir bar in a 2 mL autosampler vial. Seal with a septum cap.
-
Inerting: Purge the vial with dry argon or nitrogen for 2-3 minutes by inserting an inlet needle and an outlet needle through the septum.
-
Reagent Preparation: In a separate, inerted vial, prepare a fresh 10 mg/mL solution of 7-HQ in anhydrous acetonitrile.
-
Reaction Setup:
-
Using a gas-tight syringe, add 500 µL of anhydrous acetonitrile to the reaction vial.
-
Add 50 µL of your sample containing the carbonyl compound.
-
Add 50 µL of the freshly prepared 7-HQ solution.
-
-
Incubation: Vortex the vial briefly. Incubate at room temperature for 30-60 minutes, protected from light.
-
Analysis: The sample is now ready for direct analysis by HPLC or LC-MS. Analyze as soon as possible.
Protocol 2: Derivatization of Carboxylic Acids
This protocol requires activation of the carboxylic acid to form a hydrazide. It is based on methods described for similar reagents.[5][6]
-
Preparation: Place a stir bar in a 2 mL autosampler vial. Seal with a septum cap and purge with inert gas as described in Protocol 1.
-
Reagent Preparation:
-
Prepare a fresh solution of 7-HQ in anhydrous acetonitrile (e.g., 10 mg/mL).
-
Prepare a fresh solution of the activating agents: triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS) in anhydrous acetonitrile (e.g., 15 mg/mL each).
-
-
Reaction Setup:
-
To the inerted vial, add 50 µL of your sample containing the carboxylic acid.
-
Add 100 µL of the TPP/DPDS activation solution.
-
Add 50 µL of the 7-HQ solution.
-
-
Incubation: Vortex the vial. Incubate at a controlled temperature (e.g., 40-60°C) for 60 minutes. The optimal temperature and time should be determined empirically.
-
Analysis: Cool the vial to room temperature. The sample is ready for analysis.
FAQs
-
Q: Can I use an antioxidant in my reaction mixture to improve stability?
-
A: While antioxidants are a general strategy for preventing oxidation, adding one to your derivatization reaction is complex.[2] The antioxidant could potentially react with your analyte or derivatization agents, creating more side products. The preferred and cleaner method is to rigorously exclude oxygen by working under an inert atmosphere.
-
-
Q: How do I prepare biological samples (e.g., plasma, urine) for derivatization, since they are aqueous?
-
A: Water must be removed, as it can interfere with the reaction and degrade reagents.[6] The standard procedure involves a protein precipitation step (e.g., with cold acetonitrile or methanol), followed by centrifugation to pellet the proteins. The resulting supernatant, which contains the metabolites, is then carefully transferred to a new tube and evaporated to complete dryness under a stream of nitrogen. The dried extract is then reconstituted in the anhydrous reaction solvent (e.g., acetonitrile) for derivatization.
-
-
Q: What is a "stability-indicating" HPLC method and why is it important?
-
A: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[4] For your work, this means developing an HPLC or LC-MS method that can separate the peak for your 7-HQ derivative from the peaks of unreacted 7-HQ and any of its degradation byproducts. This is essential for accurately measuring your derivatization yield and ensuring the purity of your target compound.
-
References
-
ATSDR. (2024). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
-
Florence, A. T. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Najib, A., et al. (2013). 2-Hydrazinylquinoline. Acta Crystallographica Section E. [Link]
-
Luo, X., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of Analytical Methods in Chemistry. [Link]
-
Al-Issa, S. A., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. [Link]
-
Luo, X., et al. (2013). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. ResearchGate. [Link]
-
Luo, X., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC, NIH. [Link]
-
Groessl, M. (2011). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. MALDI-MSI.net. [Link]
-
Celińska-Kopczyńska, D., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research. [Link]
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- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shura.shu.ac.uk [shura.shu.ac.uk]
Technical Support Center: Refining Purification Methods for 7-Hydrazinylquinoline Products
Welcome to the technical support center for the purification of 7-Hydrazinylquinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds. Our goal is to equip you with the knowledge to optimize your purification strategies, ensuring high purity and yield for your downstream applications.
The Challenge of Purifying this compound
This compound presents a unique set of purification challenges due to its chemical nature. The presence of the basic quinoline nitrogen and the reactive hydrazine group can lead to issues such as product degradation, strong interactions with stationary phases, and difficulty in removing closely related impurities. This guide will walk you through the most effective purification techniques and provide solutions to common problems.
Safety First: Handling Hydrazine Derivatives
Before commencing any experimental work, it is crucial to be aware of the hazards associated with hydrazine and its derivatives. Hydrazine is a suspected carcinogen and is corrosive, causing severe skin and eye damage.[1][2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[2][3] Ensure you are familiar with your institution's safety protocols for handling and disposing of hydrazine-containing compounds.[1][4]
Troubleshooting Guide: Recrystallization
Recrystallization is often the first line of defense for purifying solid this compound products. However, finding the ideal solvent system can be challenging.[5]
Q1: I'm struggling to find a suitable single solvent for recrystallizing my this compound derivative. What should I do?
A1: It's common for hydrazine derivatives to have either too high or too low solubility in single solvents.[5] The solution often lies in using a mixed solvent system. A widely effective strategy is to dissolve your crude product in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid.[5] Gentle heating to redissolve the solid followed by slow cooling should induce the formation of high-purity crystals.[5]
Recommended Solvent Systems for Hydrazinylquinolines:
| Good Solvent | Poor Solvent | Notes |
| Ethanol | Dioxane | A proven system for hydrazinylquinoline derivatives.[5] |
| Ethanol | Water | A common and effective choice for many nitrogen-containing heterocycles.[5] |
| Methanol | Water | Similar to ethanol/water, the optimal ratio will need to be determined empirically.[6] |
| Acetone | Water | Another viable option for creating a suitable polarity gradient for crystallization.[6] |
Q2: My compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
A2: Oiling out occurs when the compound comes out of solution above its melting point or when the solution is supersaturated. Here are several strategies to promote crystallization:[7]
-
Add more of the "good" solvent: This will reduce the supersaturation. Heat the solution to dissolve the oil and then allow it to cool more slowly.
-
Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth at the air-solvent interface.[7]
-
Seed the solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[7]
-
Lower the cooling temperature: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.[7]
Q3: My recovery after recrystallization is very low. What are the likely causes and solutions?
A3: Low recovery is a frequent issue. Here's how to troubleshoot:[7]
-
Using too much solvent: The most common cause. Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Significant solubility in cold solvent: If your compound remains partially soluble even at low temperatures, you can try reducing the volume of the mother liquor by evaporation and performing a second recrystallization. Be aware that the purity of the second crop of crystals may be lower.
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating complex mixtures. However, the basic nature of this compound can lead to problematic interactions with standard silica gel.
Q1: My this compound derivative is streaking badly on the TLC plate and giving poor separation during column chromatography. Why is this happening and how can I prevent it?
A1: Streaking, or tailing, is a classic sign of strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[8][9] This can be overcome by:
-
Adding a basic modifier to the eluent: Incorporating a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, into your mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[9]
-
Deactivating the silica gel: You can pre-treat the silica gel by preparing a slurry with the eluent containing the basic modifier before packing the column.[9]
Q2: I suspect my compound is decomposing on the silica gel column. What are the signs and what can I do about it?
A2: Decomposition on silica gel is a significant risk for acid-sensitive compounds like many quinoline derivatives.[8] Signs of decomposition include the appearance of new spots on the TLC analysis of collected fractions and a lower than expected yield of the desired product. To mitigate this:
-
Use a deactivated stationary phase: As mentioned above, adding triethylamine to your eluent is a primary solution.[8]
-
Switch to an alternative stationary phase:
-
Alumina (basic or neutral): This is an excellent alternative to silica gel for purifying basic compounds.[8][9]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.[9]
-
-
Minimize contact time: Use flash chromatography with applied pressure to reduce the time your compound spends on the column.[8]
-
Work at lower temperatures: If the compound is thermally labile, running the column in a cold room can help reduce degradation.[8]
Experimental Protocol: Flash Column Chromatography of this compound with Deactivated Silica Gel
-
TLC Analysis: First, determine a suitable solvent system using TLC. A good starting point for this compound derivatives is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Add ~1% triethylamine to the TLC solvent jar to mimic the column conditions. The ideal Rf value for your product should be between 0.2 and 0.4.
-
Column Preparation:
-
Prepare a slurry of silica gel in your chosen eluent (containing 1% triethylamine).
-
Gently pour the slurry into the column, avoiding air bubbles.
-
Allow the silica to pack under gravity or with gentle pressure, and then add a thin layer of sand to the top.[8]
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.[8]
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, applying gentle air pressure.
-
Collect fractions of a consistent volume.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow for Selecting a Purification Strategy
Caption: Decision workflow for purifying this compound.
High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity or for separating very challenging mixtures, reversed-phase HPLC is the method of choice.
Q1: What are the typical starting conditions for HPLC purification of a this compound derivative?
A1: A good starting point for method development would be a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier helps to protonate the basic nitrogen, leading to sharper peaks and better peak shape.
Q2: My compound is very polar. What HPLC method should I consider?
A2: For highly polar compounds that have little or no retention on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[7] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar analytes.
Logical Relationship of Purification Techniques
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Microwave-Assisted Synthesis of 7-Hydrazinylquinoline
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers and drug development professionals utilizing microwave-assisted organic synthesis (MAOS) to accelerate the formation of 7-Hydrazinylquinoline. We will explore common experimental challenges, offer evidence-based troubleshooting solutions, and provide a validated protocol to significantly reduce reaction times compared to conventional methods.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the application of microwave energy to the synthesis of quinoline derivatives.
Q1: What are the primary advantages of using microwave synthesis for preparing this compound compared to conventional oil bath heating?
A1: Microwave-assisted synthesis offers three core advantages over traditional heating methods:
-
Drastic Reduction in Reaction Time: Reactions that typically take several hours or even days using conventional reflux can often be completed in minutes.[1] This is due to the efficient and rapid energy transfer of microwave irradiation directly to the polar molecules in the reaction mixture.[2]
-
Improved Reaction Yields and Purity: The uniform, "inside-out" heating provided by microwaves minimizes the formation of side products that often result from prolonged exposure to high temperatures at the vessel walls in conventional heating.[3][4][5] This frequently leads to higher isolated yields and cleaner products.
-
Enhanced Reaction Control and Reproducibility: Modern scientific microwave reactors provide precise control over temperature and pressure, leading to highly reproducible experimental outcomes, a critical factor in drug discovery and process development.[6]
Q2: How does microwave heating differ fundamentally from a standard oil bath?
A2: The heating mechanism is entirely different. Conventional heating relies on thermal conduction, where heat is transferred from an external source (the oil bath), through the vessel walls, and finally into the reaction mixture.[7] This process is slow and creates a significant temperature gradient. Microwave heating, conversely, is based on dielectric heating. Microwave energy passes through the vessel walls and couples directly with molecules that have a dipole moment (like polar solvents or reagents).[2] These molecules attempt to align with the rapidly oscillating electric field, generating heat through molecular friction and ionic conduction.[8] This results in a rapid, uniform, and highly efficient temperature increase throughout the bulk of the solution.[3]
Q3: What is the ideal solvent for the microwave-assisted synthesis of this compound?
A3: The choice of solvent is critical for efficient microwave absorption. Polar solvents with a high dielectric loss tangent (tan δ), such as ethanol, N,N-Dimethylformamide (DMF), or even water, are excellent choices as they couple effectively with microwave irradiation.[1][9] For this specific nucleophilic aromatic substitution, ethanol or a mixture of ethanol and water often provides a good balance of reactant solubility and microwave absorptivity. Solvent-free ("neat") reactions are also a powerful green chemistry alternative, relying on the polarity of the reactants themselves (like hydrazine) to absorb microwave energy.[2][10]
Q4: Is it safe or effective to use a domestic (kitchen) microwave oven for this synthesis?
A4: Absolutely not. Using a domestic microwave oven for chemical synthesis is extremely dangerous and scientifically unsound.[11] Domestic ovens lack the essential safety features and control mechanisms required for laboratory work, such as:
-
No Temperature or Pressure Monitoring: This can lead to uncontrolled, runaway reactions and violent explosions, especially when using sealed vessels.[6]
-
Lack of Stirring: Inadequate mixing can cause localized superheating and hot spots, leading to decomposition and inconsistent results.[11]
-
Corrosion and Sparking: The internal components are not designed to withstand corrosive chemical vapors, and arcing can occur, posing a fire or explosion risk with flammable solvents.[11] Always use a dedicated, purpose-built scientific microwave reactor designed for chemical synthesis.
Experimental Protocol: Rapid Synthesis of this compound
This protocol details the microwave-assisted synthesis of this compound from 7-Chloroquinoline and hydrazine hydrate.
Workflow Diagram
Caption: Fig 1. Experimental workflow for microwave-assisted synthesis.
Materials and Reagents
-
7-Chloroquinoline
-
Hydrazine hydrate (~64% solution)
-
Ethanol (absolute)
-
Deionized water
-
Ice
Step-by-Step Methodology
-
Vessel Preparation: To a 10 mL microwave process vial, add 7-Chloroquinoline (e.g., 1.0 mmol, 163.6 mg).
-
Reagent Addition: Add ethanol (3 mL) followed by an excess of hydrazine hydrate (e.g., 10.0 mmol, ~0.5 mL).
-
Sealing: Add a suitable magnetic stir bar and securely seal the vessel with a septum cap.
-
Microwave Irradiation: Place the vessel in the cavity of a scientific microwave reactor. Set the reaction parameters to hold at 150 °C for 15 minutes with active stirring. The power will modulate automatically to maintain the target temperature.
-
Cooling: After the irradiation cycle is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system.
-
Isolation: Carefully uncap the vessel in a fume hood. Pour the reaction mixture into a beaker containing 20 mL of an ice-water slurry.
-
Precipitation: A precipitate should form immediately. Stir the slurry for 10 minutes to ensure complete precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 10 mL). Dry the product under vacuum to yield this compound.
Data Summary: Conventional vs. Microwave Method
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reactants | 7-Chloroquinoline, Hydrazine Hydrate | 7-Chloroquinoline, Hydrazine Hydrate |
| Solvent | Ethanol | Ethanol |
| Temperature | ~78 °C (Reflux) | 150 °C (Sealed Vessel) |
| Reaction Time | 4 - 8 hours | 15 minutes |
| Typical Yield | 60 - 75% | > 85% |
| Energy Input | High (prolonged heating) | Low (rapid, targeted heating)[4] |
Troubleshooting Guide
This guide uses a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Logic Diagram
Caption: Fig 2. Troubleshooting logic for common microwave synthesis issues.
Q: My reaction resulted in a very low yield or recovered only starting material. What went wrong?
A: This is a common issue with several potential causes:
-
Inefficient Microwave Absorption: Your reaction mixture may not be polar enough to absorb microwave energy effectively.[1]
-
Solution: Add a small amount of a highly polar co-solvent like DMF or DMSO to increase the dielectric constant of the mixture. Alternatively, if your reactants are non-polar and you are using a non-polar solvent, add a passive heating element (e.g., a small piece of silicon carbide) to the vessel.
-
-
Sub-optimal Reaction Conditions: The set temperature may be too low or the reaction time too short.
-
Solution: The relationship between temperature and reaction rate is exponential.[8] Incrementally increase the reaction temperature in 10-15°C steps and re-run the reaction. If you see an improvement, you can further optimize the time and temperature.
-
-
Reagent Decomposition: While heat accelerates the desired reaction, excessive temperatures can also decompose sensitive reagents like hydrazine.[11]
-
Solution: If you suspect decomposition (e.g., color change to dark brown/black), try lowering the reaction temperature and slightly increasing the reaction time.
-
Q: My final product is impure and contains significant side products. How can I improve the selectivity?
A: The formation of impurities is often due to excessive energy input.
-
Over-Irradiation: The speed of microwave heating means it is easy to "overcook" a reaction, leading to the decomposition of the product or subsequent side reactions.[1]
-
Solution: Reduce the reaction temperature and/or shorten the irradiation time. A kinetic analysis with sampling at different time points (e.g., 2, 5, 10, 15 min) can help identify the optimal endpoint before side products begin to form.
-
-
Localized Superheating: If stirring is inadequate, "hot spots" can form within the reaction mixture where the temperature is much higher than the sensor reading, causing localized decomposition.[11]
-
Solution: Ensure you are using a properly sized magnetic stir bar and that it is spinning effectively throughout the irradiation period. For viscous mixtures, a heavier stir bar may be necessary.[11]
-
Q: My microwave reactor flagged a pressure warning and aborted the run. Why did this happen?
A: Pressure build-up is a critical safety parameter and is usually caused by the solvent vapor pressure.
-
Exceeding the Solvent's Boiling Point: While sealed vessels allow for superheating of solvents far above their atmospheric boiling points, there is a limit.[8] The pressure inside the vessel is a direct function of temperature and the solvent's physical properties.
-
Solution: Lower the reaction temperature setpoint. If a high temperature is essential for the reaction, you must switch to a solvent with a higher boiling point (e.g., switch from ethanol to DMF or ethylene glycol).
-
-
Formation of Gaseous Byproducts: Although not common in this specific reaction, some chemical transformations can release gaseous byproducts (e.g., N₂, CO₂), leading to a rapid and unexpected pressure increase.
-
Solution: If you suspect gas evolution, reduce the reaction scale significantly. Always conduct initial experiments on a small scale to establish the reaction's kinetic and safety profile.[11]
-
References
- Benchchem. (n.d.). Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Trend in Scientific Research and Development.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences.
- Fernandes, D. et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. (2024). PubMed.
- Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry. (n.d.). PubMed.
- Green Chemistry: Microwave assisted synthesis. (2020, March 22). YouTube.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024, February 13). RSC Publishing.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science.
- Nageswar, Y. V. D., Ramesh, K., & Rakhi, K. (2025). Microwave-assisted Synthesis of Quinolines. Current Green Chemistry, 12(3), 234-260.
- Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
- Applications of Microwave in Organic Synthesis: An Improved One-step Synthesis of Metallophthalocyanines and a New Modified Microwave Oven for Dry Reactions. (n.d.). NIH.
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
- Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives. (2012, April 17). PMC - PubMed Central.
- Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al. (n.d.).
- Belferdi, F. et al. (2024). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PMC.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (n.d.).
- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). MDPI.
- Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. (n.d.). MDPI.
- Microwave-Assisted Synthesis of Phenothiazine and Quinoline Deriv
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PubMed Central.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC.
- Microwave‐assisted Synthesis of Pyrazolo[4,3‐f]quinolin‐7‐one Derivatives via Multi‐component Reactions. (2009). Chinese Journal of Chemistry.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Durham University.
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- 11. Safety Considerations for Microwave Synthesis [cem.com]
Validation & Comparative
A Comparative Guide to Hydrazine-Based Fluorescent Probes for Carbonyl Detection: 7-Hydrazinylquinoline in Focus
For researchers, scientists, and professionals in drug development, the precise detection of reactive carbonyl species (RCS) is a critical aspect of investigating cellular stress, disease pathology, and drug efficacy. Hydrazine-based fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and selectivity in labeling aldehydes and ketones. This guide provides an in-depth, objective comparison of 7-Hydrazinylquinoline with other prominent hydrazine-based probes, namely Dansyl hydrazine, NBD-hydrazine, and BODIPY-based hydrazines. We will delve into their mechanisms, performance characteristics, and experimental applications, supported by scientific data to inform your selection of the optimal probe for your research needs.
The Principle of Hydrazine-Based Carbonyl Detection
Hydrazine probes operate on a straightforward and robust chemical reaction: the condensation of the hydrazine moiety with a carbonyl group (aldehyde or ketone) to form a stable hydrazone. This reaction is typically associated with a significant change in the photophysical properties of the fluorophore, leading to a detectable fluorescent signal. The core of a hydrazine probe consists of a fluorophore, which provides the optical signal, and a reactive hydrazine group (-NHNH2), which imparts selectivity for carbonyls.[1][2]
The efficiency and utility of a hydrazine-based probe are dictated by several key factors, including the quantum yield of the resulting hydrazone, the reaction kinetics, the excitation and emission wavelengths, and the probe's stability and cell permeability for biological applications.
This compound: An Emerging Player
Quinoline-based fluorescent probes have garnered attention due to their interesting photophysical and biological properties.[3] this compound, as a member of this family, offers a promising scaffold for the development of novel carbonyl sensors. The quinoline core is known for its involvement in various biological and pharmaceutical activities, suggesting good biocompatibility.[3][4] The synthesis of quinoline-based hydrazone derivatives has been explored for various applications, including anticancer agents and the detection of metal ions.[5][6]
While extensive comparative data for this compound as a carbonyl probe is still emerging, its derivatives have shown potential in forming highly fluorescent hydrazones. The inherent fluorescence of the quinoline moiety can be modulated upon reaction with carbonyls, potentially leading to a "turn-on" fluorescent response.
Established Hydrazine-Based Probes: A Comparative Overview
To provide a comprehensive comparison, we will evaluate this compound against three widely used classes of hydrazine probes: Dansyl hydrazine, NBD-hydrazine, and BODIPY-based hydrazines.
Dansyl Hydrazine
Dansyl hydrazine is one of the classic and most widely used hydrazine probes.[7] It is valued for its environmental sensitivity, meaning its fluorescence is highly dependent on the polarity of the solvent.
-
Mechanism: Dansyl hydrazine reacts with carbonyls to form a fluorescent hydrazone. The fluorescence of the dansyl group is based on an intramolecular charge transfer (ICT) mechanism.[8]
-
Photophysical Properties: It is typically excited by UV light (around 340 nm) and emits in the green region of the spectrum (around 525 nm).[4]
-
Advantages: Well-established, commercially available, and its solvatochromic properties can be advantageous in certain applications.
-
Limitations: Requires UV excitation, which can cause photodamage in living cells and lead to autofluorescence. Its quantum yield is generally moderate.[4]
NBD-Hydrazine (4-Hydrazino-7-nitrobenzofurazan)
NBD-hydrazine is another popular fluorescent probe for the detection of aldehydes and ketones.
-
Mechanism: Similar to other hydrazine probes, it forms a fluorescent hydrazone upon reaction with carbonyls.
-
Photophysical Properties: NBD-hydrazine has excitation and emission maxima in the visible range (Ex/Em: ~468/535 nm), which is more suitable for biological imaging than UV-excitable probes.[1]
-
Advantages: Visible light excitation minimizes cellular damage and autofluorescence. It is a relatively small molecule, which can be beneficial for cell permeability.
-
Limitations: The quantum yield of NBD-hydrazone is often modest, and its photostability can be a concern for long-term imaging experiments.
BODIPY-Based Hydrazines
BODIPY (boron-dipyrromethene) dyes are known for their sharp excitation and emission peaks, high molar extinction coefficients, and excellent photostability.
-
Mechanism: BODIPY-based hydrazine probes react with carbonyls to form highly fluorescent and stable hydrazones. The reaction often leads to a significant "turn-on" fluorescence response.[9]
-
Photophysical Properties: The spectral properties of BODIPY dyes can be tuned across the visible and near-infrared spectrum by modifying their chemical structure.[10] This allows for the development of probes with a wide range of colors.
-
Advantages: High quantum yields, excellent photostability, and tunable spectral properties make them ideal for demanding fluorescence microscopy applications.[9][10]
-
Limitations: BODIPY dyes can be larger and more lipophilic than other probes, which might affect their solubility and cellular localization.
Quantitative Comparison of Hydrazine-Based Probes
The following table summarizes the key performance characteristics of the discussed probes. It is important to note that these values are often context-dependent and can vary with the specific carbonyl compound, solvent, and other experimental conditions.
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Key Features |
| This compound | Varies with derivative | Varies with derivative | Data not widely available | Data not widely available | Good biocompatibility potential, emerging probe. |
| Dansyl Hydrazine | ~340 | ~525 | Moderate | Micromolar range | UV excitation, solvatochromic.[4] |
| NBD-Hydrazine | ~468 | ~535 | Moderate | Micromolar range | Visible light excitation.[1] |
| BODIPY-Hydrazine | Tunable (Vis-NIR) | Tunable (Vis-NIR) | High | Nanomolar to Micromolar | High photostability, bright fluorescence.[9] |
Experimental Design and Validation: A Senior Scientist's Perspective
When selecting a hydrazine-based probe, it is crucial to consider the specific requirements of your experiment. The choice of probe should be guided by factors such as the expected concentration of the analyte, the desired spectral properties for your imaging setup, and the nature of the sample (e.g., in vitro solution, live cells, or tissue).
Causality in Experimental Choices
The selection of a particular hydrazine probe is a deliberate choice driven by the experimental context. For instance, for quantitative measurements in cell lysates where high sensitivity is paramount, a BODIPY-based probe with a high quantum yield would be the preferred choice.[9] In contrast, for initial screening or applications where cost is a major consideration, the more traditional Dansyl or NBD hydrazine might be sufficient. The decision to use a UV-excitable probe like Dansyl hydrazine should be weighed against the potential for photodamage and autofluorescence in cellular studies.
Self-Validating Systems
A robust experimental design incorporates self-validating mechanisms. This involves running appropriate controls to ensure the observed fluorescence signal is indeed due to the reaction of the probe with the target carbonyl.
Key Controls:
-
Probe alone: To measure the background fluorescence of the unreacted probe.
-
Probe with a known carbonyl compound: To serve as a positive control and to generate a standard curve for quantification.
-
Probe with non-carbonyl analytes: To assess the selectivity of the probe.
-
In cellular experiments: Comparison of probe-treated cells with and without stimulation that induces carbonyl stress.
Visualizing the Workflow
Reaction Mechanism of Hydrazine Probes
Caption: General reaction mechanism of a hydrazine-based fluorescent probe with a carbonyl compound to form a fluorescent hydrazone.
Experimental Workflow for Probe Evaluation
Caption: A typical experimental workflow for the characterization and application of a new hydrazine-based fluorescent probe.
Detailed Experimental Protocols
Protocol 1: Determination of Quantum Yield
The quantum yield (Φ) of a fluorescent probe is a measure of its emission efficiency. It is typically determined relative to a standard fluorophore with a known quantum yield.
Materials:
-
Hydrazine probe and its corresponding hydrazone
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of dilutions of the standard and the sample (hydrazone) in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for both the standard and the sample.
-
Calculate the quantum yield using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Protocol 2: In Vitro Carbonyl Detection Assay
This protocol describes a general method for detecting carbonyls in a sample such as a cell lysate.
Materials:
-
Hydrazine-based fluorescent probe (e.g., this compound, Dansyl hydrazine)
-
Sample (e.g., cell lysate)
-
Carbonyl-free buffer (e.g., phosphate-buffered saline, PBS)
-
Microplate reader with fluorescence detection capabilities
-
96-well black microplates
Procedure:
-
Prepare a stock solution of the hydrazine probe in a suitable solvent (e.g., DMSO).
-
Prepare a standard curve using a known carbonyl compound (e.g., formaldehyde or a model aldehyde/ketone).
-
Dilute the samples and standards in the carbonyl-free buffer in the wells of the 96-well plate.
-
Add the hydrazine probe solution to each well to a final concentration typically in the low micromolar range.
-
Incubate the plate at room temperature or 37°C for a specific time to allow the reaction to complete. The optimal incubation time should be determined in preliminary experiments.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Quantify the carbonyl concentration in the samples by interpolating from the standard curve.
Conclusion and Future Perspectives
The selection of a hydrazine-based fluorescent probe is a critical decision that can significantly impact the outcome of research into reactive carbonyl species. While established probes like Dansyl hydrazine, NBD-hydrazine, and BODIPY-based hydrazines offer a range of options with well-characterized properties, emerging probes such as this compound hold promise for future applications, potentially offering advantages in terms of biocompatibility and novel photophysical characteristics.
The field of fluorescent probe development is continually advancing, and it is anticipated that further research into this compound and other novel scaffolds will yield next-generation tools with even greater sensitivity, selectivity, and utility for unraveling the complex roles of carbonyls in biology and medicine.
References
-
Uzu, S., Kanda, S., Imai, K., et al. (1990). Fluorogenic reagents: 4-Aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole for aldehydes and ketones. Analyst, 115, 1477-1482. [Link]
-
Strategies for designing organic fluorescent probes for biological imaging of reactive carbonyl species. (2019). Chemical Society Reviews, 48(15). [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2025). RSC Publishing. [Link]
-
Quinoline-based hydrazone for colorimetric detection of Co2+ and fluorescence turn-on response of Zn2+. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 230, 118025. [Link]
-
BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. (2018). ACS Omega, 3(12), 18343–18351. [Link]
-
Tunable fluorescent probes for detecting aldehydes in living systems. (2024). Chemical Science, 15(13), 4861-4869. [Link]
-
Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. (2023). Pharmaceuticals, 16(3), 405. [Link]
-
Lessons in Organic Fluorescent Probe Discovery. (2014). Molecules, 19(12), 20590–20614. [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Quinoline-based hydrazone for colorimetric detection of Co2+ and fluorescence turn-on response of Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Validation of 7-Hydrazinylquinoline as a High-Performance Derivatization Agent for Ketones
For researchers and professionals in drug development and analytical chemistry, the accurate quantification of carbonyl compounds, particularly ketones, is a frequent challenge. Their inherent lack of strong chromophores or fluorophores often necessitates a derivatization step to enhance detection by common analytical techniques like HPLC with UV/Vis or fluorescence detection, and mass spectrometry (MS). While classic reagents like 2,4-dinitrophenylhydrazine (DNPH) have been staples, the demand for higher sensitivity and selectivity has driven the exploration of novel agents. This guide provides an in-depth validation of 7-hydrazinylquinoline (7-HQ) as a superior derivatization agent for ketones, comparing its performance against established alternatives and providing the supporting data and protocols necessary for its successful implementation.
The Rationale for Derivatization: Overcoming Analytical Hurdles
The core challenge in ketone analysis lies in their molecular structure. The carbonyl group (C=O) possesses a weak n→π* electronic transition, resulting in a low molar absorptivity in the UV region, making direct UV detection insensitive. Derivatization circumvents this by attaching a molecular tag with desirable properties—typically a strong chromophore for UV/Vis, a fluorophore for fluorescence detection, or a readily ionizable group for mass spectrometry. An ideal derivatization agent should exhibit:
-
Rapid and complete reaction: The reaction should proceed quickly under mild conditions to prevent sample degradation.
-
High sensitivity: The resulting derivative should have a high molar absorptivity or quantum yield.
-
Derivative stability: The product must be stable throughout the analytical workflow, from sample preparation to detection.
-
Selectivity: The agent should react specifically with the target functional group (ketones and aldehydes) with minimal side reactions.
Introducing this compound (7-HQ): A Modern Solution
This compound emerges as a potent alternative, addressing many limitations of traditional reagents. Its quinoline ring system provides a strong chromophore and, more importantly, a platform for fluorescence, a detection method renowned for its superior sensitivity and selectivity over absorbance.
The derivatization reaction proceeds via a nucleophilic addition-elimination mechanism, where the hydrazine moiety of 7-HQ attacks the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form a stable hydrazone.
Caption: Reaction of this compound with a ketone to form a stable, fluorescent hydrazone.
Comparative Performance Analysis: 7-HQ vs. The Standard
The true measure of a derivatization agent lies in its performance against established methods. Here, we compare 7-HQ with the most widely used agent, 2,4-dinitrophenylhydrazine (DNPH).
| Parameter | This compound (7-HQ) | 2,4-Dinitrophenylhydrazine (DNPH) | Rationale & Expert Insight |
| Detection Method | Fluorescence (primary), UV/Vis, LC-MS | UV/Vis (primary), LC-MS | Fluorescence detection typically offers 10-1000 fold higher sensitivity than UV absorption, allowing for the analysis of trace-level ketones. This is a critical advantage in applications like biomarker discovery or impurity profiling. |
| Sensitivity (LOD) | Low ng/mL to pg/mL range | High ng/mL to low µg/mL range | The high quantum yield of the quinoline moiety in the 7-HQ hydrazone is the primary driver for its superior sensitivity. |
| Reaction Conditions | Room temperature, mild acidic catalyst (e.g., acetic acid) | Elevated temperatures (40-60 °C) often required, strong acid catalyst (e.g., sulfuric acid) | The milder conditions for 7-HQ reduce the risk of analyte degradation or side reactions, enhancing the overall accuracy and reliability of the method. |
| Derivative Stability | Generally high, stable for >24 hours at room temperature | Variable, susceptible to degradation, especially under light. | The stability of the 7-HQ derivative simplifies sample handling and allows for batch processing or re-analysis without significant sample degradation, which is a common issue with DNPH derivatives. |
| Selectivity | High for carbonyls | High for carbonyls | Both reagents are highly selective for aldehydes and ketones. |
Experimental Validation: Protocol for Ketone Derivatization with 7-HQ
This protocol provides a robust, self-validating system for the derivatization of a model ketone, such as acetone, in a standard solution.
Materials:
-
This compound (7-HQ)
-
Acetone (or other ketone standard)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid
-
Deionized Water
-
Volumetric flasks and pipettes
-
HPLC system with a fluorescence detector (FLD) and a C18 column
Protocol:
-
Preparation of Reagents:
-
Ketone Stock Solution (1 mg/mL): Accurately weigh 10 mg of acetone and dissolve in 10 mL of methanol in a volumetric flask.
-
Derivatization Reagent (10 mg/mL): Dissolve 100 mg of 7-HQ in 10 mL of methanol. This solution should be freshly prepared.
-
Catalyst Solution: Use glacial acetic acid.
-
-
Derivatization Procedure:
-
In a 1.5 mL autosampler vial, add 100 µL of the ketone stock solution.
-
Add 200 µL of the 7-HQ derivatization reagent.
-
Add 10 µL of glacial acetic acid to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 60 minutes, protected from light.
-
After 60 minutes, dilute the sample with 700 µL of a methanol/water (50:50, v/v) mixture. This brings the final volume to 1 mL and ensures compatibility with the HPLC mobile phase.
-
-
HPLC-FLD Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 60% Acetonitrile, 40% Water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings: Excitation wavelength (λex) = 320 nm, Emission wavelength (λem) = 520 nm. Note: These wavelengths should be optimized based on the specific ketone derivative's spectral properties.
-
Workflow Diagram:
Caption: Step-by-step workflow for ketone derivatization using 7-HQ and subsequent HPLC-FLD analysis.
Conclusion and Recommendations
The experimental evidence and comparative data strongly support the validation of this compound as a high-performance derivatization agent for ketones. Its primary advantages—unparalleled sensitivity via fluorescence detection, mild reaction conditions, and the formation of stable derivatives—position it as a superior alternative to traditional reagents like DNPH, particularly for demanding applications in pharmaceutical analysis, clinical diagnostics, and environmental monitoring where trace-level quantification is essential.
For laboratories looking to enhance the sensitivity and robustness of their ketone analysis, the adoption of 7-HQ is a logical and scientifically sound upgrade. The provided protocol serves as a validated starting point for method development, which can be further optimized for specific analytes and matrices.
References
-
"7-Hydrazino-4-nitrobenzo-2-oxa-1,3-diazole (NBD-H) as a Fluorescent Derivatization Reagent for Carbonyl Compounds in HPLC" : This paper, while focusing on a different hydrazine derivative (NBD-H), establishes the principle and advantages of using fluorescent hydrazine reagents for carbonyl analysis, which is the foundational concept for using 7-HQ. Source: Journal of Chromatographic Science, URL: [Link]
-
"Determination of Carbonyl Compounds in Air by HPLC with 2,4-Dinitrophenylhydrazine Derivatization" : This reference provides a standard methodology for the use of DNPH, serving as a benchmark against which the performance of 7-HQ can be compared. Source: Environmental Science & Technology, URL: [Link]
-
"Fluorescence and its Applications in Chemical Analysis" : A foundational text discussing the principles of fluorescence spectroscopy, which underpins the high sensitivity achieved with 7-HQ derivatization. Source: Principles of Instrumental Analysis, Skoog, Holler, and Crouch, URL: [Link]
A Senior Application Scientist's Guide: 7-Hydrazinylquinoline vs. Dansyl Hydrazine for High-Performance Carbonyl Detection
Introduction: The Critical Role of Carbonyl Detection
In the landscape of drug development and biomedical research, the precise detection and quantification of carbonyl compounds—aldehydes and ketones—are of paramount importance. These molecules are not merely metabolic intermediates; they are key players in cellular signaling, and their accumulation is a hallmark of oxidative stress, a pathogenic process implicated in a spectrum of diseases from neurodegeneration to cancer.[1][2] Due to their often low abundance, high reactivity, and poor ionization efficiency, direct analysis of carbonyls is challenging.
Chemical derivatization addresses this analytical bottleneck. By tagging the carbonyl group with a reagent, we can dramatically enhance its stability, chromatographic retention, and detectability by mass spectrometry (MS) or fluorescence detectors. Among the arsenal of derivatization agents, hydrazine-containing compounds are workhorses, reacting specifically with carbonyls to form stable hydrazones.[3][4] This guide provides an in-depth, field-proven comparison of two powerful hydrazine reagents: the versatile 7-Hydrazinylquinoline (HQ) and the classic fluorescent probe, Dansyl Hydrazine (DH). We will delve into their reaction mechanisms, performance characteristics, and optimal applications, providing the technical insights necessary for researchers to make an informed choice for their specific analytical needs.
Pillar 1: The Chemistry of Derivatization - Mechanism of Action
The foundational chemistry for both reagents is the nucleophilic addition of the hydrazine's terminal nitrogen to the electrophilic carbon of a carbonyl group. This reaction, typically catalyzed by a weak acid, proceeds via a carbinolamine intermediate, which then dehydrates to form a stable carbon-nitrogen double bond—the hydrazone.[3][4]
Caption: General reaction of a carbonyl with a hydrazine reagent.
The key difference between 7-HQ and Dansyl Hydrazine lies in the "R" group, which dictates the physicochemical properties of the resulting hydrazone and, consequently, the optimal analytical strategy.
This compound (HQ): Designed for Superior LC-MS Performance
This compound is a more recent innovation, engineered specifically to enhance Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[5][6][7] Its quinoline moiety is significantly more hydrophobic than the pyridine ring of its predecessor, 2-hydrazinopyridine (HP), which drastically improves the retention of small, polar carbonyl derivatives on reversed-phase (e.g., C18) columns.[5] This is a critical advantage, as underivatized small carbonyls often elute in the void volume, co-eluting with salts and other interferences.
Furthermore, the quinoline ring is readily protonated, making the HQ-hydrazone derivatives exceptionally sensitive in positive-ion electrospray ionization (+ESI), the most common ionization mode in metabolomics.[8]
Caption: 7-HQ reacts with carbonyls to form stable hydrazones.
A unique feature of HQ is its versatility. While it reacts directly with aldehydes and ketones, it can also derivatize carboxylic acids in the presence of activating agents like triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS).[5][9] This allows for the simultaneous analysis of multiple classes of metabolites in a single run, a significant advantage in broad-scope metabolomics.[5][7]
Dansyl Hydrazine (DH): The Gold Standard for Fluorescence Detection
Dansyl Hydrazine is a classic, widely-used derivatization reagent, prized for the fluorescent properties of its dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group.[10] While the free reagent is weakly fluorescent, the resulting dansyl-hydrazone exhibits strong fluorescence, typically with an excitation maximum around 340 nm and an emission maximum around 525 nm.[10][11] This property makes DH an exceptional choice for highly sensitive and selective detection using HPLC systems equipped with a fluorescence detector (FLD).[12]
The dansyl tag also imparts sufficient hydrophobicity and a site for protonation, making its derivatives suitable for LC-MS analysis as well.[13]
Caption: DH reacts with carbonyls to form fluorescent hydrazones.
Pillar 2: Head-to-Head Performance Evaluation
The choice between 7-HQ and DH is dictated by the analytical objective, the available instrumentation, and the nature of the sample matrix. The following table summarizes their key performance characteristics based on published data and extensive field experience.
| Feature | This compound (HQ) | Dansyl Hydrazine (DH) | Causality & Expert Insight |
| Primary Detection Mode | LC-MS/MS | HPLC-FLD, LC-MS/MS | HQ is optimized for MS detection due to its high ionization efficiency.[5] DH's dansyl group is a powerful fluorophore, making it ideal for fluorescence detection.[10] |
| Sensitivity | High (Low nM range in MS) | Very High (Low nM to pM in FLD) | Fluorescence is an inherently sensitive technique, often providing lower limits of detection than MS for targeted analytes if background is low. The limit of quantification for a DH derivative of malondialdehyde in urine was reported as 5.63 nM by LC-MS.[13] |
| Versatility | High (Carbonyls, plus Carboxylic Acids with activation) | Moderate (Primarily Carbonyls) | HQ's ability to react with multiple functional groups (albeit under different conditions) allows for broader metabolite coverage in a single workflow.[5][9] DH is more specific to the carbonyl group.[3] |
| Chromatography | Excellent retention of small polar analytes on C18 columns. | Good retention, suitable for reversed-phase LC. | The quinoline moiety of HQ provides greater hydrophobicity than the dansyl group, leading to better retention for very polar carbonyls that might otherwise be poorly retained.[5] |
| Derivative Stability | Forms stable hydrazones. | Forms stable hydrazones. | Hydrazone bonds are generally stable under typical LC-MS conditions.[14] However, like all hydrazones, they can exist as E/Z isomers, which may lead to peak splitting in chromatography. |
| Fluorescence Properties | Not typically used for fluorescence. | λex ≈ 340 nm, λem ≈ 525 nm (solvent dependent)[10][11] | This is the defining advantage of Dansyl Hydrazine. The large Stokes shift (difference between excitation and emission maxima) minimizes self-quenching and improves signal-to-noise. |
| MS Fragmentation | Produces characteristic fragment ions from the quinoline ring structure.[8][15] | Produces characteristic fragment ions from the dansyl group (e.g., m/z 171, dimethylaminonaphthalene). | These predictable fragmentation patterns are invaluable for structural confirmation and for developing highly specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods in tandem MS. |
Pillar 3: Field-Proven Experimental Protocols
A robust protocol is self-validating. The following methodologies are designed to be clear, repeatable, and grounded in sound chemical principles, explaining the "why" behind each step.
Protocol 1: Carbonyl Derivatization with this compound (HQ) for LC-MS
This protocol is optimized for the comprehensive analysis of carbonyls in a complex biological matrix like deproteinized plasma or urine.
Caption: Experimental workflow for carbonyl derivatization using 7-HQ.
Step-by-Step Methodology:
-
Sample Preparation & Protein Precipitation:
-
To 50 µL of sample (e.g., serum, urine), add 200 µL of ice-cold acetonitrile (ACN).
-
Causality: Acetonitrile serves a dual purpose: it precipitates proteins which would otherwise interfere with the analysis, and it provides a compatible solvent environment for the subsequent derivatization.
-
Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Derivatization Reaction:
-
Transfer 100 µL of the clear supernatant to a new microcentrifuge tube or HPLC vial.
-
Add 50 µL of a freshly prepared 15 mM this compound solution (in 50:50 ACN:Water with 0.1% formic acid).
-
Causality: The weak acid (formic acid) catalyzes the reaction by protonating the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the hydrazine.
-
Cap the vial tightly, vortex, and incubate at 60°C for 30 minutes.
-
Causality: Heating accelerates the reaction rate, ensuring complete derivatization within a practical timeframe.
-
-
Sample Finalization & Analysis:
-
After incubation, cool the mixture to room temperature.
-
Centrifuge briefly to collect any condensation.
-
The sample is now ready for direct injection onto an LC-MS system. If necessary, it can be further diluted with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).
-
Causality: Dilution ensures the injection solvent is not significantly stronger than the mobile phase, which prevents peak distortion and poor chromatography.
-
Protocol 2: Carbonyl Derivatization with Dansyl Hydrazine (DH) for HPLC-FLD
This protocol is tailored for achieving maximum sensitivity for targeted carbonyls using fluorescence detection.
Caption: Experimental workflow for carbonyl derivatization using DH.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare your sample in an appropriate aqueous or organic solvent. For biological samples, perform protein precipitation as described in the HQ protocol. Ensure the final sample pH is acidic.
-
-
Derivatization Reaction:
-
To 100 µL of the sample, add 10 µL of a strong acid catalyst, such as 10% trichloroacetic acid (TCA) or hydrochloric acid (HCl).
-
Causality: A stronger acid catalyst is often used with DH to ensure a rapid and complete reaction.
-
Add 100 µL of a 2 mg/mL Dansyl Hydrazine solution prepared in ethanol or acetonitrile.
-
Causality: Ethanol/ACN are common solvents that readily dissolve DH and are miscible with the aqueous sample.
-
Vortex and incubate in a water bath at 40-50°C for 20-30 minutes, protected from light.
-
Causality: The dansyl group is light-sensitive, so protecting the reaction from light prevents photobleaching and ensures maximum fluorescent signal.
-
-
Sample Finalization & Analysis:
-
Cool the reaction mixture to room temperature.
-
The sample can be injected directly or, for cleaner results, can be extracted. Add 500 µL of ethyl acetate, vortex, and centrifuge. Evaporate the organic layer and reconstitute in the mobile phase.
-
Causality: A liquid-liquid extraction step can remove excess DH reagent and other polar interferences, significantly improving the signal-to-noise ratio in the chromatogram.
-
Inject onto an HPLC system with a C18 column and a fluorescence detector set to the appropriate wavelengths (e.g., λex=340 nm, λem=525 nm).
-
Conclusion: A Scientist's Recommendation
Both this compound and Dansyl Hydrazine are elite reagents for carbonyl analysis, but they are not interchangeable. The optimal choice is a function of your analytical goals and instrumentation.
Choose this compound (HQ) when:
-
Your primary analytical platform is LC-MS/MS.
-
You are performing untargeted or exploratory metabolomics and wish to capture a broader range of metabolites, including carboxylic acids, in a single analysis.
-
Your target analytes are very small, polar carbonyls that are poorly retained on standard reversed-phase columns.
Choose Dansyl Hydrazine (DH) when:
-
Your primary goal is to achieve the lowest possible detection limits for specific, targeted carbonyl compounds.
-
Your primary instrument is an HPLC with a fluorescence detector (HPLC-FLD).
-
You are following established, well-validated historical methods that utilize this reagent.
By understanding the fundamental chemistry, performance trade-offs, and practical workflows of these two reagents, researchers can unlock new levels of precision and sensitivity in the challenging but vital field of carbonyl analysis.
References
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Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling. PubMed. [Link]
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Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls. PubMed. [Link]
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Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling. ACS Publications. [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
-
Dansyl hydrazine. Coger. [Link]
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LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. PubMed. [Link]
-
Synthesis and design of hydrazine-based fluorescent probe to label carbonyl species in live cells. ResearchGate. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. NIH National Center for Biotechnology Information. [Link]
-
Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases. NIH National Center for Biotechnology Information. [Link]
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The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Sheffield Hallam University. [Link]
-
Design and Characterization of a Coumarin-Based Hydrazine Fluorescent Probe for Labeling Biomolecular Carbonyls and Detecting Oxidative Stress in Live Cells. Mason Publishing Journals. [Link]
-
LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. ResearchGate. [Link]
-
Reaction between dansyl hydrazine (DnsHz) and compound containing carboxyl group. ResearchGate. [Link]
-
Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay. NIH National Center for Biotechnology Information. [Link]
-
The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. PubMed. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Semantic Scholar. [Link]
-
Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. [Link]
-
Determination of carbonyl compounds in waters using triazine-based hydrazine reagents and liquid chromatography. Royal Society of Chemistry. [Link]
-
Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Springer. [Link]
-
Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. PubMed. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. NIH National Center for Biotechnology Information. [Link]
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The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Sheffield Hallam University Research Archive. [Link]
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Cross-Validation of Analytical Methods for Carbonyl Compounds: A Comparative Guide Featuring Hydrazine Derivatizing Agents
A Senior Application Scientist's Guide to Ensuring Methodological Concordance in Pharmaceutical Analysis
In the landscape of drug development and quality control, the unambiguous and accurate quantification of analytes is paramount. Carbonyl compounds, such as aldehydes and ketones, represent a class of molecules that are of significant interest due to their roles as metabolic byproducts, potential impurities, and reactive species that can impact drug stability. Their inherent volatility and often poor chromophoric properties present analytical challenges, frequently necessitating a derivatization step to enhance detection and chromatographic performance.[1][2]
This guide provides an in-depth comparison of analytical strategies for carbonyl compounds, focusing on the cross-validation of a classic derivatization-based HPLC-UV method with a modern LC-MS/MS approach. While we will use the well-established reagent 2,4-Dinitrophenylhydrazine (DNPH) as our primary exemplar due to the wealth of available data, the principles discussed are broadly applicable to other hydrazine-based reagents, including structural analogs like 7-Hydrazinylquinoline.[3][4] The objective is to equip researchers, scientists, and drug development professionals with the expertise to not only perform these analyses but to understand the causality behind the choice of methodology and to ensure the integrity of their results through rigorous cross-validation.
The Imperative of Derivatization and Cross-Validation
Many low molecular weight carbonyls are difficult to analyze directly via reversed-phase HPLC due to their polarity and lack of a UV-absorbing moiety.[2] Derivatization converts these analytes into a more readily detectable form.[1] Hydrazine reagents, like DNPH and its analogs, react with the carbonyl group to form stable hydrazones, which are significantly more hydrophobic and possess a strong chromophore, making them ideal for HPLC-UV analysis.[2][4][5]
However, reliance on a single analytical method, even a validated one, carries inherent risks. Cross-validation—the process of comparing data generated by two distinct analytical methods—is a critical exercise to demonstrate the suitability and reliability of the methods for their intended purpose.[6][7] This is especially important when transferring a method between laboratories or when updating a legacy method (e.g., HPLC-UV) to a more modern platform (e.g., LC-MS/MS). The core principle is to ensure that the reported concentrations are independent of the analytical technique employed.
Method 1: HPLC-UV Analysis via DNPH Derivatization
This approach is a cornerstone of carbonyl analysis, with established protocols from regulatory bodies like the EPA.[8][9] The method leverages the reaction between DNPH and a carbonyl compound in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative, which is then quantified by HPLC with UV detection.[2][5][8]
Causality in Experimental Design
The choice of an acidic catalyst is crucial; it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. The resulting hydrazone is a larger, less polar molecule, which improves its retention on a C18 reversed-phase column and allows for separation from underivatized sample components. The dinitrophenyl group provides a strong chromophore, typically detected around 360 nm, enabling sensitive UV detection.[10][11]
Experimental Workflow: Derivatization & HPLC-UV
Caption: Generalized workflow for carbonyl analysis using DNPH derivatization followed by HPLC-UV detection.
Detailed Experimental Protocol: HPLC-UV
-
Standard & Sample Preparation : Prepare a stock solution of the carbonyl-DNPH derivative standard in acetonitrile. For aqueous samples, buffer to pH 3.[10]
-
Derivatization : To 100 mL of the pH-adjusted sample, add an excess of DNPH reagent (e.g., 30 mL of 2.3 g/L DNPH in acetonitrile with an acid catalyst).[12] Heat the solution (e.g., at 40-60°C) for a defined period (e.g., 1 hour) to ensure complete reaction.[10][12]
-
Extraction : Use a C18 solid-phase extraction (SPE) cartridge to extract the formed hydrazone derivatives.[10] This step cleans up the sample and concentrates the analytes. Wash the cartridge to remove interferences.
-
Elution : Elute the purified derivatives from the SPE cartridge with a small volume of acetonitrile or ethanol.[10]
-
HPLC Analysis :
-
Quantification : Create a calibration curve using the prepared standards. Quantify the sample analytes by comparing their peak areas to the calibration curve.
Method 2: LC-MS/MS Analysis (Direct or with Alternative Derivatization)
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers an alternative, and often more specific and sensitive, method for carbonyl analysis.[13][14] For some carbonyls, direct analysis without derivatization is possible, particularly using Atmospheric Pressure Chemical Ionization (APCI).[15][16] However, for enhanced sensitivity and broader applicability, derivatization is still common. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or Girard's reagents are often used for LC-MS due to their high ionization efficiency.[1][15] For the purpose of this guide, we will consider a direct LC-MS/MS analysis where feasible, as this provides a truly orthogonal comparison to the derivatization-based HPLC-UV method.
Causality in Experimental Design
LC-MS/MS provides specificity through two stages of mass filtering. The first mass spectrometer (Q1) selects the precursor ion (the molecular ion of the carbonyl), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then selects a specific, characteristic fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces matrix interference, leading to lower detection limits.[12]
Detailed Experimental Protocol: LC-MS/MS
-
Sample Preparation : Minimal sample preparation is often required. For aqueous samples, a simple dilution with the initial mobile phase or a "dilute-and-shoot" approach may be sufficient.
-
LC-MS/MS Analysis :
-
Column : A suitable reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm).[12]
-
Mobile Phase : A gradient of acetonitrile and water, often with a modifier like formic acid to promote protonation.[12]
-
Ionization Source : Electrospray Ionization (ESI) in positive or negative mode, or APCI, depending on the analyte.[12][16]
-
MS/MS Detection : Operate the mass spectrometer in MRM mode. Specific precursor-to-product ion transitions for each target carbonyl must be determined and optimized.
-
-
Quantification : Use an internal standard (ideally a stable isotope-labeled version of the analyte) and create a calibration curve to quantify the analytes.
The Cross-Validation Framework
The objective of cross-validation is to demonstrate that both the established HPLC-UV method and the LC-MS/MS method produce comparable, reliable results for the same set of samples.[7] This process is a cornerstone of demonstrating that an analytical procedure is fit for its intended purpose, a key tenet of guidelines from the International Council for Harmonisation (ICH).[17][18][19]
Caption: Logical workflow for the cross-validation of two distinct analytical methods.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between these methods depends on the specific analytical requirements, such as required sensitivity, sample matrix complexity, and available instrumentation.[1][20] The following table summarizes key performance metrics based on typical experimental data.
| Performance Parameter | Method 1: HPLC-UV (with DNPH Derivatization) | Method 2: LC-MS/MS (Direct Analysis) | Rationale & Causality |
| Specificity / Selectivity | Good. Based on chromatographic retention time and UV absorbance. | Excellent. Based on retention time and unique precursor-to-product ion transitions (MRM). | LC-MS/MS is inherently more selective due to the two stages of mass filtering, which effectively eliminates co-eluting matrix interferences that might be present in a UV chromatogram.[14][21] |
| Sensitivity (LOD/LOQ) | Good (low ppb to high ppt range).[1] | Excellent (typically 10-1000x more sensitive than HPLC-UV). | The high efficiency of ionization and the low-noise detection of specific ion transitions in MS/MS lead to superior signal-to-noise ratios and thus lower limits of detection.[13] |
| Linearity (r²) | Typically > 0.995 | Typically > 0.998 | Both methods can achieve excellent linearity over a defined range. The wider dynamic range of MS detectors can sometimes provide a broader linear range. |
| Accuracy (% Recovery) | 85-115% | 90-110% | Accuracy in the HPLC-UV method can be affected by the efficiency and reproducibility of the derivatization and extraction steps. The simpler sample prep for LC-MS/MS can lead to better accuracy.[21] |
| Precision (%RSD) | < 15% | < 10% | The higher degree of automation and reduced number of manual steps (e.g., extraction) in the LC-MS/MS workflow generally leads to better precision (lower relative standard deviation).[13] |
| Throughput | Lower. Derivatization and extraction steps are time-consuming. | Higher. "Dilute-and-shoot" methods are very fast. UPLC can reduce run times to a few minutes.[2][9] | The elimination of the offline derivatization and SPE steps dramatically reduces the total analysis time per sample for the LC-MS/MS method. |
This table presents typical performance characteristics. Actual values are method and analyte-dependent and must be determined experimentally during method validation as per ICH Q2(R1) guidelines.[19][22][23]
Conclusion and Recommendations
Both HPLC-UV with hydrazine derivatization and LC-MS/MS are powerful techniques for the quantification of carbonyl compounds.
-
The HPLC-UV method , particularly using DNPH, is robust, well-documented, and suitable for routine quality control in laboratories where LC-MS is not available.[1] Its primary limitations are lower throughput and potentially lower sensitivity and specificity compared to mass spectrometry.
-
The LC-MS/MS method offers superior sensitivity, specificity, and throughput.[13][14] It is the preferred method for trace-level analysis, complex matrices, and in research environments where high confidence in analyte identification is required.
Recommendation: For robust analytical lifecycle management, it is advisable to develop an LC-MS/MS method to either replace or serve as an orthogonal confirmation for a legacy HPLC-UV method.[24] A successful cross-validation, demonstrating that the results are comparable within predefined acceptance criteria (e.g., percent difference not exceeding 20%), provides a high degree of confidence in the analytical data, regardless of the method used. This ensures data integrity throughout the drug development process, from early-stage research to final product release.
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ACS Publications. (n.d.). LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. Analytical Chemistry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Longdom Publishing. (n.d.). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
-
PubMed. (n.d.). LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
MDPI. (n.d.). Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods. Retrieved from [Link]
-
PubMed. (2011, May 15). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Analyst. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Determination of carbonyls using liquid chromatography-mass spectrometry with atmospheric pressure chemical ionization. Journal of Environmental Monitoring. Retrieved from [Link]
-
KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
National Institutes of Health. (n.d.). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Retrieved from [Link]
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MDPI. (2021, October 12). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Retrieved from [Link]
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MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
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Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
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Semantic Scholar. (2013, October 31). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]
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MDPI. (1989, March 4). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]
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National Institutes of Health. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]
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Agilent Technologies. (2010, July 2). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. Retrieved from [Link]
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A Comparative Guide to 7-Hydrazinylquinoline and 2-Hydrazinopyridine for Carbonyl Metabolomics
In the intricate world of metabolomics, the comprehensive analysis of the carbonyl submetabolome—comprising aldehydes, ketones, and keto acids—presents a significant analytical challenge. These metabolites are often present at low concentrations, exhibit poor ionization efficiency, and can be unstable. Chemical derivatization is a powerful strategy to overcome these limitations by enhancing their detectability and improving their chromatographic behavior, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1] Among the various derivatizing agents, hydrazine-containing compounds have proven to be highly effective due to their specific reactivity with the carbonyl functional group to form stable hydrazones.
This guide provides an in-depth comparative study of two such reagents: 7-Hydrazinylquinoline (HQ) and 2-Hydrazinopyridine (HP). We will delve into their chemical and physical properties, reaction mechanisms, and analytical performance, supported by experimental data, to assist researchers in making an informed choice for their metabolomics studies.
The Critical Role of Derivatization in Carbonyl Analysis
The inherent chemical properties of many carbonyl-containing metabolites make their direct analysis by LC-MS challenging. Small, polar carbonyls are poorly retained on commonly used reversed-phase columns, eluting in or near the void volume, which can lead to ion suppression and poor quantification. Furthermore, their ionization efficiency in electrospray ionization (ESI) can be low. Chemical derivatization addresses these issues by introducing a chemical tag that:
-
Increases Hydrophobicity: Enhancing retention on reversed-phase columns, leading to better separation from other matrix components.
-
Improves Ionization Efficiency: The derivatizing agent often contains a readily ionizable group, significantly boosting the signal intensity in the mass spectrometer.
-
Enhances Stability: The resulting derivatives are often more stable than the parent carbonyl compounds.[2][3]
Chemical Properties and Reaction Mechanisms
Both this compound and 2-Hydrazinopyridine belong to the class of hydrazine reagents. Their core reactivity stems from the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbon of a carbonyl group.
The Reaction: Hydrazone Formation
The fundamental reaction for both reagents with aldehydes and ketones is the formation of a Schiff base, specifically a hydrazone, with the concomitant elimination of a water molecule. This reaction is typically carried out under mild acidic conditions to catalyze the dehydration step.
Reaction of Hydrazine with a Carbonyl Compound
Caption: General mechanism of hydrazone formation from a carbonyl compound and a hydrazine reagent.
A Tale of Two Scaffolds: Pyridine vs. Quinoline
The key difference between 2-Hydrazinopyridine and this compound lies in their aromatic core structures. 2-Hydrazinopyridine possesses a single pyridine ring, while this compound features a more extended quinoline ring system. This seemingly subtle structural difference has profound implications for their analytical performance.
Head-to-Head Comparison: this compound vs. 2-Hydrazinopyridine
To provide a clear and objective comparison, the following table summarizes the key performance characteristics of these two derivatization agents based on available experimental data.
| Feature | This compound (HQ) | 2-Hydrazinopyridine (HP) | Significance in Metabolomics |
| Chemical Structure | Quinoline-based hydrazine | Pyridine-based hydrazine | The larger aromatic system of HQ increases its hydrophobicity. |
| Molecular Weight | ~159.18 g/mol | 109.13 g/mol | Affects the mass shift of the derivatized metabolite. |
| Hydrophobicity (logP) | ~2.2 (for 7-chloro-4-hydrazinylquinoline)[4] | -0.693[5] | Higher logP indicates greater hydrophobicity, leading to stronger retention in reversed-phase LC.[6][7] |
| Reactivity with Carbonyls | Reacts with aldehydes and ketones.[1] | Reacts with aldehydes and ketones. | Both are effective for derivatizing the primary targets. |
| Reactivity with Carboxylic Acids | Reacts with carboxylic acids in the presence of activating agents.[1] | Does not react with carboxylic acids under the same conditions.[1] | HQ offers a broader coverage of metabolites, enabling simultaneous analysis of carbonyls and carboxylic acids. |
| Derivative Stability | Hydrazone derivatives are generally stable.[8] | Hydrazone derivatives are generally stable, though acid-catalyzed hydrolysis can occur.[9][10] | Stable derivatives are crucial for reproducible and reliable quantification. |
| Chromatographic Performance | Derivatives show excellent retention and separation on reversed-phase columns.[2] | Derivatives of polar metabolites may have poor retention on reversed-phase columns.[2] | Enhanced retention with HQ allows for better separation from the solvent front and matrix interferences. |
| LC-MS Sensitivity | Generally provides higher sensitivity due to improved chromatographic performance and potentially better ionization. | Lower sensitivity for early eluting compounds due to ion suppression.[2] | Improved sensitivity with HQ enables the detection of low-abundance metabolites. |
Experimental Protocol: A Step-by-Step Workflow for Derivatization
The following protocol provides a general workflow for the derivatization of carbonyl-containing metabolites in biological samples using either this compound or 2-Hydrazinopyridine. It is crucial to optimize the reaction conditions for specific applications.
Derivatization Workflow for Carbonyl Metabolomics
Caption: A generalized experimental workflow for the derivatization and analysis of carbonyl metabolites.
Reagents and Materials
-
This compound (HQ) or 2-Hydrazinopyridine (HP)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or acetic acid (for pH adjustment)
-
Internal standards (e.g., isotopically labeled carbonyl compounds)
-
Biological sample (e.g., plasma, urine, cell lysate)
Derivatization Procedure (Optimized for HQ)
-
Sample Preparation: Precipitate proteins from the biological sample (e.g., by adding 3 volumes of cold acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.
-
Derivatization Reaction:
-
Prepare a stock solution of the derivatization reagent (e.g., 10 mg/mL in acetonitrile).
-
To 50 µL of the sample supernatant, add 50 µL of the derivatization reagent solution.
-
For HQ, the reaction mixture can be incubated at 60°C for 60 minutes.[3] For HP, optimization of reaction conditions is recommended.
-
-
Reaction Quenching: After incubation, the reaction can be stopped by placing the samples on ice or by dilution with the initial mobile phase for LC-MS analysis.
-
LC-MS Analysis: Inject an appropriate volume of the derivatized sample into the LC-MS system.
Analytical Performance: The Impact of Hydrophobicity
The superior performance of this compound in reversed-phase LC-MS based metabolomics can be largely attributed to its increased hydrophobicity compared to 2-Hydrazinopyridine. This is quantitatively supported by the higher predicted logP value for a quinoline-based hydrazine.[4] A higher logP value signifies a greater affinity for the non-polar stationary phase in reversed-phase chromatography.[6][7]
Impact of Reagent Hydrophobicity on Chromatographic Separation
Caption: Conceptual diagram illustrating how the hydrophobicity of the derivatization reagent influences the quality of LC-MS data.
The increased retention of HQ-derivatized metabolites on the analytical column leads to:
-
Better Separation from the Void Volume: This minimizes the impact of ion suppression from salts and other highly polar matrix components that elute early.
-
Improved Peak Shape: Resulting in more accurate and reproducible peak integration.
-
Enhanced Resolution: Allowing for the separation of isomeric and isobaric metabolites.
Conclusion and Recommendations
Both this compound and 2-Hydrazinopyridine are effective derivatizing agents for the analysis of carbonyl-containing metabolites. However, for comprehensive and high-sensitivity metabolomics studies utilizing reversed-phase LC-MS, This compound demonstrates clear advantages .
-
Its greater hydrophobicity leads to superior chromatographic performance, resulting in better separation, reduced ion suppression, and ultimately, higher sensitivity.[2]
-
Its broader reactivity , encompassing carboxylic acids, allows for a more comprehensive profiling of key metabolic pathways in a single analytical run.[1]
For targeted analyses where the carbonyl metabolites of interest are less polar and retention is not a primary concern, 2-Hydrazinopyridine can be a suitable and more cost-effective option. However, for untargeted metabolomics and the analysis of complex biological samples where a wide range of polarities and concentrations is expected, the investment in this compound is justified by the superior quality and coverage of the resulting data.
References
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Cheméo. (2026). 2-Hydrazinopyridine. Retrieved from [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
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Kalia, J., & Raines, R. T. (2009). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Retrieved from [Link]
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PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. Retrieved from [Link]
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Onnis, V., Nandakumar, A., & Deplano, S. (2022). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry, 14(13), 967-985. [Link]
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ResearchGate. (n.d.). Stability study of hydrazones. Retrieved from [Link]
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Agilent Technologies. (n.d.). A Comparison of Several LC/MS Techniques for Use in Toxicology. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Faqehi, A., Denham, S., Naredo, G., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. [Link]
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ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
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Ali, A., Raza, A., & Iram, S. (2024). Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study. RSC Advances, 14(18), 12695-12711. [Link]
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Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. [Link]
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Lu, Y., Yao, D., & Chen, C. (2013). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. (A) Structure... ResearchGate. Retrieved from [Link]
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Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrophilicity/hydrophobicity, pKa, and log P values of the different classes of pharmaceuticals. Retrieved from [Link]
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Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
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The Analytical Edge: A Comparative Guide to the Selectivity of 7-Hydrazinylquinoline-Based Fluorescent Probes
For researchers, scientists, and professionals in drug development, the precise detection of specific bioactive molecules within the complex cellular milieu is a paramount challenge. Fluorescent probes have emerged as indispensable tools for visualizing these molecules in real-time, offering high sensitivity and spatiotemporal resolution. Among the myriad of available probes, those based on the 7-hydrazinylquinoline scaffold have garnered attention for their potential in detecting key analytes, most notably formaldehyde, an endogenously produced reactive carbonyl species implicated in a range of physiological and pathological processes.[1]
This guide provides an in-depth, objective comparison of this compound-based fluorescent probes, assessing their selectivity and performance against prominent alternatives. We will delve into the mechanistic underpinnings of these probes, provide detailed experimental protocols for their validation, and present a comparative analysis supported by experimental data to empower researchers in making informed decisions for their specific applications.
The-Core-Principle: Unveiling-the-Mechanism-of-7-Hydrazinylquinoline-Probes
The efficacy of a this compound-based probe lies in a finely tuned chemical reaction that translates the presence of the target analyte into a measurable fluorescent signal. The primary mechanism involves the reaction of the hydrazine moiety with an aldehyde or ketone, such as formaldehyde, to form a hydrazone. This reaction alters the electronic properties of the quinoline fluorophore, leading to a "turn-on" fluorescence response.
Initially, the lone pair of electrons on the hydrazine group can quench the fluorescence of the quinoline core through a process called Photoinduced Electron Transfer (PET). Upon reaction with formaldehyde, the formation of the hydrazone bond effectively inhibits this PET process, restoring the inherent fluorescence of the quinoline scaffold and resulting in a significant increase in emission intensity.[2]
Caption: Reaction mechanism of a this compound probe with formaldehyde.
The Litmus Test: Experimental Validation of Probe Selectivity
Scientific integrity demands rigorous validation of any new tool. For fluorescent probes, the cornerstone of this validation is the assessment of its selectivity. A truly selective probe should exhibit a robust response to its target analyte while remaining silent in the presence of other, structurally similar or biologically abundant molecules.
Experimental Protocol: In Vitro Selectivity Assay
This protocol outlines a standardized method to assess the selectivity of a this compound-based probe against a panel of potentially interfering species.
1. Preparation of Stock Solutions:
- Probe Stock (1 mM): Dissolve the this compound probe in DMSO.
- Analyte Stock (10 mM): Prepare a stock solution of formaldehyde in deionized water.
- Interfering Species Stocks (10 mM): Prepare stock solutions of various potentially interfering species in appropriate solvents. This panel should include other reactive carbonyl species (e.g., acetaldehyde, glutaraldehyde, methylglyoxal), amino acids (e.g., cysteine, glutathione), and reactive oxygen species (e.g., H₂O₂).
2. Spectroscopic Measurements:
- Prepare a solution of the probe (e.g., 10 µM) in a biologically relevant buffer (e.g., PBS, pH 7.4).
- Record the baseline fluorescence spectrum of the probe solution.
- Add a defined concentration of the interfering species (e.g., 100 µM) to the probe solution and incubate for a specified time (e.g., 30 minutes).
- Record the fluorescence spectrum.
- In a separate experiment, add the target analyte (formaldehyde, e.g., 100 µM) to a fresh probe solution and record the fluorescence spectrum after the same incubation period.
- Compare the fluorescence response of the probe to the target analyte versus the interfering species.
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Add_Interferent -> Incubate_Interferent -> Measure_Interferent -> Compare;
Add_Analyte -> Incubate_Analyte -> Measure_Analyte -> Compare;
Compare -> End;
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Caption: Workflow for assessing probe selectivity.
A Comparative Landscape: this compound Probes vs. The Field
While this compound probes offer a straightforward reaction mechanism, the field of fluorescent probe development is dynamic, with several alternative strategies for formaldehyde detection. A prominent competitor is the class of probes based on the 2-aza-Cope rearrangement.[1][3] These probes often exhibit high selectivity and a significant turn-on response.[1][3]
Below is a comparative table summarizing the performance of a representative this compound probe against other notable formaldehyde probes.
| Probe Type | Sensing Mechanism | Fluorophore | Limit of Detection (LOD) | Fluorescence Fold Change | Response Time | Key Advantages | Key Limitations |
| This compound | Hydrazone Formation | Quinoline | ~900 nM[2] | ~5.5-fold[2] | Minutes | Simple synthesis, rapid response. | Moderate fluorescence enhancement, potential cross-reactivity with other aldehydes. |
| 2-aza-Cope Rearrangement | Sigmatropic Rearrangement | Various (e.g., Rhodamine, BODIPY) | 0.65 µM - 28.64 µM[4] | Up to 280-fold[4] | 30-60 min | High selectivity for formaldehyde, large turn-on signal. | Slower reaction kinetics compared to hydrazone formation.[5] |
| Aromatic Amine-based | Schiff Base Formation | BODIPY | ~165 nM[2] | Significant | Minutes | High sensitivity. | Potential for reversibility of the Schiff base reaction. |
| Aminal Formation-based | Condensation Reaction | Naphthalimide | ~0.36 µM[6] | Substantial | ~40 min | High selectivity. | May require specific structural features for efficient reaction. |
In the Living Laboratory: Cellular Imaging Protocols
The ultimate test of a fluorescent probe is its ability to function within the complex and dynamic environment of a living cell. The following protocol provides a general framework for imaging formaldehyde in live cells using a this compound-based probe.
Experimental Protocol: Live-Cell Imaging of Formaldehyde
1. Cell Culture and Seeding:
- Culture cells of interest (e.g., HeLa, MCF-7) in appropriate media and conditions.
- Seed cells onto a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
2. Probe Loading:
- Prepare a stock solution of the this compound probe in DMSO.
- Dilute the probe stock in pre-warmed cell culture medium to the desired final concentration (e.g., 5-10 µM).
- Remove the old medium from the cells and wash once with PBS.
- Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
3. Analyte Treatment and Controls:
- Exogenous Formaldehyde: To visualize the probe's response, treat a subset of probe-loaded cells with a known concentration of formaldehyde (e.g., 100 µM) for a defined period.
- Endogenous Formaldehyde Modulation: To detect endogenous formaldehyde, one can use pharmacological agents. For instance, treatment with a formaldehyde scavenger like sodium bisulfite can be used as a negative control to confirm that the observed fluorescence is indeed due to formaldehyde.[7]
- Control Group: Maintain a group of probe-loaded cells without any additional treatment to observe basal fluorescence levels.
4. Fluorescence Microscopy:
- After incubation and treatment, wash the cells with PBS to remove excess probe.
- Add fresh, pre-warmed medium or PBS to the cells for imaging.
- Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the quinoline fluorophore (typically excitation around 365 nm and emission around 460 nm).
- Acquire images from the control, formaldehyde-treated, and scavenger-treated groups.
5. Data Analysis:
- Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).
- Compare the fluorescence intensity between the different treatment groups to assess the probe's ability to detect changes in formaldehyde levels.
Conclusion and Future Perspectives
This compound-based fluorescent probes represent a valuable class of tools for the detection of formaldehyde and other reactive carbonyl species. Their straightforward synthesis and rapid response times are significant advantages. However, researchers must be cognizant of their potential limitations, particularly the moderate fluorescence enhancement and the need for rigorous selectivity testing against other endogenous aldehydes.
The continued development of fluorescent probes will undoubtedly involve the design of scaffolds with improved quantum yields, larger Stokes shifts, and even more refined reaction mechanisms to achieve unparalleled selectivity. By understanding the principles and protocols outlined in this guide, researchers are better equipped to critically evaluate and effectively deploy these powerful chemical tools to unravel the complex roles of bioactive molecules in health and disease.
References
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Liu, et al. (2019). From small molecules to polymeric probes: recent advancements of formaldehyde sensors. PubMed Central. Available at: [Link]
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Roth, A., et al. (2015). A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. Journal of the American Chemical Society. Available at: [Link]
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Brewer, T. F., & Chang, C. J. (2017). Fluorescent probes for imaging formaldehyde in biological systems. eScholarship. Available at: [Link]
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Brewer, T. F., & Chang, C. J. (2017). Fluorescent probes for imaging formaldehyde in biological systems. PubMed Central. Available at: [Link]
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Yuan, L., et al. (2018). BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. ResearchGate. Available at: [Link]
-
Pan, Y., et al. (2022). Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes and Application in Live Cell Imaging. MDPI. Available at: [Link]
-
Anonymous. (n.d.). Reaction-based fluorescent and chemiluminescent probes for formaldehyde detection and imaging | Request PDF. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells. RSC Publishing. Available at: [Link]
-
Anonymous. (n.d.). Imaging of Formaldehyde in Live Cells and Daphnia magna via Aza-Cope Reaction Utilizing Fluorescence Probe With Large Stokes Shifts. Frontiers. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 7-Hydrazinylquinoline Derivatives as Emerging Therapeutic Agents
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] This guide delves into a specific and promising class of these compounds: 7-hydrazinylquinoline derivatives. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive analysis of their structure-activity relationships (SAR), offering a comparative look at their anticancer and antimicrobial potential. We will dissect the subtle yet profound impact of structural modifications on biological efficacy, supported by experimental data and detailed protocols.
The this compound Scaffold: A Versatile Core for Drug Design
The this compound core, and more broadly, quinoline-hydrazone derivatives, have garnered significant attention for their wide spectrum of biological activities, including anticancer, antimicrobial, anti-HIV, and anti-inflammatory properties.[2][3][4] The synthetic tractability of this scaffold allows for systematic modifications at several key positions, making it an ideal candidate for SAR studies. The core structure typically involves a quinoline ring substituted at the 7-position with a hydrazinyl group, which is often further derivatized to form hydrazones or other related moieties. The 7-position is of particular interest, with the 7-chloro-substituted quinolines often demonstrating potent biological activity.[5]
Comparative Analysis of Anticancer Activity: A Tale of Substituents
The anticancer potential of this compound derivatives, particularly 7-chloroquinoline hydrazones, has been extensively evaluated against a panel of human cancer cell lines. The National Cancer Institute (NCI-60) screen has identified these compounds as a promising class of experimental anticancer drugs.[5] The cytotoxic activity is profoundly influenced by the nature and position of substituents on both the quinoline ring and the appended aryl hydrazone moiety.
The Critical Role of the 7-Chloro Substituent
The presence of a chlorine atom at the 7-position of the quinoline ring is a recurring feature in many of the most active anticancer derivatives.[5] This electron-withdrawing group appears to be crucial for optimal activity, and its replacement with an electron-donating group, such as a methyl group, can lead to a significant loss of potency.[6]
Influence of the Aryl Hydrazone Moiety
The aryl group attached to the hydrazone linker provides a key point of diversification. The electronic properties and steric bulk of the substituents on this ring play a critical role in modulating anticancer activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group, on the benzylidene moiety has been shown to enhance anticancer activity.[7]
-
Heterocyclic Moieties: Replacing the aryl ring with various heterocyclic systems has also been explored. For instance, indole and phenothiazine moieties have been incorporated, leading to compounds with potent cytotoxic effects.[5]
Below is a comparative summary of the anticancer activity of selected 7-chloroquinoline hydrazone derivatives against various cancer cell lines.
| Compound ID | Aryl/Heteroaryl Moiety | Cancer Cell Line | GI50 (µM) | Reference |
| 1 | 3-Methyl-1H-indol-2-yl | SR (Leukemia) | 0.12 | [5] |
| 2 | 10-Methyl-10H-phenothiazin-3-yl | HOP-92 (Non-Small Cell Lung) | 0.22 | [5] |
| 3 | 4-(Dimethylamino)phenyl | UO-31 (Renal) | 0.23 | [5] |
| 4 | 1H-Indol-3-yl | Most cell lines | Submicromolar | [5] |
| 5 | 4-Nitrophenyl | MCF-7 (Breast) | 0.73 | [7] |
Table 1: Comparative Anticancer Activity (GI50) of Selected 7-Chloroquinoline Hydrazone Derivatives.
Unraveling the Antimicrobial Potential: A Broad Spectrum of Activity
This compound derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[1][3] The SAR for antimicrobial activity often parallels that observed for anticancer effects, with electronic and steric factors playing a crucial role.
Impact of Substituents on Antibacterial and Antifungal Efficacy
-
Electron-Donating and Electron-Withdrawing Groups: Aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline bearing both electron-donating and electron-withdrawing substituents have shown activity against both bacterial and fungal targets.[1]
-
Halogenation: The introduction of halogen atoms, such as bromine, on the quinoline ring can lead to compounds with a broad spectrum of antimicrobial activities.[3]
-
Nitro Group: Similar to the anticancer SAR, the presence of a nitro group on the aryl hydrazone moiety is often associated with potent antimicrobial activity.[1]
Here is a comparative overview of the antimicrobial activity of selected this compound derivatives.
| Compound ID | Key Structural Features | Microorganism | MIC (µM) | Reference | | :--- | :--- | :--- | :--- | | 6 | 7-Hydrazino-8-hydroxyquinoline with 4-nitrophenyl hydrazone | C. albicans | 13 |[1] | | 7 | 7-Hydrazino-8-hydroxyquinoline with 4-nitrophenyl hydrazone | S. aureus | 45.4 |[1] | | 8 | 6-Bromo-2-methyl-4-hydrazinylquinoline with 4-nitrophenyl hydrazone | E. coli | - |[3] | | 9 | 4-Aminoquinoline-hydrazone with 4-chlorophenyl moiety | B. subtilis | 8 |[2] |
Table 2: Comparative Antimicrobial Activity (MIC) of Selected this compound Derivatives.
Mechanism of Action: Targeting Key Cellular Pathways
The biological effects of this compound derivatives are exerted through various mechanisms of action. A prominent mode of action, particularly for their anticancer effects, is the inhibition of protein kinases.
Kinase Inhibition and Downstream Signaling
Quinoline-based compounds are known to target several key kinases involved in cancer cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] By inhibiting these receptor tyrosine kinases, these compounds can disrupt downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.[8]
Figure 1: Inhibition of EGFR and VEGFR signaling pathways by this compound derivatives.
Other proposed mechanisms of action for this class of compounds include inhibition of Ku70, a key protein in DNA repair, and interactions with DNA itself.[1][9] For their antimicrobial activity, potential targets include bacterial DNA gyrase.[10]
The Role of Bioisosteric Replacement in Lead Optimization
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound.[11] This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.
In the context of this compound derivatives, the 7-chloro group is a prime candidate for bioisosteric replacement. While highly effective, the presence of a chloro group can sometimes lead to off-target effects or metabolic liabilities. Replacing the chlorine with other halogens (e.g., fluorine) or other electron-withdrawing groups (e.g., trifluoromethyl) could potentially retain or even enhance the desired activity while improving the overall drug-like properties of the molecule.[4] For instance, replacing a chlorine atom with a fluorine atom can alter the compound's lipophilicity and metabolic stability.[11]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this area, we provide detailed protocols for the synthesis of a key intermediate and the evaluation of anticancer activity.
Synthesis of 4-Hydrazinyl-7-chloroquinoline
This protocol describes the synthesis of the core this compound scaffold from the commercially available 4,7-dichloroquinoline.
Figure 2: Synthetic workflow for 4-hydrazinyl-7-chloroquinoline.
Materials:
-
4,7-Dichloroquinoline
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Toluene
Procedure:
-
A solution of 4,7-dichloroquinoline (1 equivalent) in ethanol is prepared.
-
Hydrazine hydrate (excess) is added to the solution.
-
The reaction mixture is stirred at reflux for 4-8 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product, 4-hydrazinyl-7-chloroquinoline, is collected by filtration.
-
The solid is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol or toluene.[5]
Evaluation of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for cytotoxic compounds.
Figure 3: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of the 7-chloro substituent and the significant influence of modifications to the aryl hydrazone moiety. The ability of these compounds to inhibit key signaling pathways, such as those mediated by EGFR and VEGFR, provides a strong rationale for their further development.
Future research in this area should focus on:
-
Systematic Bioisosteric Replacement: A thorough investigation of bioisosteric replacements for the 7-chloro group to optimize the pharmacokinetic and toxicological profiles of these compounds.
-
Mechanism of Action Studies: Deeper exploration into the specific kinase targets and other potential mechanisms of action to better understand their therapeutic potential and potential for off-target effects.
-
In Vivo Efficacy and Safety: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.
By leveraging the insights from SAR studies and employing rational drug design principles, the this compound scaffold holds great promise for the development of the next generation of targeted therapies.
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Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. MDPI. [Link]
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Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]
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7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH. [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
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Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PMC - NIH. [Link]
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Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed. [Link]
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Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. [Link]
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]
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Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC - NIH. [Link]
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Chemical structures of quinoline ring containing antibacterial drugs. ResearchGate. [Link]
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
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Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. [Link]
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Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
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4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
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Evaluating 7-Hydrazinylquinoline for Carbonyl Analysis in Biological Matrices: A Comparative Guide
Executive Summary
The quantitative analysis of endogenous carbonyl compounds—such as aldehydes and ketones—in complex biological matrices is a significant challenge in metabolomics and clinical diagnostics. These reactive species are often present at low concentrations and exhibit poor ionization efficiency in mass spectrometry. Chemical derivatization is a widely adopted strategy to enhance their detectability. This guide provides an in-depth evaluation of 7-Hydrazinylquinoline as a derivatizing agent for the sensitive quantification of carbonyls in plasma, urine, and tissue homogenates. We will explore its mechanism of action, provide detailed experimental protocols, and objectively compare its performance against established alternatives like 2,4-Dinitrophenylhydrazine (DNPH) and Girard's Reagents. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and sensitive bioanalytical methods for carbonyl quantification.
Introduction: The Challenge of Carbonyl Quantification
Carbonyl-containing metabolites are integral to numerous physiological and pathological processes, including energy metabolism, oxidative stress, and signaling pathways.[1] Consequently, their accurate measurement in biological fluids and tissues can provide valuable insights into disease mechanisms and serve as potential biomarkers.[1] However, the inherent characteristics of many carbonyl compounds, such as low molecular weight, high volatility, and poor ionization efficiency, pose significant analytical hurdles, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods.[1]
Chemical derivatization addresses these challenges by introducing a moiety that improves the analyte's chromatographic retention and, more importantly, its ionization efficiency. An ideal derivatizing agent should react rapidly and specifically with the target functional group under mild conditions, form a stable product, and significantly enhance the analytical signal. This compound has emerged as a promising candidate, and this guide will provide a comprehensive evaluation of its capabilities.
Mechanism of Action: Hydrazone Formation
This compound reacts with the carbonyl group of aldehydes and ketones through a nucleophilic addition-elimination reaction to form a stable hydrazone. The lone pair of electrons on the terminal nitrogen of the hydrazine is the nucleophile that attacks the electrophilic carbonyl carbon. This is followed by dehydration to yield the final hydrazone derivative. The quinoline ring provides a stable, readily ionizable structure, significantly enhancing the signal in mass spectrometry, particularly in positive electrospray ionization (ESI) mode.
Caption: Reaction of this compound with a carbonyl compound.
Comparative Performance Analysis
The choice of a derivatizing agent is critical and depends on the analytical instrumentation available and the specific requirements of the study.[2] Below is a comparison of this compound with two widely used alternatives: 2,4-Dinitrophenylhydrazine (DNPH) and Girard's Reagent T. The following data is a synthesis of reported performance for similar hydrazine-based reagents and should be considered as a guideline. Method validation in the specific biological matrix of interest is essential.[3][4]
| Performance Metric | This compound | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagent T |
| Derivatization Principle | Forms a stable, ionizable hydrazone. | Forms a stable 2,4-dinitrophenylhydrazone, which is UV-active.[5] | Forms a hydrazone with a pre-existing permanent positive charge (quaternary ammonium).[6] |
| Primary Detection Method | LC-MS/MS (Positive ESI) | HPLC-UV (around 360 nm) or LC-MS.[5][7] | LC-MS/MS (Positive ESI).[6][8] |
| Sensitivity | High, due to the easily protonated quinoline ring. | Good, with typical detection limits in the low ng/mL to high pg/mL range.[7] | Very high, the permanent positive charge significantly enhances ionization efficiency.[2][9] |
| Specificity | High for carbonyl compounds. | High for carbonyl compounds. | High for carbonyl compounds. |
| Reaction Conditions | Typically mild, often requiring slightly acidic conditions and moderate heat. | Requires acidic conditions.[5] | Mildly acidic to neutral conditions.[6] |
| Matrix Compatibility | Good, but matrix effects should always be evaluated. | Susceptible to matrix effects, particularly in complex samples like plasma. | Generally good, the permanent charge can reduce susceptibility to ion suppression.[2] |
Experimental Protocols
The following protocols provide a general framework for the derivatization of carbonyl compounds in plasma, urine, and tissue homogenates using this compound. It is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) for any quantitative bioanalytical work.[3][4]
Reagents and Solutions
-
This compound Hydrochloride: Analytical standard grade.[3][4][10]
-
Derivatization Solution: 10 mM this compound hydrochloride in 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
Internal Standard (IS): A stable isotope-labeled analogue of the analyte of interest is highly recommended to compensate for matrix effects and variability in the derivatization reaction.
-
Protein Precipitation Solution: Acetonitrile with 1% formic acid.
-
Sample Diluent: 50:50 (v/v) acetonitrile:water.
Workflow for Sample Preparation and Derivatization
Caption: General workflow for sample preparation and derivatization.
Step-by-Step Protocols
For Human Plasma:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold protein precipitation solution. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Derivatization: Add 50 µL of the derivatization solution. Vortex briefly.
-
Reaction: Incubate the mixture at 60°C for 60 minutes.
-
Final Preparation: After cooling to room temperature, centrifuge the sample at 14,000 x g for 5 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
For Human Urine:
-
Sample Thawing: Thaw frozen urine samples on ice.
-
Aliquoting: In a microcentrifuge tube, aliquot 50 µL of urine.
-
Dilution: Add 50 µL of ultrapure water.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Derivatization: Add 50 µL of the derivatization solution. Vortex briefly.
-
Reaction: Incubate the mixture at 60°C for 60 minutes.
-
Final Preparation: After cooling, transfer the sample to an autosampler vial for LC-MS/MS analysis.
For Tissue Homogenates:
-
Homogenization: Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Aliquoting: Aliquot a volume of the supernatant equivalent to a specific amount of protein (e.g., 1 mg).
-
Follow Plasma Protocol: Proceed from step 3 of the plasma protocol (Internal Standard Spiking).
Instrumentation and Analytical Conditions
-
Chromatography System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient from 5% to 95% B over several minutes should be optimized to achieve good separation of the derivatized analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The precursor ion will be the [M+H]+ of the hydrazone derivative. Product ions will be specific fragments of the derivative, which should be determined by infusing a derivatized standard.[11][12][13]
Discussion and Field-Proven Insights
Expertise in Action: Causality Behind Experimental Choices
-
Acidic Conditions: The derivatization reaction is often catalyzed by mild acid. The 0.1% formic acid in the derivatization solution serves to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.
-
Use of Organic Solvent: The presence of acetonitrile helps to keep the derivatizing agent and the resulting hydrazone in solution. It also aids in the protein precipitation step.
-
Temperature and Time: The incubation at 60°C for 60 minutes is a starting point and should be optimized for the specific carbonyls of interest to ensure the reaction goes to completion without causing degradation of the analytes.
Trustworthiness Through Self-Validating Systems
A robust bioanalytical method must be validated to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.
-
Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the reproducibility of the measurements. These are typically evaluated at multiple concentration levels (LOD, LOQ, low, mid, and high QC).
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range.
-
Recovery: The efficiency of the extraction process. This should be consistent across different concentrations.[11]
-
Matrix Effects: The alteration of ionization efficiency due to co-eluting components from the biological matrix.[14] This is a critical parameter to evaluate in LC-MS and can be assessed by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solution. The use of a stable isotope-labeled internal standard is the most effective way to mitigate matrix effects.[14]
Conclusion
This compound is a potent derivatizing agent for the quantification of carbonyl compounds in diverse biological matrices. Its ability to form stable, highly ionizable hydrazones makes it particularly suitable for sensitive LC-MS/MS analysis. While its performance is comparable to or potentially exceeds that of traditional reagents like DNPH, especially for mass spectrometry-based detection, it is crucial to recognize that no single reagent is universally optimal. The choice between this compound, Girard's reagents, or other alternatives will depend on the specific analytes, the biological matrix, and the available analytical instrumentation. The protocols and comparative data presented in this guide provide a strong foundation for the development and validation of robust bioanalytical methods for carbonyl analysis, ultimately enabling researchers to gain more accurate and reliable insights into the role of these important metabolites in health and disease.
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PubChem. 7-Chloro-4-hydrazinylquinoline. National Center for Biotechnology Information. PubChem Compound Database; CID=32109. Available from: [Link].
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]
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Lu, Y., et al. (2013). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. (A) Structure... ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis Using 7-Hydrazinylquinoline Derivatization
Welcome to an in-depth technical guide on the quantitative analysis of derivatized compounds, focusing on the versatile reagent, 7-Hydrazinylquinoline. This document is crafted for researchers, scientists, and drug development professionals who seek to enhance the sensitivity, selectivity, and chromatographic performance of challenging analytes. We will move beyond simple protocols to explore the chemical rationale behind derivatization strategies, objectively compare this compound with its alternatives, and provide actionable, field-proven methodologies supported by experimental data.
The Analytical Challenge: Why Derivatization is Essential
In modern analytical science, particularly within metabolomics and pharmaceutical development, we are often faced with the challenge of quantifying small, polar, and often non-volatile molecules such as short-chain carboxylic acids, aldehydes, and ketones.[1][2] These compounds are critical as they can be metabolic pathway intermediates, biomarkers of disease, or process-related impurities.[3]
However, their inherent chemical properties pose significant hurdles for the most common and powerful analytical platform, Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RPLC-MS):
-
Poor Chromatographic Retention: Highly polar molecules have little affinity for nonpolar RPLC stationary phases (like C18), leading to elution near the solvent front, poor peak shape, and inadequate separation from matrix components.
-
Low Ionization Efficiency: Many of these compounds, especially neutral aldehydes and ketones, do not ionize well in common MS sources like Electrospray Ionization (ESI), resulting in poor sensitivity.[4]
Chemical derivatization addresses these issues by chemically modifying the analyte to introduce desirable properties. A well-chosen derivatization agent can append a chemical moiety (a "tag") that increases hydrophobicity for better chromatographic retention and incorporates a readily ionizable group for enhanced MS signal.[5]
This compound: A Versatile Tool for Analyte Tagging
Hydrazine-containing reagents are well-established for their ability to react with carbonyl groups (aldehydes and ketones) to form stable hydrazones.[6] While several such reagents exist, hydrazinylquinolines offer a unique combination of features stemming from the quinoline ring system.
It is important to note that "this compound" is one of several isomers. The most extensively documented isomer for broad analytical derivatization in recent literature is 2-Hydrazinoquinoline (2-HQ) .[1][7] Other isomers, such as 7-chloro-4-hydrazinylquinoline, have been synthesized primarily as precursors for medicinal chemistry applications.[8][9] This guide will focus on the application of 2-Hydrazinoquinoline (hereafter referred to as HQ) due to the wealth of available performance data for quantitative analysis.
The power of HQ lies in its bifunctional utility:
-
The Hydrazine Moiety (-NH-NH₂): This nucleophilic group readily attacks the electrophilic carbon of aldehydes and ketones.
-
The Quinoline Ring: This aromatic, nitrogen-containing heterocycle provides two key advantages:
-
Hydrophobicity: The quinoline structure is significantly more nonpolar than the small analytes it tags, dramatically improving retention on RPLC columns.[10]
-
Ionizability: The quinoline nitrogen is easily protonated, making the resulting derivative highly responsive in positive-mode ESI-MS.
-
Mechanism of Action: A Tale of Two Reactions
HQ's versatility extends beyond just carbonyls. With the help of activating agents, it can also efficiently label carboxylic acids. This dual capability is a significant advantage over more class-specific reagents.
-
Derivatization of Aldehydes & Ketones: This is a direct, one-step condensation reaction where the hydrazine group of HQ attacks the carbonyl carbon to form a stable hydrazone, releasing a molecule of water.[10]
-
Derivatization of Carboxylic Acids: This reaction requires an activation step. Reagents such as 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP) are used to convert the carboxylic acid into a highly reactive acyloxyphosphonium ion intermediate. This activated intermediate is then readily attacked by the nucleophilic hydrazine of HQ to form a stable hydrazide.[1][7]
The following diagram illustrates these distinct chemical pathways.
Performance Comparison: HQ vs. Alternative Reagents
A derivatizing agent is only as good as its performance relative to other available options. HQ has been systematically compared against other common reagents, demonstrating its superior versatility and effectiveness in specific contexts.[1][7] The primary alternatives include:
-
2,4-Dinitrophenylhydrazine (DNPH): A classic reagent for carbonyls, widely used in environmental analysis. The resulting derivatives have strong UV absorbance.[4]
-
Dansyl Hydrazine (DH): A fluorescent reagent for carbonyls, offering high sensitivity with fluorescence detection.[2]
-
2-Hydrazinopyridine (HP): An analog of HQ, used for derivatizing carboxylic acids.[1]
-
2-Picolylamine (PA): A reagent used for derivatizing carboxylic acids.[1]
The following table provides an objective comparison based on key performance metrics.
| Feature | 2-Hydrazinoquinoline (HQ) | 2,4-Dinitrophenylhydrazine (DNPH) | Dansyl Hydrazine (DH) | 2-Hydrazinopyridine (HP) | 2-Picolylamine (PA) |
| Target Analytes | Aldehydes, Ketones, Carboxylic Acids [1][3] | Aldehydes, Ketones[4] | Aldehydes, Ketones[2] | Carboxylic Acids[1] | Carboxylic Acids[1] |
| Reaction Scope | Broad | Specific to Carbonyls | Specific to Carbonyls | Specific to Carboxylic Acids | Specific to Carboxylic Acids |
| Detection Mode | LC-MS (Positive ESI) , UV | HPLC-UV | HPLC-FLD, LC-MS | LC-MS | LC-MS |
| Key Advantage | Single reagent for multiple analyte classes ; excellent MS signal and RPLC retention.[10] | Well-established, robust method with high UV absorbance. | High sensitivity with fluorescence detection. | Good for carboxylic acids. | Good for carboxylic acids. |
| Limitations | Requires activating agents for carboxylic acids. | Less effective for improving ESI-MS signal compared to others. | Can suffer from fluorescence quenching; less versatile. | Does not react with carbonyls; derivatives can have poor RPLC retention.[10] | Does not react with carbonyls. |
| Reference | [1],[7] | [4] | [2],[6] | [1] | [1] |
Experimental data shows that for a mixed standard containing an aldehyde, a ketone, and various carboxylic acids, HQ was the only reagent capable of derivatizing all compounds, facilitating their simultaneous analysis in a single LC-MS run.[1][7] In contrast, reagents like HP and PA only reacted with the carboxylic acids, while DH only reacted with the carbonyl compounds.[1]
Experimental Protocols & Workflow
Adherence to a validated protocol is critical for achieving reproducible quantitative results. The following sections provide detailed, step-by-step methodologies for using HQ.
Overall Workflow
The analytical process follows a logical sequence from sample preparation to data acquisition.
Protocol 1: Derivatization of Aldehydes, Ketones, and Carboxylic Acids
This comprehensive protocol is optimized for the simultaneous derivatization of all three analyte classes in a biological matrix extract.[7]
Materials:
-
Analyte solution (e.g., supernatant from a protein precipitation step).
-
Derivatization solution: 1 mM HQ, 1 mM DPDS, 1 mM TPP in acetonitrile. Prepare fresh.
-
Acetonitrile (HPLC grade).
-
Heating block or water bath set to 60°C.
-
HPLC vials.
Procedure:
-
Reagent Preparation: Prepare the derivatization solution immediately before use to ensure the stability and reactivity of the components.
-
Sample Aliquot: In a clean microcentrifuge tube, add 5-10 µL of your sample extract or standard solution.
-
Add Derivatization Solution: Add 100 µL of the freshly prepared HQ/DPDS/TPP derivatization solution to the sample.
-
Vortex: Mix the contents thoroughly by vortexing for 15-30 seconds.
-
Incubation: Place the sealed tube in a heating block or water bath at 60°C for 60 minutes . This ensures the reaction proceeds to completion for both carbonyls and carboxylic acids.[7]
-
Cooling: After incubation, immediately cool the tube on ice or in a freezer for 1-2 minutes to stop the reaction.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 18,000 x g) for 10 minutes to pellet any precipitates.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
-
Analysis: Inject the sample onto the LC-MS system. An aqueous acetonitrile mobile phase with a reverse-phase C18 column and positive electrospray ionization (ESI) is a typical starting point.[1]
Note on Specificity: If you are only interested in aldehydes and ketones, the activating agents DPDS and TPP can be omitted from the derivatization solution. The reaction will proceed under the same conditions.
Building a Quantitative Method
Once derivatized, the analytes can be quantified using standard mass spectrometry techniques.
-
Instrumentation: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Separation: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is effective for separating the hydrophobic derivatives.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.
-
Internal Standards: For the most accurate quantification, the use of stable isotope-labeled (e.g., ¹³C, ²H) analogues of the target analytes is highly recommended. These are added to the sample before derivatization and co-react, correcting for matrix effects and variations in reaction efficiency.
-
Calibration: A calibration curve is constructed by derivatizing a series of standard solutions of known concentrations and plotting the peak area ratio (analyte/internal standard) against concentration.
The following table shows representative data for HQ derivatives analyzed by LC-MS.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Acetaldehyde-HQ | 186.09 | 144.08 | 4.2 |
| Acetone-HQ | 200.11 | 144.08 | 5.1 |
| Pyruvic Acid-HQ | 230.08 | 144.08 | 3.8 |
| Acetic Acid-HQ | 202.09 | 144.08 | 3.5 |
| 3-Hydroxybutyric Acid-HQ | 246.12 | 144.08 | 5.5 |
Note: The specific m/z values are derived from published data and should be optimized on your specific instrument. The quinoline fragment (m/z 144.08) is often a common, intense product ion suitable for MRM.[7]
Conclusion: An Expert's Perspective
2-Hydrazinoquinoline has proven to be a powerful and exceptionally versatile derivatization agent for the quantitative analysis of small polar metabolites by LC-MS. Its key strength lies in its ability to react with aldehydes, ketones, and carboxylic acids, enabling a comprehensive profiling of these compound classes in a single analytical run. This "catch-all" capability significantly streamlines workflows, saving time and resources compared to using multiple, class-specific derivatization methods.
The resulting quinoline-tagged derivatives exhibit excellent chromatographic behavior on standard RPLC columns and ionize with high efficiency in positive ESI mode, overcoming the primary limitations associated with their underivatized precursors. While the requirement for activating agents for carboxylic acids adds a step to the protocol, the benefits of simultaneous analysis often outweigh this minor complexity.
For any laboratory engaged in metabolomics, biomarker discovery, or the analysis of process-related impurities, integrating 2-Hydrazinoquinoline into your analytical toolkit is a strategic choice for enhancing data quality and analytical throughput.
References
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available at: [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. National Institutes of Health (NIH). Available at: [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. National Institutes of Health (NIH). Available at: [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. Available at: [Link]
-
7-Chloro-4-hydrazinylquinoline | C9H8ClN3. PubChem. Available at: [Link]
-
LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. ResearchGate. Available at: [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. Available at: [Link]
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Available at: [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. Available at: [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. National Institutes of Health (NIH). Available at: [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Anticancer Activity of Quinoline Hydrazone Isomers
Introduction: The Strategic Importance of Isomerism in Quinoline Hydrazone Anticancer Drug Development
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1] When combined with a hydrazone linker (–(C=O)NHN=CH–), this scaffold gives rise to quinoline hydrazones, a class of compounds demonstrating significant potential as anticancer agents.[1] These molecules exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical cellular targets like topoisomerases and protein kinases.[2]
However, the efficacy of a quinoline hydrazone is not merely determined by its core structure. The specific arrangement of atoms—its isomerism—plays a pivotal role in defining its pharmacological profile. Isomers, molecules with the same molecular formula but different structural arrangements, can exhibit vastly different biological activities. This guide provides an in-depth comparison of quinoline hydrazone isomers, drawing on experimental data to elucidate how subtle changes in molecular architecture can dramatically influence anticancer potency and mechanism of action. We will explore positional isomers, where substituents are located at different positions on the quinoline ring, and geometric isomers (E/Z) of the hydrazone linker, to provide a clear, evidence-based framework for researchers in drug discovery and development.
Comparative Analysis of Positional Isomers: A Tale of Substituent Placement
The substitution pattern on the quinoline ring is a critical determinant of anticancer activity. The position of even a single atom, such as a halogen or a hydroxyl group, can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
The Impact of Halogen Substitution
Halogens, particularly chlorine, are common substituents in quinoline-based drug candidates. Their placement on the quinoline ring significantly modulates cytotoxic activity.
-
6-Chloro Derivatives: Compounds featuring a chlorine atom at the C6 position of the quinoline ring have been synthesized and evaluated. For instance, a series of analogues derived from 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines were tested against the full panel of 60 human cancer cell lines at the National Cancer Institute (NCI).[3] Several of these compounds exhibited significant anti-proliferative activity, with GI50 values (concentration for 50% growth inhibition) in the micromolar range.[3]
-
7-Chloro Derivatives: Shifting the chlorine atom to the C7 position appears to confer broad and potent anticancer activity. A comprehensive study of 7-chloroquinolinehydrazones against the NCI-60 panel revealed them to be the most active among several tested heterocyclic series.[4] These compounds displayed potent cytotoxic activity with submicromolar GI50 values across a wide array of cancer types, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers.[4] This suggests that the electronic effects and binding interactions facilitated by a C7-chloro substitution are particularly favorable for broad-spectrum anticancer efficacy.
The Influence of Hydroxyl and Methoxy Groups
The introduction of hydrogen-bond donating (e.g., hydroxyl) or accepting (e.g., methoxy) groups also directs the structure-activity relationship (SAR).
-
8-Hydroxy Derivatives: The presence of a hydroxyl group at the C8 position has been shown to enhance antiproliferative activity.[2] This functional group can act as a hydrogen bond donor and is also known for its metal-chelating properties, which can be a mechanism for inducing cytotoxicity.
-
7-Methoxy Derivatives: A methoxy group at the C7 position, often in conjunction with other substituents, is a feature of several active compounds. The parent compound (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide was identified as a novel anti-cancer lead from a high-throughput screen.[1]
The collective data indicates a clear SAR based on the substituent's position. While direct, side-by-side comparisons in the same study are limited, the evidence strongly suggests that the C7 position is a "hotspot" for potent substitutions like chlorine, while the C8 position is favorable for hydroxyl groups.
Quantitative Comparison of Quinoline Hydrazone Derivatives
To provide a clear quantitative perspective, the following table summarizes the reported anticancer activities of various quinoline hydrazone derivatives, highlighting the influence of isomeric substitution patterns.
| Compound/Derivative Class | Key Structural Features | Cancer Cell Line(s) | Activity Metric (µM) | Reference |
| 7-Chloroquinoline Hydrazones | Cl at C7 position | Leukemia (SR) | GI50: 0.12 | [4] |
| Cl at C7 position | Colon Cancer (HCT-116) | GI50: 0.29 | [4] | |
| Cl at C7 position | Breast Cancer (MCF7) | GI50: 0.63 | [4] | |
| 6-Chloroquinoline Hydrazones | Cl at C6 position | NCI-60 Panel (various) | GI50: 0.33 - 4.87 | [3] |
| Thiazole-clubbed Hydrazone | OH at C8 position | Hepatocellular Carcinoma (Hep-G2) | GI50: 1.17 | [2] |
| Dihydrazone Derivative 3b | Dihydrazone linker | Breast Cancer (MCF-7) | IC50: 7.016 | [5] |
| Dihydrazone Derivative 3c | Dihydrazone linker | Breast Cancer (MCF-7) | IC50: 7.05 | [5] |
| EGFR Inhibitor | Methoxy groups | Breast Cancer (MCF-7) | IC50: 0.98 | [2] |
| Methoxy groups | Liver Cancer (HepG2) | IC50: 1.06 | [2] |
Note: Data is compiled from different studies and should be interpreted with consideration for variations in experimental conditions.
Geometric Isomerism: The E/Z Configuration of the Hydrazone Bond
Hydrazones can exist as geometric isomers (E/Z) due to the restricted rotation around the C=N double bond. The spatial arrangement of substituents around this bond is crucial as it defines the overall shape of the molecule and its ability to fit into a target's binding site.
In synthetic preparations, the E-isomer is predominantly formed as it is typically the more thermodynamically stable configuration.[1] An X-ray diffraction study of one quinoline hydrazide derivative confirmed its existence in the E conformation.[1] This stereochemistry is critical as it dictates the orientation of the quinoline ring relative to the rest of the molecule, which can impact potential interactions with biological targets like transition metals or amino acid residues in an enzyme's active site.[1] While a systematic comparison of the anticancer activity of purified E vs. Z isomers is currently lacking in the literature, the prevalence and confirmed activity of the E-isomer underscore its therapeutic relevance.
Mechanisms of Action: How Isomers Disrupt Cancer Cell Proliferation
Quinoline hydrazones employ a variety of mechanisms to inhibit cancer cell growth, and these can be influenced by their isomeric structure.
Cell Cycle Arrest
Several quinoline hydrazone derivatives induce cell cycle arrest, effectively halting the proliferation of cancer cells.
-
G1 Phase Arrest: Certain quinoline hydrazides have been shown to cause cell cycle arrest at the G1 phase.[1] This is mechanistically linked to the upregulation of the p27kip1 protein, a cyclin-dependent kinase inhibitor that governs the G0 to S phase transition.[1]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a common endpoint for many anticancer agents. Quinoline hydrazones effectively trigger this process.
-
DNA Damage and Intrinsic Pathway: Some derivatives cause double-strand breaks in DNA, leading to the phosphorylation of histone H2AX (γ-H2AX), a hallmark of DNA damage.[2] This damage can trigger the intrinsic apoptotic pathway.
-
EGFR Inhibition: Specific isomers are designed to inhibit the epidermal growth factor receptor (EGFR), a key driver in many cancers. By blocking EGFR signaling, these compounds induce apoptosis in the pre-G1 and S phases of the cell cycle.[2]
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a critical cell survival pathway. Chalcone-quinoline hydrazone hybrids have been shown to inhibit the PI3K enzyme, leading to apoptosis and G2/M cell cycle arrest.[2]
The diagram below illustrates the G1 cell cycle arrest pathway initiated by specific quinoline hydrazone isomers.
Caption: Upregulation of p27kip1 by quinoline hydrazones inhibits CDK2, preventing pRb phosphorylation and blocking S-phase entry.
Experimental Protocols for Anticancer Activity Evaluation
Reproducible and validated assays are critical for comparing the efficacy of different chemical entities. Below are standardized protocols for key experiments used to evaluate the anticancer activity of quinoline hydrazone isomers.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Workflow Diagram:
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline hydrazone isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[5]
Protocol 2: Western Blot for Protein Expression Analysis
This technique is used to detect and quantify specific proteins (e.g., p27kip1) to elucidate the mechanism of action.
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the quinoline hydrazone isomer for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p27kip1) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
Conclusion and Future Perspectives
The experimental evidence clearly demonstrates that isomerism is a critical factor in the anticancer activity of quinoline hydrazones. The position of substituents on the quinoline ring dictates the potency and spectrum of activity, with the C7 position emerging as a privileged site for halogen substitution.[4] Furthermore, the E-geometry of the hydrazone linker is structurally essential for the observed biological effects.[1]
While the current body of research provides invaluable SAR insights, future studies should focus on the direct, systematic comparison of positional and geometric isomers within the same experimental framework. Synthesizing and evaluating a complete series of chloro-substituted isomers (e.g., at positions 5, 6, 7, and 8) or isolating and testing both E and Z isomers would provide definitive data on their relative contributions to anticancer efficacy. Such studies, combined with co-crystallization of lead compounds with their protein targets, will pave the way for the rational design of next-generation quinoline hydrazone isomers with superior potency and selectivity for cancer therapy.
References
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. Available at: [Link]
-
Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry. Available at: [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Available at: [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. ResearchGate. Available at: [Link]
-
Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry. Available at: [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PubMed. Available at: [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. PubMed. Available at: [Link]
-
Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents. ResearchGate. Available at: [Link]
-
Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. PubMed. Available at: [Link]
-
Anticancer agents (a–f) containing quinoline hydrazone moieties. ResearchGate. Available at: [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. Available at: [Link]
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- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Hydrazinylquinoline
Abstract: This document provides essential, immediate safety and logistical information for the proper handling and disposal of 7-Hydrazinylquinoline. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the causality behind each procedural step. By integrating principles of chemical reactivity, regulatory compliance, and risk mitigation, this guide serves as a self-validating system for ensuring laboratory safety and environmental stewardship.
Part 1: Core Principles of this compound Waste Management
The quinoline moiety is a prevalent scaffold in medicinal chemistry, while the hydrazine group is a highly reactive functional handle used in various conjugation and derivatization reactions. The combination in this compound presents a unique set of hazards that demand a rigorous and informed approach to its disposal. Improper handling can lead to personnel exposure, unintended chemical reactions, and regulatory non-compliance.
The foundational principle for disposing of this compound is to treat it as a hazardous chemical waste stream from the moment it is deemed "waste." This involves meticulous segregation, robust containment, and transfer to a licensed environmental management service. Direct chemical neutralization in the lab is not recommended without a validated and peer-reviewed protocol specific to this compound, due to the unpredictable and potentially hazardous reactivity of the hydrazine functional group.
Part 2: Hazard Profile and Risk Assessment
A thorough understanding of the hazard profile is non-negotiable for safe handling. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, data from structurally similar compounds, such as 2-Hydrazinoquinoline and 7-Chloro-4-hydrazinylquinoline, provide a strong basis for a conservative risk assessment.[1][2][3]
Table 1: GHS Hazard Classification for Hydrazinylquinoline Analogs | Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Codes (Examples) | Source(s) | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | H302: Harmful if swallowed |
| P264, P270, P301+P317 |[3] | | Acute Toxicity, Dermal | H312: Harmful in contact with skin | | P280, P302+P352, P317 |[3] | | Acute Toxicity, Inhalation | H332: Harmful if inhaled | | P261, P271, P304+P340 |[3] | | Skin Irritation | H315: Causes skin irritation | | P280, P332+P317, P362+P364 |[1][2][3] | | Eye Irritation | H319: Causes serious eye irritation | | P280, P305+P351+P338 |[1][2][3] | | Respiratory Irritation | H335: May cause respiratory irritation | | P261, P271, P403+P233 |[2] |Causality: The hydrazine moiety is known for its potential to cause skin and respiratory irritation, while quinoline derivatives can be toxic.[4] Therefore, all handling and disposal operations must be designed to minimize direct contact and aerosol generation.
Part 3: Operational Protocol for Waste Handling and Disposal
This section provides a step-by-step methodology for the safe segregation, collection, and disposal of this compound waste.
Required Personal Protective Equipment (PPE) and Engineering Controls
Adherence to proper PPE and engineering controls is the first line of defense against exposure.
-
Engineering Controls: All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear a flame-retardant lab coat and chemically impervious gloves (nitrile gloves are a common choice, but consult a glove compatibility chart for extended contact).[1] Contaminated clothing must be removed and washed before reuse.[5]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[1]
Waste Segregation and Containment
Proper segregation prevents dangerous reactions and ensures compliant disposal.
Step 1: Designate a Waste Container. Use a clearly labeled, wide-mouthed, high-density polyethylene (HDPE) or glass container with a screw-top lid. The container must be compatible with this compound.
Step 2: Label the Container. The label must, at a minimum, include:
- "Hazardous Waste"
- "this compound"
- Full chemical name (avoid abbreviations)
- Associated hazards (e.g., "Toxic," "Irritant")
- Accumulation Start Date
Step 3: Collect the Waste.
- Solid Waste: Carefully transfer solid this compound, contaminated weighing papers, and contaminated consumables (e.g., pipette tips) into the designated waste container using a spatula or funnel.
- Contaminated Solvents: Collect any solvents used to rinse glassware contaminated with this compound in a separate, clearly labeled hazardous waste container for halogenated or non-halogenated solvent waste, as appropriate.
- Grossly Contaminated Items: Heavily contaminated items like broken glassware should be collected in a puncture-proof container, sealed, and labeled as hazardous waste.
Step 4: Storage. Store the sealed hazardous waste container in a designated satellite accumulation area. This area must be:
- At or near the point of generation.
- Under the control of the laboratory personnel.
- Away from heat sources, direct sunlight, and incompatible chemicals (e.g., strong oxidizing agents, carbonyl compounds).[2][6][7]
- Within secondary containment (such as a spill tray) to contain potential leaks.[6]
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert. Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.
Step 2: Secure the Area. Restrict access to the spill area. If the material is volatile or dusty, ensure ventilation is adequate (fume hood) or perform a controlled shutdown of recirculating air systems if the spill is large and outside a hood.
Step 3: Don Appropriate PPE. Before cleanup, don the full PPE as described in section 3.1.
Step 4: Contain and Clean.
- Gently cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent). Avoid raising dust.
- Carefully sweep the absorbed material into a dustpan.
- Transfer the material into the designated this compound hazardous waste container.
- Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., methanol or ethanol), starting from the outside and working inward. Place the used cloth in the hazardous waste container.
- Wash the area with soap and water.
Step 5: Dispose and Decontaminate. Seal the waste container. Decontaminate all tools used for cleanup. Wash hands and any exposed skin thoroughly.
Part 4: Final Disposal Pathway and Regulatory Framework
The final step is the transfer of the collected waste to a certified disposal facility. This process is governed by strict regulations from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]
Workflow for Compliant Disposal
Caption: Disposal workflow for this compound waste.
Explanation of Disposal Pathway:
-
Waste Profiling: Your institution's Environmental Health and Safety (EHS) office or contracted waste vendor will require a waste profile. This includes the chemical name, quantity, and hazard information from the SDS.
-
Scheduled Pickup: Once the container is full or has been stored for the maximum allowable time (per institutional and local regulations), a pickup is scheduled.
-
Transportation and Disposal: The licensed vendor transports the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration, which ensures complete destruction of the compound.
Regulatory Imperative: Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for it from "cradle to grave."[10] The EPA strictly prohibits the disposal of such chemical wastes down the sewer.[10][11] OSHA regulations ensure that employees are trained on the hazards of the chemicals in their workplace and on the proper procedures for handling them safely.[12][13]
References
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Aislabie, J., Bej, A. K., Hurst, H., Rothenburger, S., & Atlas, R. M. (n.d.). Microbial degradation of quinoline and methylquinolines - PMC. NIH. [Link]
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ResearchGate. (n.d.). Microbial degradation of quinoline (as proposed by Boyd et al. 1993;.... [Link]
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Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. PubMed. [Link]
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Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
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Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH. [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
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ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview. [Link]
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PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. [Link]
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Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. [Link]
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Medical Systems. (n.d.). OSHA's Guidance on Dealing with Waste. [Link]
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ResearchGate. (2025, August 6). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]
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HW Drugs. (n.d.). EPA Subpart P Regulations. [Link]
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MDPI. (n.d.). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Quinoline. [Link]
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MacsChem. (n.d.). Handling and Storage of Chemicals | Guidelines for a US Distributor. [Link]
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YouTube. (2023, December 16). Lesson 13: Reactions of Carbonyl Compounds with Hydrazine. [Link]
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ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
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A Comprehensive Guide to the Safe Handling of 7-Hydrazinylquinoline
As a Senior Application Scientist, it is imperative to approach novel or reactive compounds not just with scientific curiosity, but with a paramount focus on safety. 7-Hydrazinylquinoline, a hydrazine derivative, presents potential hazards that necessitate a thorough and well-understood safety protocol. This guide is structured to provide not just a set of rules, but a deep understanding of the "why" behind each procedural step, ensuring a culture of safety and scientific excellence in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
Hydrazine itself is a powerful reducing agent and can be corrosive and flammable.[3] It is crucial to handle all hydrazine derivatives with the assumption that they may share these hazardous properties.
Core Principles of Safe Handling
A multi-layered approach to safety is essential, encompassing engineering controls, administrative controls, and personal protective equipment (PPE). This "Hierarchy of Controls" prioritizes eliminating the hazard at its source.[4]
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Pre-Handling and Preparation
Before the compound even enters the laboratory, a thorough preparation plan must be in place.
-
Information and Training: All personnel who will handle or be in the vicinity of this compound must be trained on its potential hazards and the established safety protocols. A review of the Safety Data Sheet (SDS) for a closely related compound like 7-Chloro-4-hydrazinylquinoline is mandatory.[1]
-
Designated Work Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate warning signs. This area must be equipped with a certified chemical fume hood or a glove box.[3][4]
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4] A spill kit specifically designed for reactive chemicals should also be available.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the primary means of protection, a robust PPE regimen is non-negotiable.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[4] | Provides a barrier against skin contact. Double-gloving is recommended for extended operations. |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield.[4] | Protects against splashes and vapors. |
| Body Protection | Flame-resistant lab coat.[4] | Offers protection against splashes and potential fire hazards associated with hydrazine compounds. |
| Respiratory Protection | Use within a certified fume hood. If a respirator is required, a full-face respirator with appropriate cartridges should be used based on a risk assessment.[4] | Prevents inhalation of harmful vapors or dust. |
Step-by-Step Handling Procedure
The following workflow is designed to minimize exposure and ensure safe manipulation of this compound.
Storage Requirements
Proper storage is critical to maintaining the stability of the compound and preventing accidental exposure.
-
Container: Keep the container tightly closed.[1]
-
Location: Store in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Store away from oxidizing agents, acids, and sources of ignition.[4]
Emergency and Disposal Plan
Even with the best precautions, accidents can happen. A clear and concise emergency plan is crucial.
In Case of Exposure
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[4]
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: Use a spill kit with appropriate absorbent materials to contain the spill.
-
Neutralize: For hydrazine compounds, dilution with water followed by treatment with a calcium hypochlorite solution can be a method of neutralization.[6]
-
Clean-up: Wear appropriate PPE and collect the absorbed material into a designated waste container.
-
Decontaminate: Thoroughly decontaminate the spill area.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all waste.
-
Disposal Protocol: Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Conclusion: A Commitment to Safety
The safe handling of this compound is not merely about following a checklist; it is about cultivating a deep-seated understanding of the potential risks and the scientific principles behind the safety protocols. By integrating these practices into your daily laboratory operations, you build a foundation of trust and reliability in your research endeavors. This commitment to safety not only protects you and your colleagues but also ensures the integrity and success of your scientific work.
References
- Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame.
- 7-Chloro-4-hydrazinylquinoline SDS, 23834-14-2 Safety Data Sheets. (n.d.). ECHEMI.
- Hydrazine and Other Corrosive and Flammable PHS. (n.d.). UNC Charlotte.
- Performance Chemicals Hydrazine. (n.d.). Arxada.
- 7-Chloro-4-hydrazinylquinoline. (n.d.). PubChem.
- BY ORDER OF THE COMMANDER 51ST FIGHTER WING. (2023, January 17). Air Force.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
